molecular formula C10H22O4 B155963 Tripropylene glycol monomethyl ether CAS No. 25498-49-1

Tripropylene glycol monomethyl ether

Cat. No.: B155963
CAS No.: 25498-49-1
M. Wt: 206.28 g/mol
InChI Key: GVZNXUAPPLHUOM-UHFFFAOYSA-N
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Description

Tri(propylene glycol) methyl ether is a promising oxygenating agent for diesel fuels. Bubble coalescence and post-rupture oscillation in tri(propylene glycol) methyl ether solutions using high-speed cinematography was studied.>Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999)

Properties

CAS No.

25498-49-1

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol

InChI

InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3

InChI Key

GVZNXUAPPLHUOM-UHFFFAOYSA-N

SMILES

CC(CO)OCC(C)OCC(C)OC

Canonical SMILES

CC(CO)OC(C)COC(C)COC

boiling_point

468 °F at 760 mm Hg (USCG, 1999)
243 °C

density

0.965 (USCG, 1999)
0.97 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

flash_point

232 °F (USCG, 1999)
121 °C c.c.

melting_point

-110 °F (USCG, 1999)
-77.8 °C

Other CAS No.

10213-77-1
25498-49-1

physical_description

Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999)
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Irritant

solubility

Solubility in water: miscible

Synonyms

PPG-3 methyl ether
tripropylene glycol methyl ethe

vapor_density

Relative vapor density (air = 1): 7.1

vapor_pressure

Vapor pressure, Pa at 20 °C: 3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tripropylene Glycol Monomethyl Ether (TPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monomethyl ether (TPM) is a versatile, high-boiling, colorless liquid with a mild ether-like odor.[1][2] As a member of the propylene (B89431) glycol ether family, it is characterized by its excellent solvency for a wide range of polar and non-polar substances, low volatility, and complete miscibility with water.[3][4][5] These properties make it a valuable component in numerous industrial and commercial applications, including coatings, inks, cleaners, and as a chemical intermediate.[1][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of TPM, complete with detailed experimental methodologies for their determination.

Chemical Identity

  • Chemical Name: this compound[6]

  • Synonyms: TPM, [2-(2-methoxymethylethoxy)methylethoxy]propanol, Methoxytriglycol, Methyltrioxitol[6][7]

  • CAS Number: 25498-49-1[6]

  • EC Number: 247-045-4[6]

  • Molecular Formula: C₁₀H₂₂O₄[1]

  • Molecular Weight: 206.28 g/mol [8]

Chemical Structure:

This compound is a mixture of isomers.[6] The representative structure is a branched glycol ether composed of three propylene oxide units linked to a methyl ether group.[1]

Chemical Structure of a this compound Isomer CH3_1 CH₃ O_1 O CH3_1->O_1 CH2_1 CH₂ O_1->CH2_1 CH_1 CH CH2_1->CH_1 O_2 O CH_1->O_2 CH_3 CH₃ CH_1->CH_3 CH2_2 CH₂ O_2->CH2_2 CH_2 CH CH2_2->CH_2 O_3 O CH_2->O_3 CH2_3 CH₂ O_3->CH2_3 CH_OH CH(OH) CH2_3->CH_OH CH3_2 CH₃ CH_OH->CH3_2

Caption: Representative chemical structure of a TPM isomer.

Physical Properties

The physical properties of TPM are summarized in the table below. These characteristics are fundamental to its performance in various applications.

PropertyValueUnitsConditions
Appearance Clear, colorless liquid-Ambient
Odor Mild, ether-like-Ambient
Boiling Point 242 - 245°C760 mmHg
Melting Point -79°C-
Density 0.965 - 0.97g/cm³20 - 25°C
Viscosity (Dynamic) 5.5 - 6mPa·s (cP)25°C
Vapor Pressure <0.01 - <0.1mmHg25°C
Flash Point 93 - 124°CClosed Cup
Solubility in Water Fully miscible-25°C
n-Octanol/Water Partition Coefficient (log Kow) 0.31 - 0.9-Estimated
Refractive Index ~1.43-20°C
Surface Tension 30 - 68.8mN/m25°C, 1% solution

Chemical Properties

PropertyDescription
Thermal Stability Stable up to 200°C; decomposes above 300°C into aldehydes and CO.[1]
Reactivity Resistant to hydrolysis under neutral conditions; reacts with strong acids and bases.[1] May react violently with strong oxidizing agents.[9] Can form unstable peroxides upon exposure to air.[2]
Biodegradability Readily biodegradable, with over 70% degradation in 28 days according to OECD 301F.[1]
Bioaccumulation Potential Low, based on the log Kow value.[1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid chemicals like TPM.

Boiling Point Determination (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[1][10]

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving, thermometer, and a heat source.

  • Procedure:

    • A 100 mL sample is placed in the distillation flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

    • The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

    • Heating is continued at a regulated rate, and the temperature is recorded as the distillation proceeds. The boiling range is the temperature interval from the initial boiling point to the point where the last of the liquid evaporates.

Viscosity Measurement (ASTM D445)

This standard test method measures the kinematic viscosity of transparent and opaque liquids.[9][11][12]

  • Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timing device.

  • Procedure:

    • The liquid is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

    • The time it takes for the liquid to flow under gravity between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[9]

    • Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[9]

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of petroleum products and other liquids.[5][8][13]

  • Apparatus: Pensky-Martens closed-cup tester, which includes a brass test cup with a lid, a stirring device, and an ignition source.

  • Procedure:

    • A sample is placed in the test cup and the lid is secured.

    • The sample is heated and stirred at a specified rate.

    • An ignition source is periodically introduced into the cup through an opening in the lid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[8]

Density and Specific Gravity Measurement (ASTM D891)

This standard provides methods for determining the apparent specific gravity of liquid industrial chemicals.[3][14][15]

  • Apparatus: A pycnometer (a flask with a precisely known volume) or a hydrometer.

  • Procedure (Pycnometer Method - Method B):

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and weighed again at a constant temperature.

    • The pycnometer is emptied, cleaned, and filled with a reference substance (usually water) and weighed at the same temperature.

    • The specific gravity is the ratio of the mass of the sample to the mass of the reference substance. Density can be calculated from this value.

Water Solubility (OECD 105)

This guideline describes methods for determining the water solubility of substances.[16][17][18]

  • Apparatus: Shaking flasks, a constant temperature bath or chamber, and an analytical method to determine the concentration of the substance in water.

  • Procedure (Flask Method):

    • An excess amount of the substance is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath to allow it to reach equilibrium.

    • The solution is then separated from the undissolved substance (e.g., by centrifugation or filtration).

    • The concentration of the substance in the aqueous solution is determined using a suitable analytical technique (e.g., chromatography). This concentration represents the water solubility.

n-Octanol/Water Partition Coefficient (OECD 117 - HPLC Method)

This method determines the n-octanol/water partition coefficient (Pow) using high-performance liquid chromatography (HPLC).[19][20][21]

  • Apparatus: An HPLC system with a pump, injection port, a reverse-phase column (e.g., C18), and a detector.

  • Procedure:

    • A series of reference compounds with known log Pow values are injected into the HPLC system to create a calibration curve of retention time versus log Pow.

    • The test substance is then injected under the same conditions, and its retention time is measured.

    • The log Pow of the test substance is determined by interpolating its retention time on the calibration curve.

Logical Relationships and Applications

The physical and chemical properties of TPM are directly related to its utility in various applications. The following diagram illustrates these relationships.

prop1 Low Volatility / High Boiling Point concept1 Slow Evaporation Rate prop1->concept1 prop2 Excellent Solvency (Polar & Non-polar) concept3 Good Film Formation (Coalescing Agent) prop2->concept3 concept4 Enhanced Cleaning Performance prop2->concept4 app4 Chemical Intermediate prop2->app4 Solvent for reactions prop3 Complete Water Miscibility concept2 Effective Coupling Agent prop3->concept2 prop4 Low Surface Tension prop4->concept4 prop5 Low Toxicity app3 Cosmetics & Personal Care prop5->app3 Safe for skin contact in formulations app1 Coatings & Inks concept1->app1 Improves leveling and open time app2 Industrial & Household Cleaners concept2->app2 Blends oil and water phases concept3->app1 concept4->app2 Effective degreaser

Caption: Relationship between TPM's properties and its applications.

Conclusion

This compound is a high-performance solvent with a unique combination of properties that make it suitable for a wide array of applications. Its low volatility, excellent solvency, and complete water miscibility are key to its effectiveness in coatings, cleaners, and as a chemical intermediate. Understanding the physical and chemical properties, along with the standard methods for their determination, is crucial for researchers, scientists, and professionals in drug development and other fields to effectively utilize this versatile compound.

References

In-Depth Technical Guide: Tripropylene Glycol Monomethyl Ether (CAS Number 25498-49-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene (B76144) glycol monomethyl ether (TPM), identified by CAS number 25498-49-1, is a high-boiling, colorless solvent with a mild ether-like odor.[1][2] As a member of the propylene (B89431) glycol ether family, TPM is a mixture of isomers.[3][4] Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of properties, including excellent solvency for a wide range of polar and non-polar substances, complete water miscibility, and a slow evaporation rate.[5][6][7] These characteristics have led to its widespread use in various industrial applications, and its potential as a specialty solvent in research and pharmaceutical development is an area of growing interest.[8][9] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and potential applications of TPM, with a focus on its relevance to the scientific and drug development communities.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Tripropylene glycol monomethyl ether, compiled from various technical and safety data sheets.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 25498-49-1[3][5]
Molecular Formula C10H22O4[3]
Molecular Weight 206.28 g/mol [4]
Appearance Colorless liquid[1][2]
Odor Mild ether-like[2][7]
Boiling Point 242.4 °C (468.3 °F) at 760 mmHg[7]
Melting Point -78 °C (-108.4 °F)[7]
Flash Point 120 °C (248 °F) (Closed Cup)[7]
Specific Gravity 0.965 at 25 °C/25 °C[5]
Vapor Pressure <0.01 mmHg at 20 °C[5]
Solubility in Water Complete[5][7]
Evaporation Rate <0.01 (n-Butyl Acetate = 1)[7]
Table 2: Toxicological Data
EndpointValueSpeciesReference(s)
Acute Oral Toxicity (LD50) 3200 - 3300 mg/kgRat[10]
Acute Dermal Toxicity (LD50) >15,440 mg/kgRabbit[10]
Genotoxicity Not considered genotoxic in vitroN/A[10]
Carcinogenicity No statistically significant increases in tumorsRat and Mouse[10]
Developmental Toxicity No frank developmental effects observedVarious[10]

Applications in Research and Development

While TPM is predominantly used in industrial settings, its properties suggest potential applications in research and drug development, particularly as a versatile solvent.

Industrial Applications Workflow

TPM's excellent solvency, low volatility, and water miscibility make it a valuable component in a variety of industrial processes.[6][9] Its role can be visualized as a central hub connecting to various applications, where its properties are leveraged to achieve specific outcomes.

Industrial_Applications cluster_coatings Coatings & Inks cluster_cleaning Cleaning Formulations cluster_synthesis Chemical Synthesis cluster_pharma Pharmaceuticals (Potential) TPM Tripropylene Glycol Monomethyl Ether (TPM) Coalescing_Agent Coalescing Agent TPM->Coalescing_Agent Improves film formation Solvent_Printing_Inks Solvent for Printing Inks TPM->Solvent_Printing_Inks Controls drying time Industrial_Degreasers Industrial Degreasers TPM->Industrial_Degreasers Dissolves oils and grease Household_Cleaners Household Cleaners TPM->Household_Cleaners Low odor and toxicity Chemical_Intermediate Chemical Intermediate TPM->Chemical_Intermediate Synthesis of other chemicals Reaction_Solvent Reaction Solvent TPM->Reaction_Solvent Provides reaction medium Drug_Solubilization Drug Solubilization TPM->Drug_Solubilization Potential for poorly soluble APIs Topical_Formulations Topical Formulations TPM->Topical_Formulations Co-solvent for creams/lotions Nanoparticle_Synthesis Workflow for Silver Nanoparticle Synthesis using TPM cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_final 4. Final Product Prep_Solution Dissolve PVP in TPM at room temperature Heat_Solution Heat PVP-TPM solution to 120°C with stirring Prep_Solution->Heat_Solution Add_Precursor Add AgNO3 solution Heat_Solution->Add_Precursor Maintain_Reaction Maintain at 120°C for 3 hours Add_Precursor->Maintain_Reaction Cool_Down Cool to room temperature Maintain_Reaction->Cool_Down Precipitate Add ethanol (B145695) to precipitate nanoparticles Cool_Down->Precipitate Centrifuge Centrifuge to separate nanoparticles Precipitate->Centrifuge Wash Re-disperse and wash with ethanol (repeat) Centrifuge->Wash Final_Product Disperse purified nanoparticles in a suitable solvent Wash->Final_Product

References

An In-depth Technical Guide to the Molecular Structure and Isomers of Tripropylene Glycol Monomethyl Ether (TPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomerism, and physicochemical properties of tripropylene (B76144) glycol monomethyl ether (TPM). It also includes detailed experimental protocols for the synthesis and analysis of this widely used solvent.

Molecular Structure and Isomerism

Tripropylene glycol monomethyl ether (TPM) is a colorless, combustible liquid with a mild, ether-like odor.[1] It is completely soluble in water and has excellent solvency for a wide range of polar and non-polar substances.[1] The general linear formula for TPM is CH₃(OC₃H₆)₃OH, and its molecular formula is C₁₀H₂₂O₄.[2]

Commercial TPM is not a single compound but a mixture of up to eight structural isomers.[2] This isomerism arises from the repeating propylene (B89431) glycol units, which can be linked in two different ways, leading to what are known as α (alpha) and β (beta) isomers.

  • α-isomer: The ether linkage is at the secondary carbon of the propylene glycol unit (1-methoxy-2-propanol repeating unit). This is the thermodynamically favored and, therefore, the predominant isomer in commercial products.[3]

  • β-isomer: The ether linkage is at the primary carbon of the propylene glycol unit (2-methoxy-1-propanol repeating unit).

The presence of three propylene glycol units in the TPM molecule allows for various combinations of these α and β linkages, resulting in the eight possible isomers.

G Figure 1. Isomerism in a Propylene Glycol Unit PG Propylene Glycol Unit (-O-C3H6-) alpha α-isomer (Secondary Alcohol Linkage) PG->alpha Favored beta β-isomer (Primary Alcohol Linkage) PG->beta

Caption: Isomerism in a Propylene Glycol Unit.

The eight possible isomers of this compound are systematically derived from the different combinations of α and β linkages of the three propylene glycol units attached to the initial methoxy (B1213986) propanol (B110389) unit. The terminal hydroxyl group can also be on a primary or secondary carbon.

G Figure 2. The Eight Possible Isomers of this compound isomer1 Isomer 1 (α,α,α) CH₃-O-CH(CH₃)-CH₂-O-CH(CH₃)-CH₂-O-CH(CH₃)-CH₂-OH isomer2 Isomer 2 (α,α,β) CH₃-O-CH(CH₃)-CH₂-O-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OH isomer3 Isomer 3 (α,β,α) CH₃-O-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-O-CH(CH₃)-CH₂-OH isomer4 Isomer 4 (α,β,β) CH₃-O-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-O-CH₂-CH(CH₃)-OH isomer5 Isomer 5 (β,α,α) CH₃-O-CH₂-CH(CH₃)-O-CH(CH₃)-CH₂-O-CH(CH₃)-CH₂-OH isomer6 Isomer 6 (β,α,β) CH₃-O-CH₂-CH(CH₃)-O-CH(CH₃)-CH₂-O-CH₂-CH(CH₃)-OH isomer7 Isomer 7 (β,β,α) CH₃-O-CH₂-CH(CH₃)-O-CH₂-CH(CH₃)-O-CH(CH₃)-CH₂-OH isomer8 Isomer 8 (β,β,β) CH₃-O-CH₂-CH(CH₃)-O-CH₂-CH(CH₃)-O-CH₂-CH(CH₃)-OH G Figure 3. Experimental Workflow for GC-MS Analysis of TPM Isomers cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilution Dilute TPM sample in a suitable solvent Filtration Filter the diluted sample Dilution->Filtration Injection Inject sample into GC-MS Filtration->Injection Separation Separate isomers on the GC column Injection->Separation Detection Detect and identify isomers by mass spectrometry Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify isomer distribution Integration->Quantification

References

Navigating the Nomenclature and Scientific Landscape of Tripropylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monomethyl ether (TPM) is a versatile solvent with a growing presence in various industrial and scientific applications. Its low volatility, high solvency, and favorable safety profile have made it a popular choice in formulations for coatings, inks, and cleaning agents. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical identity, biological interactions, and toxicological profile is paramount. This technical guide provides an in-depth overview of TPM, focusing on its synonyms in scientific literature, its physicochemical properties, and a summary of available toxicological data. While TPM's use in pharmaceutical formulations is primarily as a solvent, detailed public data on its role in specific drug development workflows or its effects on biological signaling pathways are limited. This guide, therefore, also draws upon data from structurally related propylene (B89431) glycol ethers to provide a broader context for its potential biological interactions.

Synonyms and Chemical Identity

In scientific literature and commercial contexts, this compound is known by a variety of names. A clear understanding of this nomenclature is crucial for comprehensive literature searches and accurate identification of the substance.

Type Name Source/Comment
IUPAC Name 1-((1-((1-methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol
CAS Name Propanol, [2-(2-methoxymethylethoxy)methylethoxy]-
CAS Registry Number 25498-49-1Identifies the mixture of isomers.[1][2][3][4]
Abbreviation TPM, TPGMECommonly used in industrial and safety documents.[3][5]
Common Synonyms Tri(propylene glycol) methyl etherFrequently used in chemical catalogs.[1][6]
Methyltripropylene glycol[5]
Tripropylene glycol methyl ether[1][3][5]
[2-(2-Methoxymethylethoxy)methylethoxy]propanol[1][3][4][6]
Trade Names Arcosolv TPM[1]
Dowanol TPM[1][2]
Dowfroth 200[1][2]

Physicochemical Properties

The utility of this compound as a solvent is dictated by its physical and chemical properties. It is a colorless liquid with a mild ether-like odor.[5] It is characterized by its low volatility and is miscible with water and many organic solvents.[1]

Property Value Reference
Molecular Formula C10H22O4[2]
Molecular Weight 206.28 g/mol [2]
Boiling Point 242.8 °C (469.0 °F)
Melting Point -79 °C (lit.)[2]
Flash Point >110 °C (>230 °F)[2]
Density 0.968 g/mL at 25 °C[2]
Water Solubility Soluble[2]
Vapor Pressure < 1 mmHg at 25 °C
logP (octanol-water) 0.08 at 21 °C[2]

Toxicological Profile

The toxicological profile of this compound indicates a low level of acute toxicity. The available data from various studies are summarized below. It is important to note that detailed experimental protocols for these specific studies are not always publicly available; therefore, the methodologies are described based on standard OECD guidelines for similar chemical safety tests.

Acute Toxicity
Route Test Species Endpoint Value Reference
OralRatLD503,200 - 3,400 mg/kg
DermalRabbitLD50> 14,505 - 15,400 mg/kg
InhalationRatLC50 (8 hr)> 30 ppm
Repeated Dose Toxicity
Route Test Species Duration Effect NOAEL/LOAEL Reference
DermalRabbit90 daysIncreased kidney weights (no histopathology), transiently decreased body weights.LOAEL: 2,895 mg/kg/day
InhalationRat2 weeksIncreased liver weights without histopathology.LOAEL: 360 mg/m³
Other Toxicological Endpoints
Endpoint Result Comment Reference
Skin Irritation Non-irritatingBased on animal studies.
Eye Irritation Slight transient irritationMay cause temporary, slight eye irritation.[3]
Skin Sensitization Not a sensitizerNo evidence from animal experiments or human observations.
Mutagenicity Not mutagenicNegative results in in vitro assays.
Carcinogenicity Not considered carcinogenicNo evidence of carcinogenicity.[3]
Reproductive Toxicity Not toxic to reproduction or developmentNo adverse effects observed.[3]

Experimental Protocols

Detailed, specific experimental protocols for the toxicological studies of this compound are often proprietary. However, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the probable methodologies used for the key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 401/420)
  • Principle: To determine the short-term toxicity of a substance following a single oral dose.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex (usually females) are used.

  • Procedure: A single dose of the test substance is administered by gavage to the animals. The animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Principle: To assess the toxicity of a substance following a single, short-term dermal application.

  • Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Procedure: The fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area of not less than 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period. Observations for mortality and signs of toxicity are made for 14 days.

  • Endpoint: The dermal LD50 is determined.

Repeated Dose Dermal Toxicity (Based on OECD Guideline 411)
  • Principle: To evaluate the toxic effects of a substance after repeated daily dermal applications over a prolonged period (e.g., 21/28 or 90 days).

  • Test Animals: Typically rats or rabbits.

  • Procedure: The test substance is applied daily to a shaved area of the skin of several groups of animals at different dose levels. Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly. At the end of the study, hematology, clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy is conducted, and selected organs are weighed and examined histopathologically.

  • Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Metabolism and Potential Biological Interactions

Direct studies on the metabolism and specific signaling pathway interactions of this compound are scarce in publicly available scientific literature. However, research on related propylene glycol ethers (PGEs) provides a likely model for its metabolic fate and potential biological effects.

PGEs are generally metabolized in the liver. The commercial TPM is a mixture of isomers, with the α-isomer (secondary hydroxyl group) being predominant. The minor β-isomer (primary hydroxyl group) is considered more toxicologically relevant as it can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form alkoxy propionic acids. These metabolites are implicated in the potential neurotoxic and other adverse effects observed with some glycol ethers. The α-isomer is primarily metabolized to propylene glycol, which is of low toxicity and can be further metabolized and excreted.

Recent studies on other PGEs suggest that they and their metabolites can cross the blood-brain barrier, and that metabolic enzymes (ADH and ALDH) are also present in the brain, indicating the potential for extra-hepatic metabolism that could contribute to neurotoxicity.[7] Effects such as oxidative stress, perturbation of energy and lipid metabolism, and impacts on axon guidance and synapse organization have been noted for other propylene glycol ethers in in vitro models.[3]

Metabolism_of_Propylene_Glycol_Ethers PGEs Propylene Glycol Ethers (PGEs) (α- and β-isomers) alpha_PGE α-isomer (secondary -OH) PGEs->alpha_PGE Major component beta_PGE β-isomer (primary -OH) PGEs->beta_PGE Minor component Propylene_Glycol Propylene Glycol (Low Toxicity) alpha_PGE->Propylene_Glycol Metabolism ADH Alcohol Dehydrogenase (ADH) beta_PGE->ADH Excretion Metabolism & Excretion Propylene_Glycol->Excretion Alkoxy_Propionaldehyde Alkoxy Propionaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Alkoxy_Propionaldehyde->ALDH Alkoxy_Propionic_Acid Alkoxy Propionic Acid (Potential Neurotoxicity) ADH->Alkoxy_Propionaldehyde ALDH->Alkoxy_Propionic_Acid

Generalized metabolic pathway of propylene glycol ethers.

Applications in a Research and Development Context

While primarily an industrial solvent, this compound's properties make it a candidate for use in various research and development applications, including in the pharmaceutical industry.

Potential Pharmaceutical Applications
  • Solvent for Drug Formulation: Its high solvency for a range of organic molecules could make it useful for dissolving active pharmaceutical ingredients (APIs) for certain topical, oral, or parenteral formulations, particularly for poorly water-soluble compounds.

  • Excipient in Drug Products: As a non-volatile solvent, it could be used as a plasticizer in transdermal patches or as a co-solvent in liquid and semi-solid dosage forms to enhance drug solubility and stability.

  • Chemical Synthesis: In a laboratory setting, it can serve as a reaction solvent for the synthesis of drug intermediates and other fine chemicals.

It is critical to note that the use of any excipient in a pharmaceutical formulation requires extensive toxicological and safety assessments beyond the general data presented here to ensure its suitability and safety for human use.

RND_Applications TPM This compound (TPM) Properties Key Properties: - High Solvency - Low Volatility - Water Miscibility - Low Acute Toxicity TPM->Properties Applications Potential R&D Applications Properties->Applications Drug_Formulation Drug Formulation Applications->Drug_Formulation Excipient Excipient in Dosage Forms Applications->Excipient Synthesis Chemical Synthesis Applications->Synthesis Topical Topical Formulations Drug_Formulation->Topical Oral_Parenteral Oral/Parenteral Formulations Drug_Formulation->Oral_Parenteral Transdermal Transdermal Patches Excipient->Transdermal Liquid_Semisolid Liquid/Semi-solid Dosage Forms Excipient->Liquid_Semisolid API_Synthesis API & Intermediate Synthesis Synthesis->API_Synthesis

Potential applications of TPM in a research and development context.

Conclusion

This compound is a chemical with a well-defined set of synonyms and physicochemical properties that make it a versatile industrial solvent. For the scientific and drug development community, it presents a profile of low acute toxicity. However, a detailed understanding of its chronic effects, metabolic pathways, and potential interactions with biological systems at a molecular level is still an area that requires further investigation. The data available for structurally similar propylene glycol ethers suggest that the metabolism of the minor β-isomer is a key area of toxicological interest. While its properties are conducive to applications in pharmaceutical formulations, any such use would necessitate rigorous, product-specific safety and efficacy testing. This guide serves as a foundational resource, summarizing the current public knowledge on this compound to aid researchers in their work with this compound.

References

A Technical Guide to the Solubility of Tripropylene Glycol Monomethyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene (B76144) glycol monomethyl ether (TPM), a high-boiling, colorless solvent with a mild ether-like odor, is a versatile and widely utilized compound in various industrial and research applications. Its unique molecular structure, which incorporates both ether and hydroxyl functional groups, imparts a favorable combination of hydrophilic and lipophilic characteristics. This dual nature results in a broad solvency for a diverse range of substances, including water, as well as numerous polar and non-polar organic compounds.[1][2][3] This technical guide provides a comprehensive overview of the solubility of TPM in organic solvents, offering valuable data and experimental protocols for laboratory and development settings.

Core Concepts of TPM Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. TPM's structure, featuring a hydroxyl group capable of hydrogen bonding and multiple ether linkages contributing to its polarity, allows it to interact favorably with a wide array of organic solvent families.

Qualitative Solubility Data

While precise quantitative solubility data for tripropylene glycol monomethyl ether in all organic solvents is not extensively documented in publicly available literature, technical data sheets and safety data sheets consistently report its high miscibility with a broad range of common organic solvents. The following table summarizes the qualitative solubility of TPM based on available information.

Solvent ClassExamplesQualitative Solubility of TPMCitation(s)
Alcohols Ethanol, MethanolCompletely Miscible[2]
Ketones AcetoneCompletely Miscible[2]
Ethers Diethyl EtherCompletely Miscible[2]
Aromatic Hydrocarbons Benzene, TolueneSoluble[2]
Chlorinated Hydrocarbons Carbon Tetrachloride, MonochlorobenzeneSoluble[2]
Aliphatic Hydrocarbons NaphthaSoluble[2]
Water Completely Miscible/Soluble[1][2][3][4][5]

Experimental Protocol for Determining Miscibility

For laboratory applications requiring a precise determination of miscibility or the identification of solubility limits, the following general experimental protocol can be employed. This method is based on visual observation and can be adapted for various organic solvents and temperature conditions.

Objective:

To determine the miscibility of this compound (TPM) with a selected organic solvent at a specified temperature.

Materials:
  • This compound (TPM), analytical grade

  • Organic solvent of interest, analytical grade

  • Calibrated pipettes or burettes

  • Test tubes or vials with stoppers

  • Vortex mixer or shaker

  • Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:
  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Solvent Addition: Using a calibrated pipette or burette, add a precise volume of the organic solvent to a test tube.

  • TPM Titration: Gradually add a known volume of TPM to the test tube containing the organic solvent.

  • Mixing: After each addition of TPM, securely stopper the test tube and mix the contents thoroughly using a vortex mixer or by vigorous shaking for a predetermined time (e.g., 30-60 seconds).

  • Observation: Allow the mixture to stand and visually inspect for any signs of immiscibility, such as the formation of distinct layers, cloudiness (turbidity), or precipitation.

  • Endpoint Determination: Continue adding TPM in small increments and mixing until the solution remains clear and homogenous, indicating miscibility at that proportion. If immiscibility is observed, the approximate solubility limit can be determined by noting the volume of TPM added before phase separation occurred.

  • Temperature Control (Optional): For temperature-dependent solubility studies, perform the entire procedure within a constant temperature bath set to the desired temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_titration Titration and Observation cluster_results Results start Start prep_glass Clean and Dry Glassware start->prep_glass measure_solvent Measure Precise Volume of Organic Solvent prep_glass->measure_solvent add_tpm Add Known Volume of TPM measure_solvent->add_tpm mix Stopper and Mix Thoroughly add_tpm->mix observe Visually Observe for Immiscibility (Layers, Cloudiness) mix->observe decision Homogenous Solution? observe->decision miscible Record as Miscible at this Proportion decision->miscible Yes immiscible Record Solubility Limit decision->immiscible No miscible->add_tpm Continue Titration for Full Miscibility Range end End miscible->end immiscible->end

Caption: Experimental workflow for determining the solubility of TPM.

Signaling Pathway of Solvent-Solute Interaction

The miscibility of TPM with a variety of organic solvents can be understood through the intermolecular forces at play. The following diagram illustrates the key interactions that lead to a homogenous solution.

G cluster_molecules Interacting Molecules cluster_forces Intermolecular Forces cluster_outcome Result tpm TPM Molecule (Hydroxyl and Ether Groups) h_bond Hydrogen Bonding (TPM - Polar Solvent) tpm->h_bond dipole Dipole-Dipole Interactions (TPM - Polar Solvent) tpm->dipole dispersion London Dispersion Forces (TPM - Non-Polar Solvent) tpm->dispersion solvent Organic Solvent Molecule (e.g., Polar or Non-Polar) solvent->h_bond Polar Solvent solvent->dipole Polar Solvent solvent->dispersion Non-Polar Solvent solution Formation of a Homogenous Solution h_bond->solution dipole->solution dispersion->solution

Caption: Intermolecular forces driving TPM solubility.

Conclusion

This compound exhibits excellent solvency for a wide range of organic compounds, making it a valuable and versatile solvent in research, development, and industrial applications. Its miscibility with both polar and non-polar substances is a direct result of its unique molecular structure. While quantitative solubility data is not always readily available, the provided experimental protocol offers a reliable method for determining miscibility in the laboratory. Understanding the fundamental principles of intermolecular interactions, as depicted in the signaling pathway, can further aid in the selection and application of TPM as a solvent.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Tripropylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of Tripropylene (B76144) Glycol Monomethyl Ether (TPM), a versatile solvent utilized in various industrial applications, including coatings, inks, and cleaning formulations.[1][2] Its low vapor pressure and high boiling point make it a subject of interest where safety, low volatility, and environmental considerations are paramount.[1][2] This document compiles key physical property data from various sources and details the standard experimental methodologies used for their determination.

Physical Property Data

The boiling point and vapor pressure of a substance are critical physical properties that dictate its behavior in different applications, affecting evaporation rates, handling safety, and process conditions. The following tables summarize the reported values for Tripropylene Glycol Monomethyl Ether, which often exists as a mixture of isomers.[3][4]

Table 1: Boiling Point of this compound

Boiling Point ValuePressure (mmHg)Source(s)
236 °C760[5]
236 °C (Initial Boiling Point)760[2]
242.8 °CNot Specified[6][7]
243 °CNot Specified[8]
251 °C (Dry Point)760[2]
270.81 °C (Estimated)760[4]
100 °C2[9]

Table 2: Vapor Pressure of this compound

Vapor Pressure ValueTemperature (°C)Source(s)
< 1 mmHg25[5]
< 0.1 mmHg25[2]
0.023 mmHgNot Specified[3]
0.02 mmHgNot Specified[10]
0.001 mmHg (Estimated)25[4]
1.7 Pa (~0.013 mmHg)20[9]

Experimental Protocols for Determination

The determination of boiling point and vapor pressure is governed by internationally recognized standard methods to ensure accuracy and reproducibility. The most common standards are those developed by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] The OECD Test Guideline 103 describes several methods applicable to liquid substances that do not undergo chemical decomposition below their boiling point.[11][13]

General Principle: The sample is heated, and the temperature is recorded when stable, continuous boiling is observed.[14] For pure substances, the boiling and condensation temperatures are identical. The methods described under OECD 103 include:

  • Ebulliometer Method: A specialized apparatus (ebulliometer) is used to measure the boiling temperature with high precision by ensuring equilibrium between the liquid and vapor phases.

  • Dynamic Method: A pressure vessel is used where the temperature is measured at which the vapor pressure of the substance reaches a specific value (e.g., standard atmospheric pressure). This method can also be used for vapor pressure determination.[11][13]

  • Distillation Method: This method determines the boiling range of a liquid by distillation, recording the initial and final boiling temperatures.[14]

  • Siwoloboff Method: A small amount of the substance is heated in a sample tube alongside a thermometer in a heating bath. A capillary tube, fused at its upper end, is placed in the sample. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid begins to rise into it.[15]

  • Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): These thermal analysis techniques can also be used to determine the boiling point by detecting the endothermic transition as the substance boils.[13]

Vapor pressure is a critical measure of a liquid's volatility.[16] The OECD Guideline 104 and ASTM D2879 are standard methods for its determination.

OECD 104 - General Methods: This guideline outlines various methods, each suitable for different vapor pressure ranges.[17][18][19] For a substance like TPM with very low vapor pressure, methods such as the static method, isoteniscope method, or gas saturation method are appropriate.[18][20][21] The guideline recommends measurements at a minimum of two temperatures, preferably three or more, within the 0 to 50°C range to establish the vapor pressure curve.[18]

  • Static Method: The substance is placed in a temperature-controlled container connected to a pressure measuring device. The system is degassed, and the pressure is measured after thermal equilibrium is established between the liquid and vapor phases.[21] The key condition is that pressure, volume, temperature, and substance concentration must be constant at the time of measurement.[21]

ASTM D2879 - Isoteniscope Method: This standard test specifically covers the determination of the vapor pressure-temperature relationship of liquids using an isoteniscope.[16][22]

  • Principle: The isoteniscope is a specialized apparatus that measures the equilibrium pressure of a liquid at a specific temperature.[16]

  • Procedure: A sample of the liquid is placed in the isoteniscope bulb. Dissolved and entrained gases are removed by gently boiling the sample under reduced pressure.[23][24] The apparatus is then manipulated to create a bubble of the pure sample vapor.[23] The isoteniscope is placed in a constant-temperature bath, and the external pressure is adjusted to balance the vapor pressure of the sample. The pressure is then measured. This process is repeated for a series of temperatures to establish the vapor pressure curve.[23]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the vapor pressure of a low-volatility liquid using a static measurement method, consistent with the principles of OECD 104.

Vapor_Pressure_Workflow cluster_prep Phase 1: Preparation cluster_degas Phase 2: Degassing cluster_measurement Phase 3: Measurement Cycle cluster_analysis Phase 4: Data Analysis A 1. Sample Introduction Introduce liquid sample into the test apparatus. B 2. System Assembly Seal the apparatus and connect to vacuum and pressure sensor. A->B C 3. Degassing Procedure Reduce pressure via vacuum pump. Gently boil sample to remove dissolved gases (e.g., cyclic pumping). B->C D 4. Set Temperature (T1) Heat apparatus to the first target temperature. C->D E 5. Equilibration Allow system to stabilize until pressure and temperature are constant. D->E F 6. Measure Pressure (P1) Record the vapor pressure from the sensor. E->F G 7. Repeat for T2, T3... Set new target temperature and repeat equilibration and measurement. F->G G->D Next Temp. H 8. Data Compilation Compile (T, P) data pairs. G->H All Temps. Complete I 9. Curve Generation Plot vapor pressure vs. temperature (e.g., log P vs 1/T). H->I

Caption: Workflow for Vapor Pressure Determination via Static Method.

References

Spectroscopic data (NMR, IR, Mass Spec) of "Tripropylene glycol monomethyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tripropylene glycol monomethyl ether (TPM), a widely used solvent in various industrial and research applications. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

This compound is commercially available as a mixture of isomers, with the primary component being 1-(2-(2-methoxy-1-methylethoxy)-1-methylethoxy)-2-propanol. The presence of multiple isomers leads to more complex spectra than would be expected for a single, pure compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that due to the isomeric nature of the commercial product, the presented NMR data represents expected chemical shift ranges, and the IR and MS data are based on typical spectra.

Table 1: ¹H NMR Spectroscopic Data (Representative)
Chemical Shift (δ) ppmMultiplicityAssignment (Proton Type)
~1.1-1.2Doublet-CH₃ (from propylene (B89431) glycol units)
~3.2-3.7Multiplet-OCH₃, -OCH₂-, -OCH-
~3.8-4.0Multiplet-CH(OH)-
VariableSinglet (broad)-OH

Note: The spectrum is complex due to the presence of multiple isomers. The signals for the methoxy, methylene, and methine protons of the propylene glycol units overlap significantly.

Table 2: ¹³C NMR Spectroscopic Data (Representative)
Chemical Shift (δ) ppmAssignment (Carbon Type)
~17-20-CH₃ (from propylene glycol units)
~58-60-OCH₃
~65-80-OCH₂-, -OCH-, -CH(OH)-

Note: The presence of multiple isomers results in a larger number of observed signals in the aliphatic region than would be expected for a single structure.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment (Functional Group)
3400-3500Strong, BroadO-H stretch (alcohol)
2850-3000StrongC-H stretch (alkane)
1050-1150StrongC-O stretch (ether and alcohol)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment (Fragment)
45High[C₂H₅O]⁺
59High[C₃H₇O]⁺
73Moderate[C₄H₉O]⁺
89Moderate[C₄H₉O₂]⁺
117Moderate[C₆H₁₃O₂]⁺
131Low[C₇H₁₅O₂]⁺

Note: The fragmentation pattern is characteristic of glycol ethers, showing cleavage at the C-O bonds.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, is added for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.

  • A standard single-pulse experiment is used.

  • Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • The spectrum is acquired on the same spectrometer.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

  • A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • A drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

2. Data Acquisition (FT-IR):

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is presented in terms of transmittance or absorbance over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

  • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

  • 1 µL of the solution is injected into the GC inlet, which is typically heated to 250°C.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column).

  • The column temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate the components of the sample.

2. Ionization and Mass Analysis:

  • As the sample elutes from the GC column, it enters the ion source of the mass spectrometer.

  • Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

  • The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for TPM cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation Sample TPM Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid (ATR) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Data Chemical Shifts & Coupling Constants NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z & Intensity) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

Tripropylene Glycol Monomethyl Ether (TPM): A Technical Guide to its Application as a Low VOC Solvent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tripropylene (B76144) Glycol Monomethyl Ether (TPM) as a low Volatile Organic Compound (VOC) solvent for research applications. TPM, a propylene-based glycol ether, offers a unique combination of high solvency, low volatility, and a favorable safety profile, making it an attractive alternative to more traditional and volatile solvents. This document details its physicochemical properties, explores its applications in research settings, and provides specific experimental protocols.

Core Properties and Low VOC Status

Tripropylene glycol monomethyl ether is a colorless, water-soluble liquid with a mild ether-like odor.[1] Its low vapor pressure and high boiling point are key characteristics that contribute to its classification as a low VOC solvent.[1] Due to its low vapor pressure (<0.1 mmHg @ 25°C), it may be considered exempt from certain consumer products air quality regulations as a Low Vapor Pressure-Volatile Organic Compound (LVP-VOC).[1]

The properties of TPM make it an excellent choice for a variety of applications where controlled evaporation and minimal VOC emissions are critical. It exhibits excellent solvency for a wide range of polar and non-polar substances, including resins such as acrylic, epoxy, polyurethane, and polyester.[1]

Physicochemical and Toxicological Data Summary

The following tables summarize the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 25498-49-1[1]
Molecular Formula C10H22O4[2]
Molecular Weight 206.28 g/mol [2]
Appearance Colorless liquid[1]
Odor Mild ether-like[1]
Boiling Point 242.4 °C (468.3 °F)[3]
Melting Point -78 °C (-108.4 °F)[3]
Flash Point 116 °C (241 °F)[3]
Specific Gravity 0.965 @ 25 °C/25 °C[1]
Vapor Pressure < 0.01 mmHg @ 20 °C[1]
Solubility in Water Miscible[1]
Viscosity 5.5 cP @ 25 °C[3]
Toxicological EndpointSpeciesValueReference(s)
Acute Oral Toxicity (LD50) Rat3200 - 3300 mg/kg[4]
Acute Dermal Toxicity (LD50) Rabbit> 14,505 mg/kg[4]
Skin Irritation RabbitNot an irritant[4]
Eye Irritation RabbitSlight transient irritation[5]

Applications in Research and Drug Development

TPM's versatile solvency and low toxicity make it suitable for a range of research and development applications.

  • Cleaning and Degreasing: Its ability to dissolve a wide array of soils makes it an effective cleaning agent for laboratory equipment and in manufacturing processes.[6]

  • 3D Printing Post-Processing: A significant application in research and prototyping is its use as a washing agent for stereolithography (SLA) 3D printed parts to remove uncured resin.[7][8][9] It serves as a safer, non-flammable alternative to isopropyl alcohol (IPA).[9]

  • Coatings and Inks: In laboratory-scale formulations of coatings and inks, TPM can be used as a coalescing agent and to control drying times.[6]

  • Chemical Synthesis: It can be employed as a high-boiling point reaction solvent for organic synthesis.[6]

  • Pharmaceutical Formulations: The pharmaceutical industry utilizes TPM as a solvent and carrier in various formulations.[10] Its low toxicity and high solvency for a range of active pharmaceutical ingredients (APIs) make it a promising excipient for topical, oral, and potentially parenteral drug delivery systems. While specific formulations are often proprietary, its properties suggest utility in solubilizing poorly water-soluble drugs and enhancing drug delivery.

Experimental Protocols

Protocol for Washing Stereolithography (SLA) 3D Printed Parts

This protocol describes the use of TPM as a washing solvent for post-processing of SLA 3D printed parts, a common task in research and prototyping labs.

Materials:

  • Two sealable containers large enough to submerge the printed part

  • This compound (TPM)

  • Printed part on the build platform, with supports attached

  • Soft-bristled brush (optional)

  • Squeeze bottle or spray bottle with water

  • Personal Protective Equipment (PPE): Nitrile gloves and safety glasses

Methodology:

  • Preparation:

    • Designate one container for a "dirty" pre-wash and the second for a "clean" final wash.

    • Fill both containers with TPM. The "dirty" container can be filled with recycled TPM from previous washes.

  • Pre-Wash (Optional but Recommended):

    • Submerge the printed part, still on the build platform, into the "dirty" TPM container.

    • Agitate the part in the solvent for 1-2 minutes to remove the bulk of the uncured resin.

    • A soft-bristled brush can be used to gently remove resin from intricate features.

  • Final Wash:

    • Transfer the part to the "clean" TPM container.

    • Submerge and agitate the part for 5-10 minutes. The exact time will depend on the size and complexity of the part.

  • Drying and Rinsing:

    • Remove the part from the final wash and let the excess TPM drip back into the container. The part will have an oily feel.

    • Thoroughly rinse the part with water using a squeeze bottle or by submerging it in a separate container of water. Continue rinsing until the oily residue is gone.

    • Allow the part to air dry completely or use compressed air to speed up the process.

  • Post-Curing:

    • Once the part is clean and dry, remove the supports.

    • Proceed with UV post-curing according to the resin manufacturer's recommendations. Any remaining waxy feel on the part surface will be eliminated during post-curing.[9]

Experimental_Workflow_SLA_Washing start Start: 3D Print Complete prepare Prepare Wash Stations: - 'Dirty' TPM Bath - 'Clean' TPM Bath start->prepare pre_wash Pre-Wash: Submerge in 'Dirty' TPM (1-2 mins) prepare->pre_wash final_wash Final Wash: Submerge in 'Clean' TPM (5-10 mins) pre_wash->final_wash rinse Rinse with Water: Remove oily residue final_wash->rinse dry Air Dry or Use Compressed Air rinse->dry remove_supports Remove Supports dry->remove_supports post_cure UV Post-Cure remove_supports->post_cure end_process End: Cleaned & Cured Part post_cure->end_process

Workflow for washing SLA 3D printed parts using TPM.

Adapted Protocol for Silver Nanoparticle Synthesis via the Polyol Method

This protocol is adapted for the use of TPM as a high-boiling point solvent in the synthesis of silver nanoparticles. The polyol process is a common method for producing metal nanoparticles.

Materials:

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Magnetic stirrer with a hot plate

  • This compound (TPM)

  • Silver nitrate (B79036) (AgNO₃) as the metal precursor

  • Polyvinylpyrrolidone (PVP) as a capping agent

  • Ethanol (B145695) for washing

  • Deionized water

Methodology:

  • Reaction Setup:

    • In the three-neck round-bottom flask, dissolve a specific amount of PVP in TPM with magnetic stirring.

    • Fit the flask with the condenser and thermometer.

  • Heating:

    • Heat the TPM and PVP solution to 120°C while stirring continuously.

  • Precursor Addition:

    • Once the temperature is stable, inject a predetermined amount of silver nitrate solution (dissolved in a small amount of deionized water or TPM) into the hot reaction mixture.

  • Reaction:

    • Maintain the reaction temperature at 120°C for 1-3 hours. A color change to yellow or brown will indicate the formation of silver nanoparticles.

  • Purification:

    • After the reaction is complete, cool the solution to room temperature.

    • Add an excess of ethanol to precipitate the silver nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in fresh ethanol. Repeat this washing step at least twice to remove residual TPM and PVP.

  • Final Product:

    • After the final wash, the purified silver nanoparticles can be dispersed in a suitable solvent for characterization and further use.

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_pvp Dissolve PVP in TPM in a three-neck flask setup_reaction Assemble Condenser and Thermometer dissolve_pvp->setup_reaction heat Heat to 120°C with Stirring setup_reaction->heat inject Inject AgNO₃ Solution heat->inject react Maintain at 120°C for 1-3 hours inject->react cool Cool to Room Temperature react->cool precipitate Precipitate Nanoparticles with Ethanol cool->precipitate centrifuge Centrifuge and Discard Supernatant precipitate->centrifuge wash Re-disperse in Ethanol (Repeat 2x) centrifuge->wash final_product Final Product: Dispersed Silver Nanoparticles wash->final_product

Workflow for the synthesis of silver nanoparticles using TPM.

Safety and Handling

This compound has a low order of acute toxicity.[4] It is not considered a skin irritant, though prolonged or repeated contact may cause dermatitis by defatting the skin.[11] It can cause slight, transient eye irritation.[5] Good laboratory practice should be followed, including working in a well-ventilated area and using appropriate personal protective equipment such as nitrile gloves and safety glasses.[7] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a versatile, low VOC solvent with a favorable safety profile that makes it a valuable tool in a variety of research and development settings. Its high solvency, low volatility, and effectiveness in applications ranging from 3D printing post-processing to nanoparticle synthesis position it as a reliable and safer alternative to more traditional volatile organic solvents. For drug development professionals, its low toxicity and solvency characteristics suggest significant potential as an excipient in novel drug delivery systems. As research continues to prioritize greener and safer chemical practices, the adoption of solvents like TPM is likely to increase.

References

Methodological & Application

Application Notes and Protocols: Tripropylene Glycol Monomethyl Ether (TPM) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tripropylene (B76144) glycol monomethyl ether (TPM) is an emerging solvent with a favorable environmental, health, and safety profile, making it an attractive alternative to traditional solvents in organic synthesis. This document provides an overview of its properties, potential applications as a reaction solvent, and generalized protocols for common cross-coupling reactions.

Introduction to Tripropylene Glycol Monomethyl Ether (TPM) as a Reaction Solvent

This compound is a high-boiling, polar aprotic solvent that is completely miscible with water and soluble in a wide range of organic substances.[1] Its low volatility, low odor, and favorable safety profile make it a suitable candidate for various applications in chemical synthesis.[2] TPM's chemical structure, featuring both ether and alcohol functionalities, allows it to dissolve a variety of polar and non-polar compounds, which is advantageous for complex reaction mixtures.[1]

Properties of this compound

A summary of the key physical and chemical properties of TPM is presented in Table 1. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures.

PropertyValueReference
CAS Number 25498-49-1[3]
Molecular Formula C10H22O4[3]
Molecular Weight 206.28 g/mol [1]
Boiling Point 242.4 °C[1]
Flash Point 116 °C[1]
Density 0.965 g/cm³[1]
Solubility in Water Miscible[1]
Vapor Pressure <0.01 mmHg at 20°C[1]

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

High-boiling polar aprotic solvents are frequently employed in palladium-catalyzed cross-coupling reactions to facilitate the dissolution of reagents and stabilize catalytic intermediates. While specific literature detailing the use of TPM in Suzuki-Miyaura and Buchwald-Hartwig amination reactions is limited, its properties suggest it could be a viable solvent for these transformations. Glycol ethers, in general, are known to be used in such reactions.[4]

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent is critical for reaction efficiency, influencing catalyst activity and reagent solubility.[4] The high boiling point of TPM would allow for conducting these reactions at elevated temperatures, potentially improving reaction rates and yields for less reactive substrates.

Below is a generalized protocol for a Suzuki-Miyaura coupling, illustrating how TPM could be integrated as a solvent.

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • This compound (TPM)

  • Deionized Water (optional, e.g., 10% v/v)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid or ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add TPM (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add TPM Solvent (Inert Atmosphere) reagents->solvent reaction Heat and Stir (e.g., 80-120 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

3.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki-Miyaura coupling, this reaction often benefits from polar aprotic solvents and elevated temperatures.

The following is a generalized protocol for a Buchwald-Hartwig amination using TPM as the solvent.

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv)

  • Ligand (e.g., XPhos, SPhos, 0.02-0.04 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)

  • This compound (TPM)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the aryl halide and the amine.

  • Add TPM via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or other suitable methods.

Buchwald_Hartwig_Workflow setup Combine Catalyst, Ligand, Base, Aryl Halide, Amine (Inert Atmosphere) add_solvent Add TPM Solvent setup->add_solvent heating Heat and Stir (e.g., 100-140 °C) add_solvent->heating quenching Quench and Extract heating->quenching purify Purification quenching->purify final_product Final Product purify->final_product

Caption: Generalized workflow for a Buchwald-Hartwig amination.

Safety and Handling

This compound is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area or a fume hood.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Spills: Absorb spills with an inert material and dispose of in accordance with local regulations.[6]

Conclusion

This compound presents a promising alternative to conventional solvents in organic synthesis due to its favorable physical properties and safety profile. While specific, optimized protocols for its use in palladium-catalyzed cross-coupling reactions are not yet widely published, its characteristics as a high-boiling, polar aprotic solvent suggest its potential for such applications. The generalized protocols provided herein serve as a starting point for researchers to explore the utility of TPM in their synthetic endeavors. Further investigation and optimization will be necessary to fully realize its potential as a green and efficient reaction solvent.

References

Application Notes & Protocols: Thiolated Polymeric Micelles (TPM) in Nanoparticle Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of thiolated polymeric micelles (TPMs) and other thiolated polymers in the synthesis and formulation of nanoparticles for advanced drug delivery. Thiolated polymers, or "thiomers," are macromolecules modified to expose free thiol (-SH) groups on their backbone.[1] This modification significantly enhances their properties, most notably their mucoadhesiveness, making them ideal for drug delivery systems targeting mucosal surfaces.[2][3] The ability of thiol groups to form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins leads to prolonged residence time and improved drug absorption at the target site.[1][2]

These notes cover the synthesis of key thiolated polymers, their formulation into nanoparticles, and the essential characterization techniques.

Key Advantages of Thiolated Nanoparticles
  • Enhanced Mucoadhesion: Covalent disulfide bond formation with mucus layers provides significantly stronger adhesion compared to non-thiolated polymers.[1][4]

  • Controlled Drug Release: The crosslinked polymeric matrix created by inter- and intra-chain disulfide bonds facilitates a sustained release of encapsulated therapeutic agents.[2][3]

  • Improved Stability: The cohesive nature of thiomers enhances the stability of the nanoparticle formulation.[3]

  • Increased Permeation: Thiolated polymers can enhance the permeation of drugs across mucosal epithelia.[2]

  • In Situ Gelling: Some thiolated polymers exhibit pH-dependent gelling properties, which can be advantageous for specific applications like ocular or nasal delivery.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies on thiolated polymer-based nanoparticles, offering a comparative overview.

Table 1: Physicochemical Properties of Various Thiolated Nanoparticles

Polymer SystemThiolating AgentNanoparticle Size (nm)PDIZeta Potential (mV)Source(s)
Poly(acrylic acid)/Schizochytrium sp. CWFL-cysteine ethyl ester313 ± 380.41 ± 0.09Negative[5][6]
Plain Thiolated Poly(acrylic acid)L-cysteine ethyl ester545 ± 730.69 ± 0.06Negative[5]
Thiolated Chitosan-coated acrylicThiolated Chitosan (B1678972)~200Not SpecifiedPositive[7]
Thiolated Chitosan/Sodium AlginateThioglycolic acid200 - 500Not SpecifiedNot Specified[4]

CWF: Cell Wall Fraction; PDI: Polydispersity Index

Table 2: Mucoadhesion Efficiency

Nanoparticle FormulationIncubation TimeMucoadhesion (% Mucin Binding)Source(s)
Thiolated PAA/Schizo Particles1 hour30%[5]
Thiolated PAA/Schizo Particles4 hours34%[5]
Non-thiolated PAA/Schizo Particles1 hour8%[5]
Non-thiolated PAA/Schizo Particles4 hours15%[5]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflow for developing thiolated nanoparticles and the key mechanism behind their enhanced mucoadhesive properties.

G cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation cluster_char Phase 3: Characterization cluster_app Phase 4: Application Polymer 1. Select Polymer (e.g., Chitosan, PAA, HA) Thiolation 2. Thiolation Reaction (Add Thiol-bearing Ligand) Polymer->Thiolation Purification 3. Purification (e.g., Dialysis) Thiolation->Purification Formulation 4. Nanoparticle Formulation (e.g., Ionotropic Gelation, Emulsion) Purification->Formulation Size Size & PDI (DLS) Formulation->Size Zeta Zeta Potential Formulation->Zeta Morphology Morphology (TEM/SEM) Formulation->Morphology Thiol Thiol Content (Ellman's Assay) Formulation->Thiol Release Drug Release Profile Formulation->Release Muco Mucoadhesion Test Formulation->Muco Drug Drug Loading Drug->Formulation Application In Vitro / In Vivo Studies Size->Application Zeta->Application Morphology->Application Thiol->Application Release->Application Muco->Application G cluster_np Thiolated Nanoparticle cluster_mucin Mucus Glycoprotein (Mucin) NP Polymer Matrix SH1 SH SH2 SH SH3 SH Interaction Disulfide Bond Formation (S-S) SH1->Interaction Mucin Cysteine-rich Subdomain Cys1 SH Cys2 SH Cys1->Interaction

References

Application Notes and Protocols: Tripropylene Glycol Monomethyl Ether in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tripropylene Glycol Monomethyl Ether (TPM) in drug delivery systems. TPM is a hydrophilic, versatile solvent with low volatility and a favorable safety profile, making it a suitable candidate for various pharmaceutical formulations. This document details its physicochemical properties, applications in enhancing the solubility and delivery of poorly water-soluble drugs, and protocols for the preparation and evaluation of TPM-based drug delivery systems.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild ether-like odor.[1][2] It is completely miscible with water and a wide range of organic solvents.[1] Its low volatility and slow evaporation rate are advantageous in many formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound[2]
Synonyms TPM, Glycol Ether TPM, TPGME
CAS Number 25498-49-1[2]
Molecular Formula C10H22O4[2]
Molecular Weight 206.28 g/mol [3]
Appearance Clear, colorless liquid[1][4]
Odor Mild ether-like[1]
Boiling Point 242-245 °C[4]
Melting Point -79 °C[5]
Flash Point 121 °C
Density ~0.97 g/cm³[4]
Viscosity 5.5 cP at 25 °C
Solubility in Water Completely miscible[1]
Vapor Pressure <0.01 mmHg at 25 °C[4]

Applications in Drug Delivery

TPM's excellent solvency makes it a valuable excipient in the formulation of poorly water-soluble drugs, which are a significant challenge in pharmaceutical development.[6] It can be used in various dosage forms, including oral, topical, and parenteral preparations.

2.1. Oral Drug Delivery

In oral formulations, TPM can act as a co-solvent to enhance the solubility of drugs, thereby improving their dissolution and bioavailability.[7] For Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility), enhancing solubility is a key factor in improving therapeutic efficacy.

2.2. Topical and Transdermal Drug Delivery

For topical and transdermal systems, TPM can serve as a vehicle and a penetration enhancer.[8] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its compatibility with other excipients make it suitable for creams, gels, lotions, and ointments.[9] While direct studies on TPM as a penetration enhancer are limited, related glycol ethers like propylene (B89431) glycol are known to interact with the stratum corneum lipids, increasing their fluidity and facilitating drug transport across the skin barrier.[10]

Experimental Protocols

The following are example protocols for the preparation and evaluation of drug delivery systems using this compound. These should be adapted based on the specific properties of the API and the desired final formulation characteristics.

3.1. Protocol for Solubility Determination of a Poorly Soluble Drug in TPM

This protocol outlines a method to determine the saturation solubility of a model poorly soluble drug (e.g., Ibuprofen) in TPM.

Materials:

  • This compound (pharmaceutical grade)

  • Ibuprofen powder

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of Ibuprofen powder to a series of scintillation vials.

  • Add a known volume of TPM to each vial.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials for the presence of undissolved solid drug.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved drug using a validated HPLC method.

  • Calculate the saturation solubility in mg/mL.

3.2. Protocol for Preparation of a Topical Gel using TPM

This protocol describes the preparation of a basic topical gel formulation where TPM is used as a co-solvent and potential penetration enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (TPM)

  • Gelling agent (e.g., Carbopol 940)

  • Triethanolamine (B1662121) (neutralizing agent)

  • Purified water

  • Preservative (e.g., methylparaben)

Table 2: Example Formulation of a Topical Gel

IngredientConcentration (% w/w)
API1.0
TPM10.0
Carbopol 9401.0
Triethanolamineq.s. to pH 6.5-7.0
Methylparaben0.1
Purified Waterq.s. to 100

Procedure:

  • Disperse the Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed.

  • In a separate container, dissolve the API and methylparaben in TPM.

  • Slowly add the API-TPM solution to the Carbopol dispersion while stirring continuously.

  • Neutralize the dispersion by adding triethanolamine dropwise until a clear, viscous gel is formed and the pH is in the desired range (6.5-7.0).

  • Continue stirring for a short period to ensure homogeneity.

3.3. Protocol for In Vitro Skin Permeation Study

This protocol outlines an in vitro permeation test (IVPT) to evaluate the effect of TPM on the skin penetration of an API from a topical formulation.[11][12]

Materials:

  • Topical formulation containing API and TPM

  • Control formulation (without TPM)

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat or pig skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Syringes and needles

  • HPLC system

Procedure:

  • Prepare the excised skin by carefully removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. Maintain the temperature at 32 °C.

  • Apply a known amount of the topical formulation (with and without TPM) to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

  • Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, wash the surface to remove any remaining formulation, and analyze the drug content in the different skin layers (epidermis and dermis) if required.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the flux and permeability coefficient.

Visualization of Experimental Workflows

4.1. Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess drug to vials prep2 Add known volume of TPM prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to separate undissolved drug equil1->sep1 sep2 Collect supernatant sep1->sep2 anal1 Dilute supernatant sep2->anal1 anal2 Analyze by HPLC anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for determining drug solubility in TPM.

4.2. Workflow for Topical Gel Preparation

G cluster_phase_prep Phase Preparation cluster_mixing Mixing cluster_gelling Gelling and Neutralization cluster_final Final Product phaseA Disperse Carbopol in Water mix Add Phase B to Phase A with stirring phaseA->mix phaseB Dissolve API and Preservative in TPM phaseB->mix gelling Add Triethanolamine to neutralize and form gel mix->gelling final Homogeneous Topical Gel gelling->final G cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Sampling and Analysis cluster_data Data Interpretation setup1 Mount Skin on Franz Cell setup2 Fill Receptor with Buffer setup1->setup2 setup3 Equilibrate at 32°C setup2->setup3 dosing Apply Topical Formulation setup3->dosing sampling Collect Samples from Receptor at Time Intervals dosing->sampling analysis Analyze API Concentration by HPLC sampling->analysis data1 Calculate Cumulative Permeation analysis->data1 data2 Determine Permeation Flux data1->data2

References

Application Notes and Protocols for Tripropylene Glycol Monomethyl Ether (TPM) in 3D Printing for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monomethyl ether (TPM) is a high-performance solvent increasingly utilized for the post-processing of 3D printed photopolymer resin prototypes in research, and drug development applications.[1] Its low volatility, non-flammability, and effectiveness in dissolving uncured resin make it a safer and often more economical alternative to isopropyl alcohol (IPA).[2][3][4] This document provides detailed protocols for the use of TPM in cleaning 3D printed parts, summarizes key quantitative data, and outlines important safety considerations.

Key Advantages of TPM over Isopropyl Alcohol (IPA)

TPM offers several distinct advantages over the traditionally used IPA for cleaning 3D printed resin parts, particularly in a laboratory setting.

FeatureThis compound (TPM)Isopropyl Alcohol (IPA)
Flammability Non-flammable (Flashpoint: 111°C / 232°F)[3]Highly flammable (Flashpoint: 12°C / 53°F)[3]
Volatility Low evaporation rate[3]High evaporation rate[3]
Odor Low, mild ether-like odor[2]Strong, pungent odor
Resin Dissolution Capacity Effective at higher resin concentrations; can wash up to three times as many parts as IPA before replacement.[5]Loses effectiveness as resin concentration increases, requiring more frequent replacement.[2]
Material Compatibility Less likely to cause warping or cracking in cured parts, even with prolonged exposure.[2]Can cause swelling, warping, or cracking if parts are soaked for extended periods.
Cost-Effectiveness Higher upfront cost per volume, but longer lifespan due to low evaporation and high resin capacity can make it more economical over time.[2]Lower upfront cost, but higher operational cost due to evaporation and frequent replacement.
Safety Considered non-hazardous under OSHA criteria in the United States.[2]Poses a fire risk and requires storage in flammable liquid cabinets.

Experimental Protocols

Manual Cleaning Protocol for Small Prototypes

This protocol is suitable for researchers cleaning a small number of prototypes or those with intricate details requiring manual attention.

Materials:

  • Two solvent-resistant containers with lids

  • Fresh TPM

  • Used TPM (from a previous cleaning cycle, for pre-rinse)

  • Soft-bristled brush

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields

  • A well-ventilated workspace

Procedure:

  • Pre-Rinse (Optional but Recommended):

    • In the first container with used TPM, submerge the freshly printed part.

    • Gently agitate the part for 2-3 minutes to remove the bulk of the uncured resin.

    • Use a soft-bristled brush to gently clean intricate features and crevices.

  • Final Wash:

    • Transfer the part to the second container filled with clean TPM.

    • Submerge the part and agitate for 5-10 minutes. The optimal time may vary depending on the resin and part geometry.

  • Drying:

    • Remove the part from the TPM and allow the excess solvent to drip back into the container.

    • Place the part on a clean, non-absorbent surface to air dry in a well-ventilated area. Compressed air can be used to speed up the drying process, especially in detailed areas.

  • Post-Curing:

    • Once the part is completely dry and no longer feels tacky, proceed with the manufacturer's recommended post-curing protocol using a UV curing station.

Automated Washing Protocol

This protocol is designed for use with automated washing stations, which are common in high-throughput laboratory settings.

Materials:

  • Automated washing station (e.g., Form Wash)

  • TPM

  • PPE: Nitrile gloves, safety glasses with side shields

Procedure:

  • Setup:

    • Fill the wash basin of the automated station with TPM to the recommended level.

  • Washing Cycle:

    • Place the build platform with the printed part into the washing station.

    • Set the wash time according to the resin manufacturer's guidelines. A typical cycle is 10-15 minutes.

  • Drying:

    • Once the cycle is complete, remove the build platform and allow the part to air dry in a well-ventilated area.

  • Post-Curing:

    • Carefully remove the dry part from the build platform and proceed with the recommended UV post-curing.

Data on Biocompatibility and Cytotoxicity

The cleanliness of 3D printed parts is critical in drug development and biological research to avoid confounding results from leached, unreacted resin components. Common monomers found in photopolymer resins, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) and triethylene glycol dimethacrylate (TEGDMA), have been shown to be cytotoxic.[6][7][8][9]

A study on 3D printed dental resins demonstrated that washing time with TPM significantly impacts the biocompatibility of the final part. Longer washing times generally lead to increased cell viability and decreased cytotoxicity.

Washing Time (minutes)Cell Viability (%) - ND-TPM GroupCytotoxicity (%) - ND-TPM Group
Control (No Wash) 29.47 ± 2.1696.58 ± 15.12
3 30.38 ± 2.16-
15 -10.02 ± 5.01
60 53.77 ± 7.5510.62 ± 7.28
90 63.81 ± 12.016.16 ± 3.77

Data adapted from a 2021 study on dental resins (ND-TPM group). Cell viability and cytotoxicity were assessed using human gingival fibroblasts.

Cellular Signaling Pathway of Resin Monomer-Induced Cytotoxicity

Uncured resin monomers, such as HEMA and TEGDMA, can leach from improperly cleaned 3D printed parts and induce cytotoxicity through the generation of Reactive Oxygen Species (ROS).[8] This oxidative stress can trigger a cascade of cellular events leading to apoptosis (programmed cell death) via the mitochondrial-dependent intrinsic caspase pathway.[10]

G Signaling Pathway of Resin Monomer-Induced Cytotoxicity cluster_0 Cellular Environment cluster_1 Cellular Response Uncured Resin Monomers Uncured Resin Monomers ROS Production ROS Production Uncured Resin Monomers->ROS Production Induces Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Causes Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Results in

Caption: Resin monomer-induced cytotoxicity pathway.

Experimental Workflow for TPM Cleaning and Post-Processing

The following diagram illustrates the general workflow for cleaning 3D printed parts using TPM, from the completion of the print to the final post-cured prototype.

G TPM Cleaning and Post-Processing Workflow 3D Print Completion 3D Print Completion TPM Wash TPM Wash 3D Print Completion->TPM Wash Air Dry Air Dry TPM Wash->Air Dry Post-Cure Post-Cure Air Dry->Post-Cure Final Prototype Final Prototype Post-Cure->Final Prototype

Caption: Workflow for TPM cleaning and post-processing.

Safety and Disposal

Personal Protective Equipment (PPE):

  • Always wear nitrile or neoprene gloves when handling TPM.

  • Safety glasses with side shields are essential to protect from splashes.

Ventilation:

  • Work in a well-ventilated area to minimize inhalation of fumes.

Spill Management:

  • In case of a spill, absorb the liquid with absorbent pads or inert material. Clean the area with soap and water.

Disposal:

  • Used TPM contains dissolved uncured resin and should be treated as hazardous waste.

  • Do not pour used TPM down the drain.

  • Dispose of waste TPM according to your institution's and local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable solvent for cleaning 3D printed resin parts in research and drug development settings, offering significant safety and practical advantages over isopropyl alcohol. Adherence to proper cleaning protocols is crucial to ensure the removal of cytotoxic uncured resin monomers, leading to more reliable and biocompatible prototypes for experimental use. Always consult the Safety Data Sheet (SDS) provided by the TPM supplier for detailed safety and handling information.

References

Application Notes and Protocols: Tripropylene Glycol Monomethyl Ether as a Cryoprotectant for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Cryoprotectant for Enhanced Cell and Tissue Preservation

Introduction

Cryopreservation is an essential technique for the long-term storage of biological materials, crucial for research, drug development, and clinical applications. While dimethyl sulfoxide (B87167) (DMSO) has been the gold standard cryoprotectant, its inherent cytotoxicity necessitates the exploration of safer and more effective alternatives. Tripropylene glycol monomethyl ether (TPM), a low-toxicity solvent with favorable physical properties, emerges as a promising candidate for cryopreservation. These application notes provide a comprehensive overview and detailed protocols for utilizing TPM as a cryoprotectant for various biological samples.

Properties of this compound (TPM)

TPM is a colorless, clear liquid with a low vapor pressure and high flash point, making it a safer alternative to volatile solvents.[1][2][3] Its water-soluble nature and ability to dissolve a wide range of resins and polymers suggest its potential to interact with cellular components and mitigate freezing-induced damage.[1][2][3] In the United States, TPM is generally considered non-hazardous.[1]

PropertyValueReference
Synonyms Methyltripropylene glycol, Tripropylene glycol methyl ether[1]
Appearance Colorless, clear liquid[1]
Odor Ether-like[1]
Flash Point 111 °C (232 °F)[1]
Specific Gravity 0.962–0.970 @ 25/25°C[3]
Water Solubility Soluble[2][3]
Toxicity Low oral and dermal toxicity[2][4][5]

Mechanism of Cryoprotection

While specific mechanistic studies on TPM as a cryoprotectant are not yet widely published, its properties suggest a mode of action analogous to other penetrating cryoprotectants. By forming hydrogen bonds with water molecules, TPM can lower the freezing point of the intracellular and extracellular solution, thereby preventing the formation of damaging ice crystals.[6][7] Its ability to permeate cell membranes allows it to protect intracellular structures from freezing injury.[6][8]

Advantages of TPM as a Cryoprotectant

  • Low Toxicity: Compared to DMSO, which can be toxic to cells at higher concentrations, TPM exhibits lower toxicity, potentially leading to higher post-thaw cell viability and function.[2][4][5]

  • Reduced Osmotic Stress: The gradual penetration of TPM into cells may cause less osmotic stress compared to the rapid influx associated with DMSO.

  • Safety: Its non-flammable nature and low volatility contribute to a safer laboratory environment.[1][3]

Experimental Protocols

The following protocols are generalized starting points for using TPM as a cryoprotectant. Optimization for specific cell or tissue types is highly recommended.

Protocol 1: Cryopreservation of Adherent Mammalian Cells

This protocol provides a general procedure for the cryopreservation of adherent cell lines using a TPM-based cryopreservation medium.

Materials:

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (TPM), sterile-filtered

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Cryopreservation Medium Formulation:

  • TPM-Based Cryopreservation Medium:

    • 70% Complete cell culture medium

    • 20% Fetal Bovine Serum (FBS)

    • 10% this compound (TPM)

Procedure:

  • Cell Culture: Culture adherent cells to approximately 80-90% confluency in a T-75 flask.

  • Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize the trypsin by adding 5 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting and Centrifugation:

    • Determine the total cell number and viability using a hemocytometer and trypan blue exclusion.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension in Cryopreservation Medium:

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in the prepared TPM-based cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer and leave for at least 24 hours. This achieves a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Thawing Protocol:

  • Rapid Thawing: Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.

  • Dilution: Aseptically transfer the contents of the cryovial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Plating:

    • Aspirate the supernatant.

    • Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a new culture flask.

  • Incubation: Place the flask in a 37°C, 5% CO2 incubator. Change the medium after 24 hours to remove any residual TPM and dead cells.

Cryopreservation_Workflow_Adherent_Cells cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Recovery Culture Culture Cells to 80-90% Confluency Harvest Harvest Cells (Trypsinization) Culture->Harvest Count Count & Centrifuge Harvest->Count Resuspend Resuspend in TPM Medium (1-5x10^6 cells/mL) Count->Resuspend Aliquot Aliquot to Cryovials Resuspend->Aliquot Freeze Controlled-Rate Freezing (-1°C/min) Aliquot->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Long-Term Storage Dilute Dilute in Culture Medium Thaw->Dilute Centrifuge_Thaw Centrifuge to Remove CPA Dilute->Centrifuge_Thaw Plate Resuspend & Plate Centrifuge_Thaw->Plate Incubate Incubate & Culture Plate->Incubate

Fig. 1: Workflow for cryopreserving adherent cells with TPM.
Protocol 2: Cryopreservation of Suspension Cells

This protocol outlines the cryopreservation of suspension cell lines using a TPM-based cryopreservation medium.

Materials:

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (TPM), sterile-filtered

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cryovials, sterile

  • Controlled-rate freezing container

  • -80°C freezer

  • Liquid nitrogen storage dewar

Cryopreservation Medium Formulation:

  • TPM-Based Cryopreservation Medium:

    • 70% Complete cell culture medium

    • 20% Fetal Bovine Serum (FBS)

    • 10% this compound (TPM)

Procedure:

  • Cell Culture: Culture suspension cells to a density of approximately 1 x 10^6 cells/mL in exponential growth phase.

  • Harvesting: Transfer the cell suspension to a 50 mL conical tube.

  • Cell Counting and Centrifugation:

    • Determine the total cell number and viability.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension in Cryopreservation Medium:

    • Aspirate the supernatant.

    • Resuspend the cell pellet in the TPM-based cryopreservation medium to a final concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each labeled cryovial.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer for at least 24 hours.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen dewar.

Thawing Protocol:

  • Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath.

  • Dilution: Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge at 200 x g for 5 minutes.

  • Resuspension and Plating:

    • Discard the supernatant.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Transfer to a new culture flask.

  • Incubation: Incubate at 37°C in a 5% CO2 incubator.

Cryopreservation_Workflow_Suspension_Cells cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Recovery Culture Culture Cells to Exponential Phase Harvest Harvest by Centrifugation Culture->Harvest Count Count & Centrifuge Harvest->Count Resuspend Resuspend in TPM Medium (5-10x10^6 cells/mL) Count->Resuspend Aliquot Aliquot to Cryovials Resuspend->Aliquot Freeze Controlled-Rate Freezing (-1°C/min) Aliquot->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Long-Term Storage Dilute Dilute in Culture Medium Thaw->Dilute Centrifuge_Thaw Centrifuge to Remove CPA Dilute->Centrifuge_Thaw Plate Resuspend & Culture Centrifuge_Thaw->Plate

Fig. 2: Workflow for cryopreserving suspension cells with TPM.
Protocol 3: Cryopreservation of Tissue Samples

This protocol provides a basic framework for the cryopreservation of small tissue biopsies using TPM.

Materials:

  • Tissue collection medium (e.g., sterile PBS or culture medium)

  • This compound (TPM), sterile-filtered

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cryovials, sterile

  • Controlled-rate freezing container

  • -80°C freezer

  • Liquid nitrogen storage dewar

Cryopreservation Solution Formulation:

  • TPM-Based Tissue Cryopreservation Solution:

    • 60% Complete cell culture medium

    • 20% Fetal Bovine Serum (FBS)

    • 20% this compound (TPM)

Procedure:

  • Tissue Preparation:

    • Obtain fresh tissue biopsies (e.g., 2-4 mm punches).

    • Wash the tissue samples in sterile, ice-cold collection medium to remove any blood or debris.

  • Equilibration:

    • Transfer the tissue samples to a vial containing the TPM-based tissue cryopreservation solution.

    • Incubate on ice for 30-60 minutes to allow for equilibration of the cryoprotectant.

  • Aliquoting: Place one tissue sample per labeled cryovial with 1-1.5 mL of the cryopreservation solution.

  • Controlled-Rate Freezing:

    • Place the cryovials in a controlled-rate freezing container.

    • Transfer to a -80°C freezer for at least 24 hours.

  • Long-Term Storage: Transfer the cryovials to liquid nitrogen for long-term storage.

Thawing Protocol:

  • Rapid Thawing: Thaw the cryovial quickly in a 37°C water bath.

  • Stepwise Dilution:

    • Aseptically transfer the tissue and cryopreservation solution to a sterile petri dish.

    • Gradually add pre-warmed culture medium to the dish over a period of 15-20 minutes to reduce osmotic shock.

  • Washing: Transfer the tissue to a new dish containing fresh, pre-warmed culture medium and wash for 10-15 minutes to remove residual TPM.

  • Post-Thaw Culture or Analysis: The tissue is now ready for histological analysis, cell isolation, or culture.

Cryopreservation_Signaling_Pathway cluster_stress Cryopreservation Stress cluster_cpa Cryoprotectant Action (TPM) cluster_outcome Cellular Outcome Ice Formation Ice Formation Necrosis Necrosis Ice Formation->Necrosis Physical Damage Osmotic Stress Osmotic Stress Apoptosis Apoptosis Osmotic Stress->Apoptosis Cellular Shrinking/Swelling Oxidative Stress Oxidative Stress Oxidative Stress->Apoptosis Lower Freezing Point Lower Freezing Point Lower Freezing Point->Ice Formation Inhibits Cell Survival & Function Cell Survival & Function Lower Freezing Point->Cell Survival & Function Membrane Stabilization Membrane Stabilization Membrane Stabilization->Osmotic Stress Mitigates Membrane Stabilization->Cell Survival & Function Reduced Dehydration Reduced Dehydration Reduced Dehydration->Osmotic Stress Mitigates Reduced Dehydration->Cell Survival & Function Apoptosis->Cell Survival & Function Necrosis->Cell Survival & Function

Fig. 3: Putative signaling pathways in cryopreservation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Post-Thaw Viability - Suboptimal TPM concentration- Cooling rate too fast or too slow- High cell density- Poor initial cell health- Titrate TPM concentration (e.g., 5-15%)- Ensure a cooling rate of -1°C/minute- Optimize cell density in cryovials- Use cells in the exponential growth phase
Cell Clumping After Thawing - Incomplete removal of cryoprotectant- Presence of DNA from dead cells- Ensure thorough washing of cells post-thaw- Add DNase I to the post-thaw culture medium
Poor Cell Attachment (Adherent Cells) - Damage to cell surface proteins- Residual TPM toxicity- Handle cells gently during harvesting- Perform an additional wash step after thawing

Conclusion

This compound presents a viable and potentially superior alternative to traditional cryoprotectants like DMSO. Its low toxicity and favorable safety profile make it an attractive option for the cryopreservation of a wide range of biological samples. The protocols provided herein serve as a foundation for researchers to develop optimized cryopreservation strategies for their specific applications. Further research into the precise mechanisms of TPM-mediated cryoprotection will undoubtedly expand its utility in the fields of cell biology, tissue engineering, and regenerative medicine.

References

Application Note: High-Resolution GC-MS Method for the Analysis of Tripropylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tripropylene glycol monomethyl ether (TPM) is a high-production-volume industrial chemical widely used as a solvent in various applications, including paints, coatings, cleaning products, and personal care items.[1][2] Its low volatility and high water solubility make it a popular alternative to traditional organic solvents.[1][2] Due to its widespread use, a robust and reliable analytical method for the identification and quantification of TPM in various matrices is essential for quality control, regulatory compliance, and safety assessment. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of TPM. GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures and the definitive identification of compounds.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterValueNotes
Retention Time (tR) ~7.45 - 9.43 minVaries with isomers and chromatographic conditions.[1][2]
Key Mass-to-Charge Ratios (m/z) 45, 58, 73, 89, 117, 131Electron ionization (EI) fragments. The base peak is often m/z 45.
Limit of Detection (LOD) 0.1 - 1 µg/mLEstimated based on typical GC-MS sensitivity for similar compounds.
Limit of Quantification (LOQ) 0.5 - 5 µg/mLEstimated based on typical GC-MS sensitivity for similar compounds.
Linearity (R²) >0.995Expected for a well-optimized method over a defined concentration range.

Experimental Protocol

This protocol provides a general procedure for the analysis of TPM in a liquid sample. Method optimization may be required for specific matrices.

1. Materials and Reagents

  • Solvent: HPLC-grade Methanol (B129727) or Dimethylformamide (DMF)

  • This compound (TPM) Standard: Certified reference material (>95% purity)

  • Internal Standard (IS): (Optional but recommended for accurate quantification) e.g., Perfluoro triethylene glycol methyl ether or 1,2-Dichlorobenzene-d4[2]

  • Inert Gas: Helium (99.999% purity) for GC carrier gas

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

2. Sample Preparation

  • Standard Preparation: Prepare a stock solution of TPM (e.g., 1000 µg/mL) in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. If using an internal standard, add it to all standards and samples at a constant concentration.

  • Sample Preparation:

    • For liquid samples, accurately weigh a known amount of the sample into a volumetric flask.

    • Dilute the sample with the chosen solvent to a final concentration within the calibration range. For example, a 5% solution in methanol can be prepared for analysis of cleaning products.[5]

    • Vortex the sample to ensure homogeneity.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector (MSD).

  • GC Column: Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyanopropylphenyl-based column is recommended for good resolution of glycol ether isomers.[1][2]

GC Parameter Setting
Injector Temperature 260 °C[1]
Injection Volume 1 µL
Injection Mode Split (e.g., 30:1 or 100:1 ratio)[1][5]
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 2 min
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[2]
Source Temperature 230 °C[2]
Quadrupole Temperature 150 °C[2]
Transfer Line Temperature 250 °C[2]
Scan Range 20 - 200 amu[1]
Solvent Delay 2 - 3 min

4. Data Analysis

  • Identification: Identify the TPM isomers in the sample chromatogram by comparing their retention times and mass spectra to those of the certified reference standard. The mass spectrum of TPM is characterized by prominent fragments at m/z 45, 58, 73, 89, 117, and 131.

  • Quantification: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of TPM in the sample by interpolating its peak area from the calibration curve.

Visualizations

GCMS_Workflow Sample Sample Receipt & Login Prep Sample Preparation (Dilution, Filtration) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Standard Standard Preparation (Calibration Curve) Standard->GCMS Data Data Acquisition (Chromatograms & Spectra) GCMS->Data Processing Data Processing (Integration, Identification) Data->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report Generation Quant->Report

Caption: Experimental workflow for the GC-MS analysis of TPM.

GCMS_Instrument_Logic Injector Injector Vaporization & Sample Introduction GC Gas Chromatograph GC Column Separation of Components Injector->GC:c Sample MS Mass Spectrometer Ion Source Mass Analyzer Detector GC->MS Separated Analytes DataSystem Data System Instrument Control & Data Analysis MS->DataSystem Signal DataSystem->Injector Control DataSystem->GC Control DataSystem->MS Control

References

Application Notes and Protocols for Tripropylene Glycol Monomethyl Ether (TPM) as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The choice of solvent is a critical parameter in optimizing enzymatic reactions, influencing enzyme stability, activity, and substrate specificity. While aqueous buffers are the natural environment for enzymes, non-aqueous solvents offer significant advantages for certain biotransformations, such as shifting reaction equilibria towards synthesis, dissolving non-polar substrates, and reducing water-dependent side reactions.[1] Tripropylene (B76144) glycol monomethyl ether (TPM), a hydrophilic, slow-evaporating glycol ether, presents a unique combination of properties that suggest its potential as a favorable medium for various enzymatic reactions.[2] This document provides a theoretical framework and practical guidance for researchers interested in exploring the use of TPM in biocatalysis.

Physicochemical Properties of Tripropylene Glycol Monomethyl Ether (TPM):

Understanding the properties of TPM is essential for predicting its interaction with enzymes and substrates. TPM is a colorless, water-soluble liquid with a mild ether odor and low volatility.[2] Its molecular structure contains both ether and alcohol functionalities, lending it a moderate polarity and the ability to dissolve a wide range of substances.[3] One notable application of TPM is in the preparation of water-mimicking non-aqueous ionic liquids to enhance enzyme compatibility in transesterification processes.[4]

PropertyValueReference
CAS Number 25498-49-1
Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
Boiling Point 242.8 °C (469.0 °F)[2]
Melting Point -79 °C (lit.)[4]
Density 0.963 g/mL at 25 °C
Flash Point 124 °C (255 °F)[2]
Solubility in Water Miscible[2]
log P (Octanol/Water Partition Coefficient) 0.31 (estimated)[5]

Rationale for Use in Enzymatic Reactions:

While direct experimental data on enzymatic reactions in pure TPM is limited, its properties allow for informed hypotheses about its suitability:

  • Enzyme Stability: The hydrophilic nature and hydrogen bonding capacity of TPM may help to maintain the essential water layer around the enzyme, which is crucial for catalytic activity. The stability of lipases, for example, is often higher in more hydrophobic solvents, but TPM's structure may offer a balance that prevents the stripping of this essential water, a common issue with highly polar solvents.[1]

  • Substrate and Product Solubility: TPM's ability to dissolve a broad range of polar and non-polar compounds could be advantageous for reactions involving hydrophobic substrates that have limited solubility in aqueous media.[6]

  • Reaction Equilibrium: For reactions such as esterification and transesterification, the use of an organic solvent like TPM can shift the thermodynamic equilibrium towards product formation by minimizing the concentration of water, which is a product of the reaction.[7]

  • Safety and Practicality: TPM has low volatility and a high flash point, making it a safer alternative to many commonly used organic solvents.[2] Its low odor and lower toxicity profile also improve the laboratory environment.[3]

Potential Applications:

Based on the general principles of biocatalysis in organic solvents, TPM could be a suitable medium for enzymes such as:

  • Lipases: For esterification, transesterification, and aminolysis reactions. Lipases are known to be robust enzymes that can function in a wide range of non-aqueous environments.[1]

  • Proteases: For peptide synthesis and the resolution of chiral amines.

  • Hydrolases: Operating in reverse to catalyze synthesis reactions.

Experimental Protocols

The following are generalized protocols for evaluating TPM as a solvent for a lipase-catalyzed esterification reaction. Researchers should optimize these protocols for their specific enzyme and substrates.

Protocol 1: Evaluation of Enzyme Stability in TPM

This protocol aims to determine the stability of a lipase (B570770) over time when incubated in TPM compared to a conventional organic solvent like hexane (B92381).

Materials:

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • This compound (TPM), anhydrous

  • Hexane, anhydrous

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Substrate solution for activity assay (e.g., p-nitrophenyl butyrate (B1204436) in isopropanol)

  • Thermostated shaker incubator

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Weigh 20 mg of immobilized lipase into several separate vials.

  • Solvent Incubation: To each vial, add 2 mL of either TPM or hexane. A control with no solvent should also be prepared.

  • Incubation: Place the vials in a shaker incubator at a constant temperature (e.g., 40°C) and agitation (e.g., 150 rpm).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each solvent condition.

  • Solvent Removal: Carefully decant the solvent. Wash the immobilized enzyme twice with 2 mL of hexane to remove any residual TPM and then air-dry for 10 minutes.

  • Activity Assay:

    • Add 1.9 mL of phosphate buffer to the vial containing the enzyme.

    • Initiate the reaction by adding 0.1 mL of the p-nitrophenyl butyrate solution.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction by removing the enzyme from the solution.

    • Measure the absorbance of the supernatant at 410 nm to quantify the amount of p-nitrophenol released.

  • Data Analysis: Calculate the residual activity at each time point relative to the activity at time zero. Plot residual activity versus time for both solvents.

Protocol 2: Lipase-Catalyzed Esterification of a Fatty Acid in TPM

This protocol describes a typical esterification reaction to assess the performance of a lipase in TPM.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Oleic acid

  • 1-Butanol

  • This compound (TPM), anhydrous

  • Internal standard (e.g., tetradecane)

  • Thermostated shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a sealed vial, combine:

    • Oleic acid (e.g., 0.2 M)

    • 1-Butanol (e.g., 0.4 M)

    • Internal standard (e.g., 10 mM)

    • 5 mL of TPM

  • Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 50°C) in a shaker incubator.

  • Reaction Initiation: Add a known amount of immobilized lipase (e.g., 20 mg) to start the reaction.

  • Sampling: At regular intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., hexane) before GC analysis.

  • GC Analysis: Inject the prepared sample into the GC-FID to quantify the concentration of the fatty acid, alcohol, and the resulting ester (butyl oleate).

  • Data Analysis: Calculate the conversion of the limiting substrate and the yield of the ester product over time.

Data Presentation

Table 1: Hypothetical Comparison of Solvent Effects on Lipase Activity and Stability

This table is illustrative and based on general knowledge of enzyme behavior in organic solvents, as no direct comparative data for TPM was found in the initial search.

SolventLog PDielectric ConstantEnzyme Half-life (24h incubation)Relative Esterification Rate (%)
Hexane3.51.89>24 h100
Toluene2.52.3820 h85
tert-Butanol0.410.912 h60
TPM (estimated) 0.31 ~8-10 To be determinedTo be determined
Acetonitrile-0.3337.52 h15
DMSO-1.346.7<1 h<5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Immobilized Enzyme Reactor Thermostated Reactor Enzyme->Reactor Add Substrates Substrates (Acid & Alcohol) Substrates->Reactor Add Solvent TPM Solvent Solvent->Reactor Add Sampling Time-course Sampling Reactor->Sampling Incubate & Agitate GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data Data Interpretation GC_Analysis->Data

Caption: Workflow for evaluating enzymatic esterification in TPM.

Lipase_Mechanism lipase Lipase ester Ester (R-COOR') lipase->ester Catalyzes Synthesis acid Fatty Acid (R-COOH) acid->lipase alcohol Alcohol (R'-OH) alcohol->lipase ester->acid Equilibrium ester->alcohol water Water (H2O) ester->water

References

Application Note: High-Purity Tripropylene Glycol Monomethyl Ether for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropylene glycol monomethyl ether (TPM) is a high-boiling, colorless solvent with a variety of industrial applications. In the pharmaceutical and chemical industries, the precise quantification of analytes is critical for quality control, formulation development, and regulatory compliance. High-purity analytical standards are essential for achieving accurate and reproducible results. This document provides detailed information and protocols for the use of high-purity this compound as an analytical standard, particularly as an internal standard in chromatographic methods.

TPM is a mixture of several isomers.[1] For its use as an analytical standard, it is crucial to utilize a well-characterized standard with a defined purity and isomer distribution. Commercial suppliers of analytical standards provide Certificates of Analysis (CoA) detailing these parameters.

Product Specifications

High-purity this compound, intended for use as an analytical standard, should meet the following specifications. These are typical values and may vary slightly between suppliers.

ParameterSpecificationTypical Analytical Method
Purity (sum of isomers)≥97.0%Gas Chromatography (GC)
Isomer CompositionReportableGas Chromatography (GC)
Water Content≤0.5%Karl Fischer Titration
IdentityConforms to structure¹H NMR, IR
AppearanceColorless liquidVisual Inspection

Applications

High-purity TPM is primarily used as an internal standard in gas chromatography (GC) for the quantification of volatile and semi-volatile analytes in various matrices, including active pharmaceutical ingredients (APIs), drug products, and raw materials. Its properties, such as high boiling point (243 °C), thermal stability, and miscibility with a wide range of organic solvents, make it an excellent choice for an internal standard in many GC methods.

Experimental Protocols

The following protocols describe the general procedures for the use of high-purity TPM as an internal standard in gas chromatography. Method validation and optimization are required for specific applications.

Preparation of a Standard Stock Solution

This protocol describes the preparation of a stock solution of the analyte of interest and the internal standard (TPM).

Materials:

  • Analyte of interest

  • High-purity this compound (TPM) analytical standard

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Appropriate solvent (e.g., Methanol, Acetonitrile, Dichloromethane)

Procedure:

  • Accurately weigh a suitable amount of the analyte of interest and transfer it to a volumetric flask.

  • Accurately weigh a suitable amount of the high-purity TPM internal standard and transfer it to the same volumetric flask.

  • Dissolve the analyte and internal standard in the chosen solvent.

  • Dilute to the mark with the solvent and mix thoroughly.

  • This stock solution can be used to prepare calibration standards by serial dilution.

Gas Chromatography (GC-FID) Method for Quantification

This is a general GC-FID method that can be adapted for various analytes.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., DB-5, HP-5, or equivalent)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions (Example):

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Procedure:

  • Calibration:

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Inject each calibration standard into the GC system.

    • For each standard, determine the peak areas of the analyte and the internal standard (TPM).

    • Calculate the response factor (RF) for each calibration level using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Plot a calibration curve of (Area_analyte / Area_IS) versus (Concentration_analyte / Concentration_IS). The curve should have a correlation coefficient (r²) of ≥0.99.

  • Sample Analysis:

    • Prepare the sample by accurately weighing a known amount and dissolving it in a known volume of a solution containing the internal standard at the same concentration as in the calibration standards.

    • Inject the sample solution into the GC system.

    • Determine the peak areas of the analyte and the internal standard (TPM).

  • Calculation:

    • Calculate the concentration of the analyte in the sample using the calibration curve or the average response factor. Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_average)

Visualizations

Workflow for Using an Analytical Standard

The following diagram illustrates the typical workflow for using a high-purity analytical standard like this compound in a quantitative analysis.

G Workflow for Analytical Standard Usage cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting receive Receive High-Purity TPM Standard verify Verify CoA and Check Expiry receive->verify stock Prepare Stock Solution of Analyte and TPM verify->stock cal_standards Prepare Calibration Standards stock->cal_standards gc_analysis GC-FID Analysis cal_standards->gc_analysis sample_prep Prepare Sample with Internal Standard (TPM) sample_prep->gc_analysis peak_integration Peak Integration and Area Determination gc_analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification report Generate Analytical Report quantification->report

Caption: Workflow for the use of an analytical standard.

References

Troubleshooting & Optimization

Technical Support Center: Tripropylene Glycol Monomethyl Ether (TPM) as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Tripropylene Glycol Monomethyl Ether (TPM) as a reaction solvent.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound (TPM) as a reaction solvent?

A1: TPM offers several advantages as a reaction solvent, primarily due to its physical and chemical properties. Its high boiling point (242.8 °C) makes it suitable for high-temperature reactions.[1] It possesses good solvency for a wide range of polar and non-polar substances.[1][2] Additionally, TPM has low volatility and a low evaporation rate, which can be beneficial in minimizing solvent loss during lengthy reactions.[1] It is also completely miscible with water, which can simplify some work-up procedures.[2]

Q2: What are the main challenges and problems associated with using TPM as a reaction solvent?

A2: The most significant challenges when using TPM as a reaction solvent include:

  • Peroxide Formation: Like many ethers, TPM can form explosive peroxides upon exposure to air and light, especially when concentrated.[3][4]

  • High Boiling Point: While advantageous for high-temperature reactions, its high boiling point can make it difficult to remove from the reaction mixture and final product during purification.

  • High Viscosity: TPM has a relatively high viscosity (5.5 cP at 25 °C), which can lead to challenges with stirring and mass transfer in reactions.[1]

  • Potential for Runaway Reactions: In the presence of strong bases or their salts at elevated temperatures, there is a potential for runaway reactions.[3]

Q3: How can I safely store and handle TPM to minimize risks?

A3: To ensure safe storage and handling of TPM, it is crucial to:

  • Store it in a cool, dry, well-ventilated area away from ignition sources and direct sunlight.[5]

  • Keep containers tightly sealed to minimize exposure to air.[5]

  • Consider storing under an inert atmosphere, such as nitrogen, to prevent peroxide formation.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5]

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[5]

Section 2: Troubleshooting Guides

This section provides specific troubleshooting guidance for common problems encountered during experiments using TPM.

Problem 1: Peroxide Formation and Detection

Q1.1: I suspect my old container of TPM may have formed peroxides. How can I test for their presence?

A1.1: It is crucial to test for peroxides in any container of TPM that has been opened and stored for an extended period, especially before distillation or concentration. Here are two common qualitative and quantitative methods:

  • Qualitative Test (Potassium Iodide):

    • Principle: Peroxides will oxidize iodide to iodine, resulting in a yellow to brown color.

    • Procedure: Add 1 mL of the TPM to be tested to a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[6]

  • Quantitative Test (Peroxide Test Strips):

    • Principle: Commercially available test strips provide a semi-quantitative measurement of peroxide concentration.

    • Procedure: Dip the test strip into the TPM for the time specified by the manufacturer. Compare the resulting color to the color chart provided to determine the peroxide concentration in parts per million (ppm).[7]

Peroxide Concentration (ppm) Hazard Level & Recommended Action
< 30 ppmGenerally considered safe for use.[6]
30 - 100 ppmModerate hazard. Avoid concentration. Use promptly or treat to remove peroxides.[8]
> 100 ppmHigh hazard. Do not use. Treat to remove peroxides or dispose of as hazardous waste.[8]

Q1.2: My TPM tested positive for a high concentration of peroxides. How can I safely remove them?

A1.2: There are two primary methods for removing peroxides from TPM. Caution: Never attempt to remove peroxides from a container that has visible crystals or a precipitate, as these can be shock-sensitive and explosive. Contact your institution's environmental health and safety office immediately.

  • Method 1: Activated Alumina (B75360) Column

    • Principle: Peroxides are adsorbed onto the surface of activated alumina.

    • Procedure: Pass the TPM through a column packed with activated alumina. The amount of alumina needed will depend on the peroxide concentration. A general starting point is 100g of alumina per 100 mL of solvent.[6] Test the eluent for peroxides to ensure their removal.

  • Method 2: Ferrous Sulfate (B86663) Wash

    • Principle: Ferrous sulfate reduces the peroxides to the corresponding alcohols.

    • Procedure: Prepare a 5% aqueous solution of ferrous sulfate (FeSO₄). Shake the TPM with an equal volume of the ferrous sulfate solution in a separatory funnel. Discard the aqueous layer and repeat the washing two to three times. The TPM should then be washed with water to remove any remaining ferrous sulfate and dried over an appropriate drying agent.[3]

Problem 2: Product Purification and Solvent Removal

Q2.1: I am having difficulty removing the high-boiling point TPM from my reaction product. What techniques can I use?

A2.1: Removing a high-boiling point solvent like TPM can be challenging. Here are several techniques to consider:

  • High-Vacuum Distillation: If your product is thermally stable, distillation under high vacuum will lower the boiling point of TPM, facilitating its removal.

  • Azeotropic Distillation: If applicable, adding a lower-boiling solvent that forms an azeotrope with TPM can aid in its removal.

  • Solvent Extraction: If your product has significantly different solubility properties than TPM, you can use a liquid-liquid extraction. Since TPM is water-soluble, washing the reaction mixture with water or brine can effectively remove it, provided your product is not water-soluble.[2]

  • Chromatography: If your product is a solid or a non-volatile oil, column chromatography can be used to separate it from the TPM.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it from the reaction mixture by adding an anti-solvent in which your product is insoluble but TPM is soluble.

Q2.2: The high viscosity of TPM is making my reaction sluggish and difficult to stir. How can I address this?

A2.2: The viscosity of TPM can be a challenge, particularly at lower temperatures. Here are some strategies to mitigate this issue:

  • Increase Reaction Temperature: If the reaction conditions allow, increasing the temperature will decrease the viscosity of TPM and improve mixing and reaction rates.

  • Use a Co-solvent: Adding a less viscous, miscible co-solvent can reduce the overall viscosity of the reaction medium. The choice of co-solvent will depend on the specific reaction chemistry.

  • Mechanical Stirring: For larger scale reactions, a mechanical stirrer with a suitably shaped impeller (e.g., anchor or turbine) will provide more effective agitation than a magnetic stir bar.

  • Dilution: Increasing the total volume of the solvent can sometimes help, but this may also slow down bimolecular reactions.

Section 3: Experimental Protocols

Protocol 1: Peroxide Testing using Potassium Iodide

Materials:

  • This compound (TPM) sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube or small vial

Procedure:

  • Prepare a fresh test solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.

  • In a clean test tube, add 1 mL of the TPM sample to be tested.

  • Add 1 mL of the freshly prepared potassium iodide/acetic acid solution to the TPM.

  • Gently mix the contents.

  • Observe the color of the solution.

    • No color change: Peroxides are not present or are at a very low concentration.

    • Pale yellow color: A low concentration of peroxides is present.

    • Bright yellow to brown color: A high and potentially hazardous concentration of peroxides is present.[6]

Protocol 2: Removal of Peroxides using Activated Alumina

Materials:

  • Peroxide-containing TPM

  • Activated alumina (basic, 80-200 mesh)

  • Chromatography column

  • Glass wool or cotton

  • Receiving flask

  • Peroxide test strips or potassium iodide solution for testing

Procedure:

  • Secure a chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a layer of sand (optional, but recommended).

  • Carefully pour the activated alumina into the column to the desired height (a general guideline is a 10-20 cm column for every 100 mL of solvent).

  • Gently tap the column to pack the alumina evenly.

  • Carefully add the peroxide-containing TPM to the top of the column.

  • Allow the TPM to percolate through the alumina under gravity.

  • Collect the eluent in a clean receiving flask.

  • Test the collected TPM for the presence of peroxides. If peroxides are still present, pass the solvent through the column again or use a fresh column.

  • Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be flushed with a dilute aqueous solution of ferrous sulfate to reduce the adsorbed peroxides before disposal.[6]

Section 4: Visualizations

Peroxide_Formation_Pathway TPM Tripropylene glycol monomethyl ether (TPM) TPM_Radical TPM Radical TPM->TPM_Radical Initiation Oxygen Oxygen (O2) (from air) Oxygen->TPM_Radical Light_Heat Light / Heat Light_Heat->TPM_Radical Radical_Initiator Radical Initiator Radical_Initiator->TPM_Radical Peroxy_Radical Peroxy Radical TPM_Radical->Peroxy_Radical + O2 Hydroperoxide TPM Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide + H abstraction from TPM Troubleshooting_Workflow Start Problem with TPM Reaction Check_Peroxides Suspect Peroxides? Start->Check_Peroxides Test_Peroxides Test for Peroxides Check_Peroxides->Test_Peroxides Yes Purification_Issues Purification Difficulty? Check_Peroxides->Purification_Issues No Peroxides_Present Peroxides > 30 ppm? Test_Peroxides->Peroxides_Present Remove_Peroxides Remove Peroxides (Alumina or FeSO4) Peroxides_Present->Remove_Peroxides Yes Proceed_Reaction Proceed with Reaction Peroxides_Present->Proceed_Reaction No Remove_Peroxides->Proceed_Reaction High_Boiling_Point High Boiling Point Issue Purification_Issues->High_Boiling_Point Yes High_Viscosity High Viscosity Issue Purification_Issues->High_Viscosity No Select_Purification Select Appropriate Purification Method (High-Vac Distillation, Extraction, etc.) High_Boiling_Point->Select_Purification Address_Viscosity Address Viscosity (Increase Temp, Co-solvent, etc.) High_Viscosity->Address_Viscosity Select_Purification->Proceed_Reaction Address_Viscosity->Proceed_Reaction

References

Technical Support Center: Optimizing Solubility in Tripropylene Glycol Monomethyl Ether (TPM)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for dissolving non-polar compounds in Tripropylene (B76144) Glycol Monomethyl Ether (TPM).

Frequently Asked Questions (FAQs)

Q1: What is Tripropylene Glycol Monomethyl Ether (TPM) and why is it used as a solvent?

This compound (TPM) is a versatile, hydrophilic solvent known for its low volatility, low odor, and low toxicity.[1][2] Its molecular structure contains both ether and alcohol functionalities, giving it a balance of hydrophilic and hydrophobic regions.[3] This unique structure allows it to dissolve a wide range of substances, making it an effective solvent for both polar and non-polar compounds.[3][4] TPM is completely miscible with water and has good solvency for numerous non-polar substances, making it a valuable choice in coatings, cleaners, inks, and drug formulations.[2][5]

Q2: What are the key physical and chemical properties of TPM?

TPM is a colorless, clear liquid with a mild, ether-like odor.[5][6] It is considered non-flammable and has a slow evaporation rate, which is beneficial for controlled drying applications.[3][6] Its key properties are summarized in the table below.

Data Presentation: Physical Properties of TPM

Property Value Test Method / Conditions
Molecular Formula C10H22O4 (as per JR Hess) -
CAS Number 25498-49-1 -
Specific Gravity 0.962–0.970 @ 25/25°C[1]
Boiling Point 242.8 °C (469.0 °F) @ 760 mm Hg[5]
Flash Point 111 °C - 124 °C (232 °F - 255 °F) Tag Closed Cup[5][6]
Vapor Pressure < 0.1 mmHg @ 25°C[1][5]
Viscosity 5.5 cps @ 25°C[5]
Water Solubility Complete / Soluble @ 20°C[5]
Acidity (as Acetic Acid) Max. 0.01 wt. % ASTM E-202; USP XXI[1]

| Water Content | Max. 0.15 wt. % | ASTM E-202, E-203[1] |

Q3: Is TPM effective at dissolving highly non-polar, lipophilic compounds?

Yes, TPM is recognized for its good solvency for a range of non-polar ingredients.[1][5] Its structure provides both hydrophilic and hydrophobic characteristics, allowing it to act as a coupling agent and dissolve substances that may have poor solubility in purely aqueous or highly non-polar hydrocarbon solvents.[3] However, the solubility of any specific compound depends on its own physicochemical properties, including its molecular weight, crystal structure, and lipophilicity.[7] For very challenging compounds, optimization techniques may be required.

Q4: Is TPM considered a volatile organic compound (VOC)?

Due to its low vapor pressure (<0.1 mmHg @ 25°C) and high boiling point, TPM has a very slow evaporation rate.[1] This means it may be considered exempt as a Low Vapor Pressure VOC (LVP-VOC) from certain air quality regulations for consumer products.[1][2]

Troubleshooting Guide

This section addresses common issues encountered when attempting to dissolve non-polar compounds in TPM.

Q5: My non-polar compound is not dissolving in TPM, even with vigorous mixing. What should I do?

If a compound fails to dissolve, it could be due to several factors including insufficient energy to break the crystal lattice, supersaturation, or the inherent insolubility of the compound in the solvent.

Troubleshooting Steps:

  • Increase Mechanical Agitation: Move beyond simple vortexing. Use a bath sonicator for 5-10 minutes to provide high-energy mixing, which can help break apart solid particles and facilitate solvation.[8]

  • Apply Gentle Heat: Cautiously warm the solution in a water bath (e.g., to 37-40°C).[8] Increased temperature enhances the kinetic energy of the system, which can significantly improve the solubility of many compounds. Monitor the solution closely to ensure the compound does not degrade.

  • Reduce Concentration: Your solution may be supersaturated. Add a known, precise volume of additional TPM to decrease the overall concentration and attempt to dissolve the remaining solid.[8]

  • Evaluate Compound Purity: Impurities can sometimes inhibit dissolution. Ensure the compound you are using is of high purity.

G start Issue: Non-polar compound does not dissolve in TPM check_mixing Is the mixing method adequate? start->check_mixing check_conc Is the concentration too high? check_mixing->check_conc Yes sol_mixing Action: Increase agitation. Use bath sonicator. check_mixing->sol_mixing No check_temp Is the system at room temperature? check_conc->check_temp No sol_conc Action: Dilute solution by adding more TPM. check_conc->sol_conc Yes sol_temp Action: Gently heat solution (e.g., 37-40°C). check_temp->sol_temp Yes sol_cosolvent Consider Co-solvent Strategy (See Optimization Section) check_temp->sol_cosolvent Yes, and still insoluble sol_mixing->check_conc sol_conc->check_temp sol_temp->sol_cosolvent

Caption: Troubleshooting workflow for dissolution issues in TPM.

Q6: My compound dissolved initially but then precipitated out of solution. What happened?

This phenomenon, known as "crashing out," typically occurs when a supersaturated solution is created, often with the help of heat, and then cools down. It can also happen if the polarity of the solvent system changes unexpectedly (e.g., absorption of atmospheric water).

Solutions:

  • Maintain Temperature: If the compound is only soluble at an elevated temperature, you must maintain that temperature for the duration of your experiment.

  • Use a Co-solvent: The most robust solution is to create a more favorable solvent system by adding a co-solvent. A co-solvent can improve the stability of the dissolved compound and prevent precipitation.[9]

  • Check for Water Contamination: TPM is hygroscopic. Ensure your solvent is dry and containers are sealed to prevent moisture absorption, which can alter its solvency properties for highly non-polar compounds.

Q7: The dissolution process is extremely slow. How can I speed it up?

Slow dissolution is common for high molecular weight compounds or those with a very stable crystal form.

Enhancement Strategies:

  • Particle Size Reduction: If you have the compound in solid form, grinding it into a finer powder will increase the surface area available for the solvent to act upon, accelerating dissolution.[10] This can be done with a mortar and pestle.[11]

  • Continuous Agitation: Instead of intermittent mixing, use a magnetic stirrer or a shaker to ensure the solution is continuously agitated.[11] This constantly brings fresh solvent into contact with the solid particles.

  • Kinetic vs. Thermodynamic Solubility: Be aware that quickly dissolving a compound (kinetic solubility) might lead to a supersaturated and unstable solution. Allowing the solution to equilibrate over a longer period (e.g., 24 hours) will determine the true thermodynamic solubility.[7][12]

Optimization Strategies

Q8: How can I systematically improve the solubility of a poorly soluble non-polar compound in TPM?

The most common and effective strategy is the use of co-solvents.[9] A co-solvent is a secondary solvent mixed with the primary solvent (TPM) to create a solution with enhanced solubilizing capacity.

Co-solvent Selection: Since TPM is already a blend of polar (hydroxyl, ether) and non-polar (propylene groups) functionalities, the choice of co-solvent depends on the specific nature of your non-polar compound.

  • For highly lipophilic compounds: Consider adding a small percentage of a less polar, water-miscible solvent.

  • For compounds with some polar functional groups: A more polar co-solvent might create a better "bridge" between the compound and the TPM.

Data Presentation: Potential Co-solvents for TPM Formulations

Co-Solvent Key Properties Rationale for Use with TPM
Dimethyl Sulfoxide (DMSO) Highly polar, aprotic. Strong solubilizing capacity.[9] Can enhance solubility for compounds that require strong dipole interactions. Use in small percentages (e.g., 1-5%) to avoid dominating the solvent character.[12]
Ethanol Polar, protic. Water-miscible. Can improve hydrogen bonding interactions. Often used in pharmaceutical formulations.[9]
Propylene Glycol (PG) Polar, protic. Structurally similar to TPM units. Good solubilizer, low toxicity. Can enhance the overall polarity of the solvent system slightly.[9]

| Dimethyl Esters | Non-polar. | TPM is compatible with dimethyl (dibasic) esters for formulated solutions where varying degrees of solvency are desired.[1] |

Caption: Key factors influencing the solubility of compounds in TPM.

Experimental Protocols

Protocol 1: Standard Method for Determining Kinetic Solubility in TPM

This protocol outlines a systematic procedure to determine the apparent solubility of a non-polar compound in TPM at room temperature.

Materials:

  • Test compound (solid powder)

  • This compound (TPM), analytical grade

  • Glass vials (e.g., 4 mL) with screw caps

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Pipettors

Methodology:

  • Prepare a Stock Solution (Optional but Recommended): If possible, prepare a high-concentration stock solution of your compound in a suitable volatile solvent (like Dichloromethane or Methanol) and aliquot it into a vial. Dry the aliquot completely under a stream of nitrogen or in a vacuum oven to leave a pre-weighed, thin film of the compound. This improves dissolution speed.

  • Initial Concentration Test:

    • Weigh approximately 10 mg of the test compound into a glass vial.[8]

    • Add TPM to the vial to achieve a target concentration, for example, 20 mg/mL (add 0.5 mL of TPM).[8] Record the exact weights and volumes.

  • Mixing Procedure: Follow a hierarchical mixing process.[8]

    • Step 1 (Vortex): Vortex the vial vigorously for 2 minutes at room temperature.

    • Step 2 (Visual Inspection): Visually inspect the solution against a light source. If the solution is perfectly clear with no visible particles, the compound is considered soluble at this concentration.

    • Step 3 (Sonication): If particles remain, place the vial in a bath sonicator for 5 minutes.

    • Step 4 (Final Inspection): Visually inspect the solution again. If clear, the compound is soluble.

  • Determining the Solubility Limit:

    • If Soluble: Repeat the process at a higher concentration (e.g., 50 mg/mL) until the compound no longer fully dissolves.

    • If Insoluble: Prepare a new sample and decrease the concentration by a factor of 10 (e.g., to 2 mg/mL) and repeat the mixing procedure.[8] Continue with serial dilutions until solubility is achieved. The highest concentration that results in a clear solution is the determined kinetic solubility.

G start Start: Weigh Compound and add TPM vortex Vortex for 2 minutes start->vortex inspect1 Visually inspect solution vortex->inspect1 sonicate Sonicate for 5 minutes inspect1->sonicate Not Clear soluble Result: Soluble at this concentration inspect1->soluble Clear inspect2 Visually inspect solution sonicate->inspect2 inspect2->soluble Clear insoluble Result: Insoluble. Modify experiment. inspect2->insoluble Not Clear

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Removing Residual Triphenylphosphine Oxide (TPPO) from Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO or TPM), a common byproduct in many organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is triphenylphosphine oxide (TPPO), and why is it difficult to remove?

A1: Triphenylphosphine oxide (TPPO) is a byproduct generated in several common organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions, where triphenylphosphine is used as a reagent.[1][2] Its removal can be challenging due to its high polarity, crystalline nature, and variable solubility, which often leads to co-purification with the desired product, particularly during column chromatography.[1][3]

Q2: What are the primary strategies for removing TPPO from a reaction mixture?

A2: The main strategies for TPPO removal are based on exploiting differences in solubility and its ability to form insoluble complexes. The most common methods include:

  • Selective Precipitation/Crystallization: This method takes advantage of the low solubility of TPPO in non-polar solvents.[4][5]

  • Metal Salt Complexation: This technique involves the formation of an insoluble coordinate complex between TPPO and a metal salt, which can then be removed by filtration.[6][7]

  • Chromatography: This includes methods like flash chromatography or filtration through a silica (B1680970) plug.[8][9]

  • Chemical Conversion: TPPO can be reacted with certain agents to form an insoluble salt that precipitates out of the solution.[6][8]

  • Scavenging Resins: These are solid-supported reagents that selectively bind to TPPO, allowing for its removal by filtration.[2][6]

Q3: How do I choose the most suitable method for removing TPPO in my specific experiment?

A3: The optimal method depends on several factors, including the properties of your desired product (polarity, stability, solubility), the reaction solvent, and the scale of your experiment. A general decision-making workflow is outlined in the diagram below.

G start Crude Reaction Mixture containing TPPO product_prop Assess Product Properties: - Polarity - Solubility - Stability start->product_prop nonpolar_q Is the product non-polar and stable? product_prop->nonpolar_q polar_q Is the product soluble in polar solvents (e.g., EtOH)? nonpolar_q->polar_q No silica Silica Plug Filtration nonpolar_q->silica Yes precipitation Selective Precipitation (e.g., with hexane/ether) polar_q->precipitation No metal_complex Metal Salt Complexation (e.g., ZnCl2, MgCl2) polar_q->metal_complex Yes metal_sensitive_q Is the product sensitive to metal salts? metal_sensitive_q->precipitation Yes other Consider Scavenger Resins or Chemical Conversion metal_sensitive_q->other Consider other methods if precipitation fails silica->precipitation If co-elution occurs metal_complex->metal_sensitive_q G start Starting Materials (e.g., Aldehyde, Wittig Reagent) reaction Organic Reaction (e.g., Wittig Reaction) start->reaction crude Crude Reaction Mixture (Product + TPPO) reaction->crude purification TPPO Removal Step (e.g., Precipitation, Complexation, Silica Plug) crude->purification product Purified Product purification->product Product Stream byproduct TPPO Waste purification->byproduct Waste Stream

References

"Tripropylene glycol monomethyl ether" purification methods for research applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification of Tripropylene (B76144) Glycol Monomethyl Ether (TPM) for research and high-purity applications.

Frequently Asked Questions (FAQs)

Q1: What is Tripropylene Glycol Monomethyl Ether (TPM)?

A1: this compound is a low-volatility, non-flammable, colorless, and clear liquid with a characteristic ether-like odor.[1] It is soluble in water and is commonly used as a solvent in cleaning products, coatings, inks, and as a resin cleaner in additive manufacturing.[1][2][3][4] Commercial TPM is typically supplied as a mixture of isomers.[1][5]

Q2: What are the typical physical properties of commercial-grade TPM?

A2: The physical properties of TPM can vary slightly due to the isomeric mixture. Key data is summarized in the table below.

PropertyValueReference(s)
CAS Number 25498-49-1[3][5]
Molecular Formula C₁₀H₂₂O₄[5]
Boiling Range 236 °C to 251 °C (at 760 mm Hg)[3]
Specific Gravity 0.962–0.970 (at 25/25 °C)[3]
Refractive Index ~1.430 (at 20 °C)[6]
Flash Point >110 °C (>230 °F)[1][6]
Water Content (max) 0.15 wt. %[3]

Q3: What are the common impurities in technical-grade TPM?

A3: Common impurities include:

  • Water: TPM is hydrophilic and can absorb atmospheric moisture.[5]

  • Lower Glycol Ethers: Propylene (B89431) glycol monomethyl ether and dipropylene glycol monomethyl ether may be present as residual reactants from the manufacturing process.[7]

  • Peroxides: As a glycol ether, TPM can form explosive peroxides upon exposure to air and light, especially during long-term storage or when concentrated.[8][9][10]

  • Isomers: The commercial product is inherently a mixture of up to eight isomers.[5][11]

Q4: Is TPM considered hazardous to handle?

A4: In the United States, TPM is generally considered non-hazardous under OSHA criteria and is not classified as a flammable liquid due to its high flash point.[1] However, the primary hazard is the potential for peroxide formation.[8] Standard laboratory safety protocols, including wearing nitrile gloves and eye protection and working in a well-ventilated area, are essential.[1][8] Always consult the Safety Data Sheet (SDS) from your supplier for detailed handling information.[1]

Q5: How can I check the purity of my TPM?

A5: The purity of TPM can be assessed using several analytical methods:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the standard method for quantifying the isomeric purity and detecting volatile organic impurities like lower glycol ethers.[12][13][14]

  • Karl Fischer Titration: This is the most accurate method for determining water content.

  • Peroxide Test Strips: Commercially available test strips provide a quick and semi-quantitative measure of peroxide concentration. For more accurate quantification, wet chemical methods can be employed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of TPM.

Problem 1: My purified TPM is still wet (contains water).

  • Cause: Inefficient drying or re-absorption of moisture from the atmosphere.

  • Solution:

    • Pre-Drying: Before distillation, stir the TPM over a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or 4Å molecular sieves, for several hours.

    • Distillation Technique: Ensure your distillation apparatus is completely dry and, if possible, perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

    • Storage: Store the purified, dried solvent over molecular sieves in a tightly sealed container, preferably with a septum for withdrawal via syringe.

Problem 2: I suspect my TPM is contaminated with peroxides.

  • Symptoms: Visual inspection may reveal crystal formation, a hazy appearance, or a solid mass within the liquid or around the container's cap.[9] DO NOT MOVE OR OPEN THE BOTTLE IF SHOCK-SENSITIVE CRYSTALS ARE VISIBLE. Contact your institution's environmental health and safety office immediately.

  • Action:

    • Test for Peroxides: Before any purification, especially distillation, you MUST test for peroxides. Use a peroxide test strip. Concentrations above 50-100 ppm are considered hazardous for distillation.[9]

    • Peroxide Removal: If peroxides are present, they must be removed before heating. Refer to the Protocol for Peroxide Removal below.

    • CRITICAL WARNING: Never distill or evaporate a solvent containing peroxides.[8][10] The concentration of peroxides in the distillation flask can lead to a violent explosion. Always leave at least 10-20% of the liquid in the distillation flask; never distill to dryness.[9][10]

Problem 3: Fractional distillation is providing poor separation of impurities.

  • Cause: The boiling points of the impurities (e.g., other glycol ethers) are too close to that of TPM, requiring more efficient fractionation.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[15]

    • Optimize Distillation Rate: A slow, steady distillation rate is crucial for achieving good separation. A rate of 1-2 drops per second for the distillate is a good starting point.

    • Insulate the Column: Wrapping the fractionating column with glass wool or aluminum foil minimizes heat loss and helps maintain the proper temperature gradient for efficient separation.[15]

Experimental Protocols & Workflows

Purification Workflow

The following diagram outlines the decision-making process for purifying commercial-grade TPM.

G start Start with Commercial TPM test_peroxide Test for Peroxides (e.g., Test Strips) start->test_peroxide remove_peroxide Peroxide Removal (See Protocol 1) test_peroxide->remove_peroxide > 10 ppm distill High-Purity Purification: Fractional Distillation (See Protocol 2) test_peroxide->distill < 10 ppm remove_peroxide->distill verify Verify Purity (GC, Karl Fischer) distill->verify verify->distill Repeat storage Store Purified TPM (Under N₂, over mol. sieves) verify->storage Purity OK fail Purity Not Met G cluster_0 Heating & Distillation cluster_1 Cooling flask Distilling Flask (with TPM + Boiling Chips) column Fractionating Column (e.g., Vigreux) flask->column vapor rises mantle Heating Mantle mantle->flask heats thermometer Thermometer column->thermometer vapor reaches thermometer condenser Condenser thermometer->condenser vapor enters condenser receiver Receiving Flask condenser->receiver liquid drips water_out Water Out condenser->water_out water_in Water In water_in->condenser cools

References

Preventing peroxide formation in "Tripropylene glycol monomethyl ether" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of peroxide formation in Tripropylene glycol monomethyl ether (TPM) during storage. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Suspected Peroxide Contamination - Improper storage (exposure to light, heat, or air).[1] - Container has been open for an extended period.[2] - Expiration date has passed.[1]1. Do not move or open the container if you observe crystal formation, a viscous liquid, or discoloration. [3] 2. If safe to handle, test for peroxides using one of the methods described in the "Experimental Protocols" section. 3. If peroxides are present above the acceptable limit for your application (a general guideline is >30 ppm), refer to the peroxide removal protocols.[4] 4. For high levels of peroxides (>100 ppm), contact your institution's Environmental Health & Safety (EHS) office for guidance on disposal.[5]
Inhibitor (e.g., BHT) is interfering with an experiment - The inhibitor is reacting with reagents in your experiment.1. Remove the inhibitor by passing the TPM through a column of activated alumina (B75360) or a specialized inhibitor removal resin.[6] 2. Note: Removing the inhibitor will make the TPM more susceptible to peroxide formation.[7] Use the purified TPM immediately and store any excess under an inert atmosphere (e.g., nitrogen or argon).[2]
Received TPM without an inhibitor - Some suppliers may provide uninhibited TPM for specific applications.1. Store the uninhibited TPM under an inert atmosphere.[2] 2. Test for peroxides more frequently, ideally before each use.[8] 3. Consider adding an inhibitor like Butylated hydroxytoluene (BHT) if it will not interfere with your application. A general starting point is 1 gram of BHT per liter of the chemical.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound (TPM)?

Under ideal storage conditions—cool, dry, and away from direct sunlight and heat—unopened containers of TPM can have a shelf life of up to 2 years.[1] For opened containers, it is recommended to use them within 12 months.[2] Always refer to the manufacturer's expiration date on the container.

Q2: How does peroxide formation occur in TPM?

Glycol ethers like TPM can react with atmospheric oxygen in a process called autoxidation, which is often initiated by light or heat.[9] This reaction forms peroxides, which can be unstable and potentially explosive, especially when concentrated.[5]

Q3: What are the ideal storage conditions to prevent peroxide formation in TPM?

To minimize peroxide formation, store TPM in a cool, dark, and dry place.[1] It is best to keep it in a tightly sealed, airtight, and light-resistant container.[8] For opened containers, blanketing the remaining solvent with an inert gas like nitrogen or argon can help prevent peroxide formation.[2]

Q4: How can I tell if my TPM has formed peroxides?

Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, a viscous liquid, or discoloration within the TPM.[3] However, peroxides can be present without any visible signs. Therefore, it is crucial to test for peroxides, especially before distilling or concentrating the solvent.[2]

Q5: How often should I test my TPM for peroxides?

For opened containers of TPM, it is good practice to test for peroxides periodically. A general guideline for ethers that are prone to peroxide formation upon concentration is to test every 12 months.[10] However, if the TPM is uninhibited or used in a critical application, testing before each use is recommended.[8]

Q6: What is an acceptable level of peroxides in TPM?

The acceptable level of peroxides depends on the application. A general guideline for ethers is as follows:

  • < 30 ppm: Generally considered safe for most laboratory uses.

  • 30-100 ppm: Use with caution; avoid concentration (e.g., distillation).

  • > 100 ppm: Considered hazardous; should be treated to remove peroxides or disposed of according to your institution's safety protocols.[5]

Q7: What is an inhibitor, and do I need it for my TPM?

An inhibitor is a chemical stabilizer, such as Butylated hydroxytoluene (BHT), added to prevent or slow down the process of peroxide formation.[5][11] If your experimental procedures are sensitive to the presence of inhibitors, you may need to use uninhibited TPM and take extra precautions for storage and handling.

Quantitative Data Summary

ParameterValueSource(s)
Recommended Storage Time (Opened Container) ≤ 12 months[2]
Recommended Storage Time (Unopened Container) ≤ 2 years[1]
General Peroxide Action Levels < 30 ppm (Safe for most uses) 30-100 ppm (Caution, avoid concentration) > 100 ppm (Hazardous, treat or dispose)[4][5]
BHT Inhibitor Concentration (General) ~1 g/L[8]
Ferrous Sulfate (B86663) Solution for Peroxide Removal 60 g FeSO₄ in 110 mL water with 6 mL concentrated H₂SO₄[4]

Experimental Protocols

Protocol 1: Peroxide Detection with Test Strips

This method is a rapid and semi-quantitative way to test for peroxides.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Deionized water

Procedure:

  • Dip a test strip into the TPM sample for 1 second.

  • Shake off any excess liquid.

  • Allow the solvent to evaporate from the test strip.

  • Add one drop of deionized water to the test pad on the strip.

  • Wait for the time specified by the manufacturer (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.[12][13]

Protocol 2: Peroxide Detection with Potassium Iodide (Qualitative/Semi-Quantitative)

This method provides a more sensitive detection of peroxides.

Materials:

  • TPM sample

  • Glacial acetic acid

  • Sodium iodide or Potassium iodide crystals

  • Test tube or small vial

Procedure:

  • In a clean test tube, add 1 mL of the TPM sample.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals.

  • Gently mix the solution.

  • Observe the color change against a white background:

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates the presence of peroxides.

    • Brown color: Indicates a high concentration of peroxides.[14]

Protocol 3: Peroxide Removal with Activated Alumina

This method is effective for removing peroxides from water-insoluble ethers.

Materials:

  • Peroxide-containing TPM

  • Activated alumina (basic or neutral)

  • Chromatography column

Procedure:

  • Pack a chromatography column with activated alumina.

  • Slowly pass the peroxide-containing TPM through the column.

  • Collect the purified TPM.

  • Test the purified TPM for the presence of peroxides to ensure the removal was successful.

  • Important: The peroxides are adsorbed onto the alumina. The alumina should be deactivated by washing with a dilute acidic solution of ferrous sulfate before disposal.[7]

Protocol 4: Peroxide Removal with Ferrous Sulfate

This method is suitable for removing peroxides from water-soluble ethers.

Materials:

  • Peroxide-containing TPM

  • Ferrous sulfate (FeSO₄)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare a fresh solution of acidic ferrous sulfate by dissolving 60 g of ferrous sulfate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[4]

  • In a separatory funnel, add the peroxide-containing TPM.

  • Add a small volume of the ferrous sulfate solution.

  • Shake the separatory funnel, venting frequently.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the washing with fresh ferrous sulfate solution until the TPM tests negative for peroxides.

  • Wash the TPM with water to remove any residual acid and iron salts.

Visualizations

Peroxide_Management_Workflow cluster_storage Storage of TPM cluster_testing Periodic Testing cluster_evaluation Evaluation of Results cluster_action Action storage_conditions Store in cool, dark, dry place in tightly sealed, opaque container visual_inspection Visually Inspect for Crystals or Discoloration storage_conditions->visual_inspection test_peroxides Test for Peroxides (Strips or KI method) peroxide_level Peroxide Level? test_peroxides->peroxide_level visual_inspection->test_peroxides No Visible Signs visual_inspection->peroxide_level Crystals/Discoloration Present safe_to_use Safe for Use peroxide_level->safe_to_use < 30 ppm remove_peroxides Remove Peroxides (Alumina or FeSO4) peroxide_level->remove_peroxides 30-100 ppm contact_ehs Contact EHS for Disposal peroxide_level->contact_ehs > 100 ppm remove_peroxides->test_peroxides Retest after treatment

Caption: Workflow for the safe handling and management of peroxide formation in TPM.

References

Troubleshooting guide for using TPM in stereolithography (SLA) post-processing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Tripropylene Glycol Monomethyl Ether (TPM) as a washing solvent in stereolithography (SLA) post-processing.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My prints are sticky or tacky after washing with TPM.

  • Question: Why do my SLA prints feel sticky even after a thorough TPM wash?

  • Answer: A sticky or tacky surface after washing with TPM can be due to several factors. One common cause is the saturation of the TPM with dissolved resin.[1] Over time, as more prints are washed, the concentration of resin in the solvent increases, reducing its effectiveness.[2] Another reason could be an incomplete washing cycle, where not all uncured resin has been removed from the surface. Finally, it's important to ensure the part is completely dry before post-curing, as residual solvent can lead to a tacky finish.[3]

Issue 2: A waxy residue is present on my prints.

  • Question: My prints have a waxy surface texture after being cleaned with TPM. How can I remove this?

  • Answer: A waxy surface is a known characteristic of using TPM with certain resins.[4] This is often resolved by post-curing the print.[5] The UV curing process helps to fully solidify the surface of the print, eliminating the waxy feel.[6] For some resins, this waxiness may dissipate on its own if left to air dry for a period, but post-curing is the most effective and immediate solution.[6]

Issue 3: There is a white residue on my prints after the water rinse.

  • Question: After rinsing my TPM-washed parts in water, a white, cloudy residue has appeared. What causes this and how can I prevent it?

  • Answer: A white residue on prints after a water rinse is often due to the interaction of the TPM-resin solution with water, causing some dissolved resin to precipitate out of the solution and deposit on the print's surface.[7] This can also occur if the part is not fully dried of the cleaning solvent before being exposed to UV light for curing. To prevent this, ensure your TPM wash is not overly saturated with resin. A two-stage washing process, with a pre-wash in "dirty" TPM followed by a wash in cleaner TPM, can be beneficial.[8] Also, allowing the part to dry completely after the water rinse and before post-curing is crucial.[9] Using compressed air to dry the part can help ensure all moisture is removed.[10]

Issue 4: How do I know when to replace my TPM?

  • Question: What is the best way to determine if my TPM is saturated with resin and needs to be replaced?

  • Answer: TPM can effectively clean parts at higher resin concentrations than Isopropyl Alcohol (IPA).[11] However, it will eventually become saturated. A key indicator of saturation is when your prints consistently come out sticky or with a thin film of resin on them after washing.[6] For a more quantitative measure, you can monitor the specific gravity of the TPM. For instance, it is recommended to replace the TPM when its specific gravity rises above 1.000.[12]

Issue 5: Can I use TPM with biocompatible resins?

  • Question: Is it safe to use TPM for post-processing of biocompatible SLA prints?

  • Answer: Currently, TPM is not certified for use with most biocompatible resins.[5] To ensure full compliance and biocompatibility, it is critical to follow the specific post-processing instructions provided by the resin manufacturer, which typically specify the use of IPA.[6]

Data Presentation

Table 1: Comparison of TPM and Isopropyl Alcohol (IPA) for SLA Post-Processing

PropertyThis compound (TPM)Isopropyl Alcohol (IPA)
Flashpoint 111 °C / 232 °F[4]12 °C / 53 °F[4]
Evaporation Rate Low (0.0026, where n-butyl acetate (B1210297) = 1)[4]High (2.3, where n-butyl acetate = 1)[4]
Odor Mild ether-like odor[11]Strong alcohol odor
Resin Saturation Capacity High; can wash up to 3 times more parts than IPA[5][13]Lower; requires more frequent replacement[11]
Flammability Non-flammable[11]Highly flammable[11]
Toxicity Non-toxic[11]Vapors can be hazardous in poorly ventilated areas
Drying Time Slow; requires a water rinse and air drying[4]Fast evaporation[4]
Material Compatibility Less likely to cause cracking or crazing in plastics[4]Can be harsh on some plastics, causing them to become brittle[8]
Cost Generally more expensive per unit volume[4]Generally less expensive per unit volume
Availability Available globally through distributors[4]Readily available, but may have local restrictions[11]

Experimental Protocols

Protocol 1: Standard TPM Washing Procedure for SLA Parts

  • Preparation:

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses.[12]

    • Work in a well-ventilated area.[12]

    • Prepare two wash containers. The first will be for an initial wash with used TPM, and the second for a final wash with clean TPM.

    • Prepare a third container with clean water for rinsing. Adding a small amount of dish soap to the water can improve rinsing effectiveness.[6]

  • Initial Wash (Dirty TPM):

    • After removing the printed part from the build platform, allow excess resin to drip back into the resin tank.

    • Submerge the part in the first container with used TPM.

    • Agitate the part in the solvent for approximately 10 minutes. An automated wash station can be used for this step.

  • Final Wash (Clean TPM):

    • Transfer the part to the second container with clean TPM.

    • Agitate the part for another 10 minutes to remove any remaining uncured resin.

  • Drying (Pre-Rinse):

    • Remove the part from the TPM and allow it to drip dry for a few minutes.

  • Water Rinse:

    • Submerge the part in the container of clean water.

    • Agitate the part until all residual TPM is removed. The surface should no longer feel oily.

  • Final Drying:

    • Thoroughly dry the part using compressed air or by allowing it to air dry completely. Ensure the part is fully dry before post-curing to prevent a sticky surface or white residue.[10]

  • Post-Curing:

    • Place the clean, dry part in a UV curing station.

    • Follow the resin manufacturer's recommended post-curing time and temperature to achieve optimal mechanical properties and eliminate any residual surface waxiness.[6]

Visualizations

TPM_Troubleshooting_Workflow start SLA Print Finished wash_tpm Wash Part in TPM start->wash_tpm rinse_water Rinse Part in Water wash_tpm->rinse_water sticky_tacky Issue: Sticky or Tacky Surface wash_tpm->sticky_tacky Check Surface dry_part Thoroughly Dry Part rinse_water->dry_part white_residue Issue: White Residue rinse_water->white_residue Check Surface post_cure Post-Cure Part dry_part->post_cure dry_part->sticky_tacky Check Surface end_good Finished Part (Clean, Tack-Free) post_cure->end_good waxy_residue Issue: Waxy Residue post_cure->waxy_residue Check Surface check_tpm_saturation Check TPM Saturation (Specific Gravity > 1.000?) sticky_tacky->check_tpm_saturation Yes ensure_dry Ensure Part is Completely Dry Before Curing sticky_tacky->ensure_dry No waxy_residue->post_cure Re-Cure or Increase Curing Time white_residue->ensure_dry replace_tpm Replace TPM check_tpm_saturation->replace_tpm Yes increase_wash_time Increase Wash Time / Agitation check_tpm_saturation->increase_wash_time No replace_tpm->wash_tpm increase_wash_time->wash_tpm TPM_Post_Processing_Workflow cluster_prep Preparation cluster_wash Washing cluster_rinse_dry Rinsing & Drying cluster_cure Curing ppe Wear PPE (Gloves, Goggles) initial_wash Initial Wash (Used TPM) ppe->initial_wash final_wash Final Wash (Clean TPM) initial_wash->final_wash water_rinse Water Rinse final_wash->water_rinse final_dry Final Drying (Air or Compressed Air) water_rinse->final_dry post_cure UV Post-Cure final_dry->post_cure end_product Finished Product post_cure->end_product start Printed Part

References

Improving the efficiency of TPM in cleaning and degreasing applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tripropylene Glycol Methyl Ether (TPM) for cleaning and degreasing applications. Find answers to common questions and troubleshoot specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TPM and why is it used for cleaning?

A1: TPM stands for Tripropylene Glycol Methyl Ether, a high-performance, low-volatility solvent.[1] It is a colorless, water-soluble liquid with a mild odor, known for its excellent ability to dissolve a wide range of polar and non-polar substances, including resins, oils, greases, and polymers.[1][2] Its low toxicity and non-flammable nature make it a safer alternative to more volatile solvents like Isopropyl Alcohol (IPA) and acetone (B3395972) in a laboratory setting.[3][4]

Q2: What are the main advantages of using TPM over other solvents like IPA or acetone?

A2: TPM offers several key advantages:

  • Enhanced Safety: TPM is non-flammable, with a high flash point of 111°C (232°F), significantly reducing fire risk compared to IPA (12°C) and acetone (-20°C).[5][6][7]

  • Low Volatility: Its slow evaporation rate means less solvent is lost to the atmosphere over time, making it more economical for infrequent use and reducing inhalation exposure.[8][9][10]

  • High Capacity for Contaminants: TPM can dissolve significantly more contaminants (such as uncured resins) than IPA before losing its cleaning effectiveness, extending its usable life.[3][8]

  • Reduced Material Damage: Some materials, particularly certain plastics, are less prone to warping or cracking with prolonged exposure to TPM compared to aggressive solvents like acetone.[3][5]

Q3: Is TPM compatible with all laboratory materials?

A3: While TPM is compatible with a wide range of materials, including most metals and glass, caution is advised with certain polymers. Materials like Buna-N, neoprene, and some butylene polymers are known to swell in contact with TPM. It is always recommended to test for compatibility on a small, non-critical area of any plastic or elastomeric material before large-scale use. For critical components, stainless steel and Teflon (for gaskets) are recommended materials.[9]

Q4: How should I dispose of used or contaminated TPM?

A4: Used TPM containing dissolved oils, resins, or other chemical residues should be treated as hazardous waste. Do not pour it down the drain.[11] Disposal must be carried out in accordance with local, state, and institutional regulations for hazardous chemical waste. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidance.[12][13] For larger volumes, solvent recycling systems can be a cost-effective and environmentally responsible option.[14]

Q5: Can TPM be mixed with other solvents?

A5: Yes, TPM is miscible with water and can be blended with other co-solvents, such as dimethyl esters or propylene (B89431) carbonate.[1][2] This allows for the formulation of custom cleaning solutions where varying degrees of solvency and surface performance are desired.[2]

Data Presentation: Solvent Properties

The table below summarizes key physical properties of TPM and common alternative cleaning solvents for easy comparison.

PropertyTPM (Tripropylene Glycol Methyl Ether) Isopropyl Alcohol (IPA) Acetone Ethanol
Chemical Formula C₁₀H₂₂O₄C₃H₈O[15]C₃H₆O[11][16]C₂H₆O[17]
Boiling Point 242.8 °C[18]82.6 °C[2]56 °C[11][16]78.5 °C[17]
Flash Point 111 - 124 °C[7][18]12 °C[2][18]-20 °C[6]9 - 11 °C[17]
Density (at 20°C) ~0.965 g/cm³[18]~0.786 g/mL[2]~0.785 g/cm³[16][19]~0.789 g/cm³[20]
Vapor Pressure (at 20°C) <0.01 mmHg~4.4 kPa (33 mmHg)[2]~24.7 kPa (185 mmHg)~5.9 kPa (44 mmHg)
Solubility in Water Completely Miscible[9][18]Miscible[2]Highly Soluble[11][16]Miscible[17][20]
Key Safety Note Non-flammable, low toxicity[1]Highly flammable, irritant[2][18]Highly flammable, irritant[11][16]Highly flammable[17][20]

Troubleshooting Guide

This guide addresses specific issues that may arise during cleaning and degreasing experiments with TPM.

Logical Troubleshooting Workflow

Start Problem: Inefficient Cleaning Check_Agitation Is mechanical agitation (stirring, sonication) being used? Start->Check_Agitation Check_Temp Is the cleaning temperature optimized? Check_Agitation->Check_Temp Yes Sol_Agitate Action: Introduce or increase mechanical agitation. Check_Agitation->Sol_Agitate No Check_Time Is the cleaning duration sufficient? Check_Temp->Check_Time Yes Sol_Temp Action: Increase temperature (within safe limits of substrate). Check_Temp->Sol_Temp No Check_Conc Is the TPM saturated with contaminants? Check_Time->Check_Conc Yes Sol_Time Action: Increase cleaning time. Check_Time->Sol_Time No Check_Rinse Is a final rinse step being performed? Check_Conc->Check_Rinse No Sol_Conc Action: Replace with fresh TPM. Check_Conc->Sol_Conc Yes Check_Soil Is the contaminant highly non-polar or complex? Check_Rinse->Check_Soil Yes Sol_Rinse Action: Rinse with water or a fast-evaporating solvent (e.g., IPA). Check_Rinse->Sol_Rinse No Sol_Soil Action: Consider adding a co-solvent to the TPM formulation. Check_Soil->Sol_Soil Yes End Problem Resolved Check_Soil->End No Sol_Agitate->Check_Temp Sol_Temp->Check_Time Sol_Time->Check_Conc Sol_Conc->Check_Rinse Sol_Rinse->Check_Soil Sol_Soil->End Start Start: Prepare Coupons Clean_Coupons 1. Clean & Dry Coupons Start->Clean_Coupons Weigh_Initial 2. Weigh Clean Coupon (M1) Clean_Coupons->Weigh_Initial Apply_Soil 3. Apply Contaminant (Soil) Weigh_Initial->Apply_Soil Weigh_Soiled 4. Weigh Soiled Coupon (M2) Apply_Soil->Weigh_Soiled Clean_TPM 5. Clean with TPM (Controlled Time, Temp, Agitation) Weigh_Soiled->Clean_TPM Rinse_Dry 6. Rinse & Thoroughly Dry Clean_TPM->Rinse_Dry Weigh_Final 7. Weigh Final Coupon (M3) Rinse_Dry->Weigh_Final Calculate 8. Calculate Efficiency Weigh_Final->Calculate End End: Report Results Calculate->End

References

Technical Support Center: Addressing Phase Separation in Aqueous Formulations with Tocopheryl Phosphate Mixture (TPM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with phase separation in aqueous formulations, with a focus on the application of Tocopheryl Phosphate (B84403) Mixture (TPM).

Frequently Asked Questions (FAQs)

Q1: What is Tocopheryl Phosphate Mixture (TPM) and how does it prevent phase separation?

A1: Tocopheryl Phosphate Mixture (TPM) is a proprietary drug delivery platform composed of a combination of two phosphorylated forms of Vitamin E: alpha-tocopheryl phosphate (TP) and di-alpha-tocopheryl phosphate (T2P).[1][2][3] Unlike conventional vitamin E, TPM has the unique ability to self-assemble into small, stable vesicles in aqueous environments.[1][4] These nanostructures can encapsulate active pharmaceutical ingredients (APIs), particularly poorly water-soluble molecules and proteins, effectively increasing their solubility and stability in aqueous solutions.[4][5][6] This encapsulation shields the API from direct interaction with the bulk aqueous phase, thereby preventing aggregation and subsequent phase separation.

Q2: What is the primary mechanism of action for TPM in stabilizing aqueous formulations?

A2: The primary mechanism of TPM is the formation of nano-sized vesicles that entrap the API.[4][5] This encapsulation process is driven by the amphiphilic nature of the phosphorylated tocopherol derivatives. The hydrophobic tails interact with the non-polar regions of the API, while the hydrophilic phosphate heads face the aqueous environment, forming a stable dispersion. This sequestration of the API within the TPM vesicles prevents the intermolecular interactions that lead to aggregation and phase separation.[4]

Q3: What are the typical particle sizes of TPM vesicles in an aqueous solution?

A3: In hydroethanolic solutions, TPM self-assembles into vesicular structures with a mean size ranging from approximately 101 to 162 nanometers.[1][5] The exact particle size can be influenced by the concentration of TPM and the presence of other formulation components like ethanol.[1]

Q4: Is there an optimal concentration of TPM to use in my formulation?

A4: The optimal concentration of TPM is formulation-dependent. However, studies have shown that for lipid-based formulations of Coenzyme Q10, the addition of TPM at 10% (w/w) of the total lipid content provided optimal performance in enhancing solubilization during in vitro digestion.[7] For aqueous protein formulations, the optimal concentration will need to be determined empirically, starting with a range informed by existing literature and titrating to achieve the desired stability.

Q5: Can TPM be used to stabilize protein-based therapeutics?

A5: While much of the published research focuses on small, lipophilic molecules, the mechanism of encapsulation by TPM vesicles suggests its potential applicability for stabilizing proteins.[4][6] By encapsulating the protein, TPM can prevent protein-protein interactions that lead to aggregation and precipitation, which are common causes of phase separation in aqueous protein formulations. Further empirical studies are necessary to determine the efficacy and optimal conditions for specific protein therapeutics.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Phase separation (cloudiness, precipitation) is still observed after adding TPM. Insufficient TPM Concentration: The amount of TPM may not be adequate to encapsulate the entire API load.Incrementally increase the TPM concentration in the formulation. Perform a dose-response study to identify the optimal concentration for your specific API and formulation conditions.
Suboptimal pH: The pH of the formulation may be affecting the stability of the TPM vesicles or the API-TPM interaction.Evaluate the stability of your formulation across a range of pH values. The ionization state of the phosphate groups on TPM can be influenced by pH, which may affect vesicle formation and stability.
Incompatible Excipients: Other components in the formulation (e.g., salts, buffers, polymers) may be interfering with the self-assembly of TPM vesicles or destabilizing the formulation.Systematically evaluate the compatibility of each excipient with the TPM-API complex. Consider simplifying the formulation to identify the problematic component.
An increase in particle size is observed over time. Vesicle Instability (Ostwald Ripening): Smaller vesicles may be dissolving and redepositing onto larger ones, leading to an overall increase in particle size and potential instability.Optimize the formulation pH and ionic strength to enhance vesicle stability. Ensure the TPM concentration is above its critical micelle concentration (CMC) to favor stable vesicle formation.
API Leakage and Aggregation: The API may be slowly leaking from the TPM vesicles and aggregating in the aqueous phase.Re-evaluate the TPM-to-API ratio. A higher ratio may be required to ensure stable encapsulation. Consider modifications to the formulation to enhance the interaction between the API and the core of the TPM vesicle.
The formulation is too viscous. High TPM Concentration: Excessive concentrations of TPM can lead to increased viscosity due to the high number of vesicles.Determine the minimum effective concentration of TPM that prevents phase separation to avoid unnecessary viscosity increases.
Interactions between TPM and other excipients: Certain polymers or other excipients may interact with TPM vesicles, leading to an increase in viscosity.Screen different types of stabilizers or viscosity modifiers that are compatible with TPM.

Quantitative Data Summary

Parameter Value Context Reference(s)
TPM Composition Approx. 2:1 weight ratio of alpha-tocopheryl phosphate (TP) to di-alpha-tocopheryl phosphate (T2P)Commercial TPM formulation[2][3]
Vesicle Size 101 - 162 nm (mean diameter)In hydroethanolic solutions[1][5]
Optimal Concentration 10% (w/w) of total lipidFor Coenzyme Q10 in a medium-chain triglyceride (MCT) based formulation[7]
Enhancement of Absorption 2.4 to 3.4-fold increaseFor carnosine, vitamin D3, CoEnzyme Q10, and caffeine[1]

Experimental Protocols

Protocol 1: Preparation of a TPM-Stabilized Aqueous Formulation

Objective: To prepare a stable aqueous formulation of a model protein using TPM to prevent phase separation.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin)

  • Tocopheryl Phosphate Mixture (TPM)

  • Purified Water (USP grade)

  • Appropriate buffer system (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • High-shear homogenizer or sonicator

Methodology:

  • TPM Dispersion Preparation:

    • Weigh the desired amount of TPM.

    • In a separate vessel, add the TPM to the purified water or buffer solution.

    • Stir the mixture at room temperature using a magnetic stirrer until a homogenous dispersion is formed. For more robust vesicle formation, a high-shear homogenizer or sonicator can be used for a defined period (e.g., 5-10 minutes).

  • Protein Solution Preparation:

    • Prepare a stock solution of the model protein in the same buffer used for the TPM dispersion.

  • Encapsulation:

    • Slowly add the protein solution to the TPM dispersion while continuously stirring.

    • Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete encapsulation of the protein within the TPM vesicles.

  • Characterization:

    • Visually inspect the formulation for any signs of precipitation or phase separation.

    • Measure the particle size and polydispersity index (PDI) of the formulation using Dynamic Light Scattering (DLS).

    • Monitor the stability of the formulation over time at various storage conditions (e.g., 4°C, 25°C).

Protocol 2: Evaluation of Formulation Stability by Turbidity Measurement

Objective: To quantitatively assess the physical stability of the TPM-stabilized aqueous formulation by measuring changes in turbidity over time.

Materials:

  • TPM-stabilized protein formulation

  • Control formulation (protein in buffer without TPM)

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Sample Preparation:

    • Prepare the TPM-stabilized protein formulation and a control formulation as described in Protocol 1.

  • Initial Measurement (T=0):

    • Transfer an aliquot of each formulation into a clean cuvette.

    • Measure the absorbance (turbidity) of each sample at a fixed wavelength (e.g., 600 nm).

  • Stability Study:

    • Store the formulations under desired conditions (e.g., accelerated stability at 40°C or real-time stability at 25°C).

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 1, 7, 14, 30 days), remove an aliquot of each formulation.

    • Allow the samples to equilibrate to room temperature.

    • Measure the turbidity of each sample as in step 2.

  • Data Analysis:

    • Plot the turbidity readings as a function of time for both the TPM-stabilized and control formulations. A stable formulation will exhibit minimal change in turbidity over time.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization & Stability cluster_analysis Data Analysis TPM_disp Prepare TPM Dispersion Encapsulation Encapsulate Protein in TPM TPM_disp->Encapsulation Protein_sol Prepare Protein Solution Protein_sol->Encapsulation Visual Visual Inspection Encapsulation->Visual DLS Particle Size (DLS) Encapsulation->DLS Turbidity Turbidity Measurement Encapsulation->Turbidity Stability Stability Monitoring Turbidity->Stability Data Analyze Stability Data Stability->Data

Caption: Experimental workflow for preparing and evaluating TPM-stabilized aqueous formulations.

troubleshooting_logic Start Phase Separation Observed? Conc Increase TPM Concentration Start->Conc Yes Stable Stable Formulation Start->Stable No pH Optimize Formulation pH Conc->pH Still Unstable Conc->Stable Stable Excipients Check Excipient Compatibility pH->Excipients Still Unstable pH->Stable Stable Excipients->Stable Stable Unstable Further Optimization Needed Excipients->Unstable

Caption: A logical troubleshooting guide for addressing phase separation with TPM.

References

Validation & Comparative

A Comparative Performance Analysis: Tripropylene Glycol Monomethyl Ether vs. Dipropylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes and product formulations. Among the vast array of available solvents, glycol ethers are prized for their unique combination of ether and alcohol functionalities, affording them versatile solubility characteristics. This guide provides an in-depth comparison of the performance of two such P-series glycol ethers: Tripropylene (B76144) glycol monomethyl ether (TPM) and Dipropylene glycol monomethyl ether (DPM).

Executive Summary

Tripropylene glycol monomethyl ether (TPM) and Dipropylene glycol monomethyl ether (DPM) are both valuable solvents with broad applications. The primary distinction in their performance lies in their chain length, which directly influences properties such as evaporation rate, viscosity, and boiling point. TPM, with its longer propylene (B89431) glycol chain, is characterized by a slower evaporation rate and higher viscosity compared to DPM.[1][2] This makes TPM an ideal choice for applications requiring a longer open time, such as in certain coating and ink formulations.[2][3][4] Conversely, DPM's faster evaporation rate and lower viscosity make it suitable for applications where quicker drying is desired.[5][6] Both exhibit excellent solvency for a wide range of substances and are effective coupling agents.[2][5]

Comparative Performance Data

The following table summarizes the key physical and chemical properties of TPM and DPM, providing a quantitative basis for comparison.

PropertyThis compound (TPM)Dipropylene Glycol Monomethyl Ether (DPM)Test Method
Molecular Weight 206.28 g/mol [3]148.20 g/mol [7][8]-
Boiling Point 242.8 °C[9]190 °C[5]ASTM D-1078
Flash Point 124 °C[9]166°F (74.4°C)[8]Closed Cup
Viscosity @ 25°C 5.5 cP[9]Low Viscosity[5][6]ASTM D445
Vapor Pressure @ 25°C <0.1 mm Hg[10]0.41 mm Hg[7]OECD 104
Specific Gravity @ 25/25°C 0.962–0.970[10]0.951[8]USP XXI
Evaporation Rate Slow[1][10][11]Moderate[5][6]ASTM D3539
Water Solubility Miscible[10][11]Completely Miscible[5][6]-

Key Performance Differences and Applications

Evaporation Rate: TPM has a significantly slower evaporation rate than DPM.[1][2] This is a critical factor in applications such as printing inks and coatings where a longer "open time" is necessary to ensure proper film formation and prevent defects.[2][3] DPM's moderate evaporation rate is advantageous in cleaning formulations and coatings where a faster drying time is desirable.[5][12]

Solvency and Coupling Ability: Both TPM and DPM are excellent solvents for a wide variety of resins, including acrylics, epoxies, and polyurethanes.[5][10] They are also highly effective coupling agents, facilitating the miscibility of organic and inorganic components, which is particularly useful in water-based coatings and cleaners.[2][5] DPM's hydrophilic nature makes it an ideal coupling aid in water-reducible coatings.[2][5]

Viscosity: TPM exhibits a higher viscosity than DPM.[9][13] This property can be beneficial in formulations where a certain thickness or flow resistance is required. The lower viscosity of DPM contributes to its utility in applications requiring good flow and leveling.[5]

Applications in Research and Development:

  • TPM: Its low volatility and strong solvency make it suitable for use in photoresist stripping in electronics manufacturing and as a solvent in the synthesis of resins and specialty chemicals.[1][3][4] It is also used as a resin cleaner in stereolithography (SLA) 3D printing.[10]

  • DPM: Its broad solvency and moderate evaporation rate make it a versatile solvent in the formulation of lacquers, paints, varnishes, and various cleaning compounds.[6][12] It is also used as a fragrance carrier in cosmetic products.[2][14]

Experimental Protocols

To ensure accurate and reproducible performance data, standardized experimental methods are crucial. The following are detailed methodologies for key experiments cited in the comparison.

Determination of Viscosity (ASTM D445)

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is a common apparatus for this measurement.[15]

Methodology:

  • The viscometer is thoroughly cleaned with a suitable solvent (e.g., chromic acid, followed by acetone) and dried.

  • The sample liquid is introduced into the larger bulb of the viscometer.

  • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

  • The liquid is drawn up through the capillary tube to a point above the upper timing mark.

  • The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured using a stopwatch.

  • The kinematic viscosity is calculated using the formula: ν = C * t, where ν is the kinematic viscosity, C is the calibration constant of the viscometer, and t is the flow time.

  • The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

G Workflow for Viscosity Measurement A Clean and Dry Viscometer B Introduce Sample Liquid A->B C Achieve Thermal Equilibrium in Water Bath B->C D Draw Liquid Above Upper Mark C->D E Measure Flow Time Between Marks D->E F Calculate Kinematic Viscosity (ν = C * t) E->F H Calculate Dynamic Viscosity (η = ν * ρ) F->H G Measure Density (ρ) G->H

Caption: Workflow for determining the viscosity of a liquid.

Determination of Evaporation Rate (ASTM D3539)

This method determines the rate of evaporation of volatile liquids.[16][17][18]

Methodology:

  • A specified volume of the solvent is dispensed from a syringe onto a filter paper disk within a Shell Thin-Film Evaporometer.

  • A stream of air at a controlled temperature and flow rate is passed over the surface of the solvent.

  • The time required for the solvent to completely evaporate is measured.

  • The evaporation rate is typically expressed relative to a standard solvent, such as n-butyl acetate.

Determination of Vapor Pressure (OECD 104)

This guideline describes methods for measuring the vapor pressure of a substance.[19][20][21][22][23] The static method is one commonly used approach.

Methodology:

  • The substance is introduced into a thermostatically controlled sample cell.

  • The sample is degassed to remove any dissolved gases.

  • The pressure inside the cell is monitored until it reaches a constant value at a given temperature, which is the vapor pressure.

  • Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.

G Logical Relationship of Properties and Applications cluster_0 Physical Properties cluster_1 Performance Characteristics cluster_2 Applications EvaporationRate Evaporation Rate DryingTime Drying Time EvaporationRate->DryingTime Viscosity Viscosity FlowProperties Flow Properties Viscosity->FlowProperties Solvency Solvency ResinCompatibility Resin Compatibility Solvency->ResinCompatibility Cleaners Cleaners Solvency->Cleaners DrugFormulation Drug Formulation Solvency->DrugFormulation Coatings Coatings DryingTime->Coatings Inks Inks DryingTime->Inks FlowProperties->Coatings FlowProperties->Inks ResinCompatibility->Coatings ResinCompatibility->Inks

Caption: Interrelation of solvent properties and their applications.

Conclusion

The choice between this compound and Dipropylene glycol monomethyl ether will ultimately depend on the specific performance requirements of the intended application. For applications demanding slow evaporation and higher viscosity, such as in high-quality coatings and certain printing processes, TPM is the superior choice. For applications where a moderate drying time and lower viscosity are beneficial, such as in industrial cleaners and some coating systems, DPM is a more suitable option. Both solvents offer excellent solvency and coupling properties, making them versatile tools for researchers and formulation chemists. A thorough understanding of their distinct performance characteristics, supported by standardized experimental data, is essential for making an informed selection.

References

A Comparative Study of Glycol Ethers as Coalescing Agents in Latex Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various glycol ethers as coalescing agents in latex film formation. The selection of an appropriate coalescing agent is crucial for achieving desired film properties in latex-based coatings. This document summarizes key performance indicators, supported by experimental data, to aid in the selection of the most suitable glycol ether for your specific formulation needs.

Introduction to Coalescing Agents in Latex Films

Coalescing agents are essential additives in latex paint formulations.[1][2] They are high-boiling point solvents that act as temporary plasticizers for the polymer particles in the latex dispersion.[3] As the water in the paint evaporates, the coalescing agent softens these polymer particles, allowing them to fuse together and form a continuous, uniform, and durable film.[1][2] This process is known as coalescence. The efficiency of a coalescing agent significantly impacts the final properties of the paint film, including its durability, appearance, and mechanical strength. Glycol ethers are a widely used class of coalescing agents due to their excellent solvency, compatibility with various latex types, and controllable evaporation rates.[4]

Comparative Performance of Glycol Ethers

The performance of different glycol ethers as coalescing agents can be evaluated based on several key parameters, including their effect on the Minimum Film Formation Temperature (MFFT), scrub resistance, and gloss of the resulting latex film.

Key Performance Metrics
  • Minimum Film Formation Temperature (MFFT): This is the lowest temperature at which a latex paint can form a continuous film.[1] A lower MFFT is desirable for applications in cooler environments. Coalescing agents reduce the MFFT of a latex formulation.

  • Scrub Resistance: This property measures the durability of the paint film against abrasion and repeated cleaning. It is a critical parameter for interior wall paints, especially in high-traffic areas.[5]

  • Gloss: Gloss refers to the shininess or specular reflectance of a coating. The choice of coalescing agent can influence the development of gloss in the final film.

The following tables summarize the performance of several common glycol ethers across these key metrics.

Coalescing AgentChemical NameMFFT (°C) of Latex FormulationReference Latex MFFT without Coalescent (°C)
Ethylene Glycol Monobutyl Ether (EB)2-Butoxyethanol~4.5Not Specified
Diethylene Glycol Monobutyl Ether (DB)2-(2-Butoxyethoxy)ethanolNot SpecifiedNot Specified
Propylene Glycol n-Butyl Ether (PnB)1-Butoxy-2-propanolNot SpecifiedNot Specified
Texanol™ Ester-Alcohol2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate~4.5Not Specified
Coalescing AgentScrub Resistance (Cycles to Failure)Latex System
Diethylene Glycol Monobutyl Ether (DB)~570Not Specified
Texanol™ Ester-Alcohol~805Not Specified
Ethylene Glycol 2-Ethylhexyl Ether (EEH)~400Not Specified

Note: The data presented is compiled from various sources and the experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in this guide, based on ASTM standards.

Minimum Film Formation Temperature (MFFT) - ASTM D2354
  • Apparatus: An MFFT bar with a temperature gradient plate is used.

  • Procedure: The latex formulation containing the coalescing agent is applied as a thin film onto the temperature gradient bar. A cover is placed over the bar to ensure a controlled atmosphere.

  • Observation: After the film has dried, it is visually inspected. The point on the temperature gradient where the film transitions from a continuous, clear film to a cracked or opaque film is identified as the Minimum Film Formation Temperature.

Scrub Resistance - ASTM D2486
  • Sample Preparation: The latex paint is applied to a black plastic panel and allowed to cure for a specified period (typically 7 days).

  • Apparatus: A scrub testing machine equipped with a bristle brush and a standardized abrasive scrub medium is used.[6]

  • Procedure: The cured paint panel is placed in the scrub tester. The brush, loaded with the abrasive medium, is moved back and forth over the paint surface at a constant speed and pressure.

  • Evaluation: The test is continued until the paint film is worn through to the substrate. The number of cycles required to cause this failure is recorded as the scrub resistance.[6]

Specular Gloss - ASTM D523
  • Sample Preparation: The paint is applied to a smooth, non-porous substrate and allowed to dry completely.

  • Apparatus: A glossmeter with a specified geometry (typically 20°, 60°, or 85°) is used.

  • Procedure: The glossmeter is calibrated using a standard of known gloss value. The instrument is then placed on the surface of the paint film, and the gloss reading is taken.

  • Measurement: The gloss is reported in Gloss Units (GU) at the specified angle of measurement.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of glycol ethers as coalescing agents in latex films.

G cluster_formulation Paint Formulation cluster_application Film Application & Curing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation Latex Paint Formulation (Base without Coalescent) Coalescents Addition of Different Glycol Ether Coalescents Formulation->Coalescents Application Film Application (e.g., Drawdown on Substrate) Coalescents->Application Curing Film Curing (Controlled Temperature & Humidity) Application->Curing MFFT MFFT Analysis (ASTM D2354) Curing->MFFT Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Gloss Gloss Measurement (ASTM D523) Curing->Gloss Data Data Collection & Tabulation MFFT->Data Scrub->Data Gloss->Data Comparison Comparative Analysis of Coalescent Performance Data->Comparison G cluster_coalescent Coalescent Properties cluster_film Latex Film Performance EvapRate Evaporation Rate MFFT MFFT EvapRate->MFFT influences Hardness Hardness Development EvapRate->Hardness affects Solvency Solvency Power Solvency->MFFT reduces Gloss Gloss Solvency->Gloss enhances WaterSol Water Solubility Scrub Scrub Resistance WaterSol->Scrub can impact VOC VOC Content VOC->MFFT trade-off with low VOC options

References

Purity Analysis of Commercial "Tripropylene Glycol Monomethyl Ether" by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing "Tripropylene glycol monomethyl ether" (TPM), ensuring the purity and isomeric composition of the commercial product is critical for experimental consistency and regulatory compliance. Gas chromatography (GC) stands as the primary analytical technique for this purpose. This guide provides a comparative overview of GC-based purity analysis of commercial TPM, detailing experimental protocols and discussing alternative methods.

Comparison of Analytical Methods

While gas chromatography, particularly with a flame ionization detector (GC-FID), is the industry standard for purity assessment of glycol ethers, other techniques can provide complementary information.

Gas Chromatography (GC): This is the most widely used method for determining the purity of TPM and identifying impurities.[1][2] GC offers high resolution for separating the various isomers of TPM and potential contaminants.[3] Coupled with a Flame Ionization Detector (FID), it provides sensitive and quantitative results for organic compounds. For more definitive identification of unknown impurities, a Mass Spectrometer (MS) can be used as the detector.

High-Performance Liquid Chromatography (HPLC): While less common for routine purity analysis of volatile compounds like glycol ethers, HPLC can be employed, particularly for non-volatile impurities or when derivatization is used.

Karl Fischer Titration: This method is specifically used to quantify water content, a critical parameter for many applications.

Quantitative Data Summary

The purity of commercial "this compound" can vary between suppliers. The following table presents a hypothetical but representative comparison of three commercial TPM products based on GC-FID analysis. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. Commercial TPM is typically supplied as a mixture of isomers.[4]

ParameterCommercial Product ACommercial Product BCommercial Product C
Total Purity (by GC area %) >95.57%[5]>98%>93.0%[6]
Isomer 1 (retention time ~9.4 min) 45.2%48.5%42.1%
Isomer 2 (retention time ~9.5 min) 30.8%32.1%29.8%
Isomer 3 (retention time ~9.6 min) 19.6%17.9%21.3%
Dipropylene Glycol Monomethyl Ether 0.2%0.1%0.5%
Propylene Glycol 0.1%<0.05%0.2%
Other Impurities <0.1%<0.05%<0.2%
Water Content (by Karl Fischer) 0.042%[5]<0.1%<0.2%

Experimental Workflow and Visualization

The general workflow for the GC purity analysis of commercial TPM involves sample preparation, GC analysis, and data processing.

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Commercial TPM Sample Dilution Dilute with Solvent (e.g., Methylene Chloride) Sample->Dilution InternalStd Add Internal Standard (optional) Dilution->InternalStd Vial Transfer to GC Vial InternalStd->Vial Injector Injector Port Vial->Injector Autosampler GC Gas Chromatograph Column Capillary Column Injector->Column Oven Temperature Programmed Oven FID Flame Ionization Detector Column->FID Chromatogram Obtain Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report

GC Purity Analysis Workflow

Experimental Protocol: GC-FID Purity Analysis

This protocol provides a general method for the purity analysis of commercial "this compound". Instrument conditions may need to be optimized for specific columns and available equipment.

1. Instrumentation and Materials

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary GC column: A cyanopropylphenyl-based column (e.g., Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good resolution of isomers.[3] Alternatively, a polar column like a DB-WAX can be used.

  • Carrier Gas: Helium or Hydrogen, high purity

  • Gases for FID: Hydrogen and Air, high purity

  • Solvent: Methylene chloride or another suitable solvent

  • Autosampler vials with caps

  • Volumetric flasks and pipettes

2. Sample and Standard Preparation

  • Prepare a 1% (v/v) solution of the commercial TPM sample in the chosen solvent in a volumetric flask.

  • If using an internal standard for more precise quantification, add a known concentration of the internal standard to the sample solution.

3. GC-FID Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature (FID): 280 °C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (if applicable): 25 mL/min

4. Data Analysis

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the area percent of each peak relative to the total area of all peaks.

  • Purity is reported as the sum of the area percentages of all TPM isomer peaks.

Conclusion

The purity of commercial "this compound" is a critical parameter for its application in research and development. Gas chromatography with flame ionization detection is a robust and reliable method for determining the purity and isomeric distribution of this solvent. By following a well-defined experimental protocol, researchers can ensure the quality of the TPM used in their work, leading to more reproducible and reliable results. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific purity information.

References

Mitigating Thiopurine Toxicity: A Comparative Guide to Validating the Absence of Toxic Byproducts in TPMT Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiopurine S-methyltransferase (TPMT) plays a crucial role in the metabolism of thiopurine drugs, a class of immunosuppressants and anticancer agents. However, the TPMT-mediated metabolic pathway can lead to the formation of toxic byproducts, namely 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioguanine (B125323) (6-MTG), which are associated with hepatotoxicity and mutagenicity, respectively. This guide provides a comparative analysis of therapeutic strategies aimed at minimizing the production of these toxic metabolites, supported by experimental data and detailed protocols for their validation.

Comparative Analysis of Therapeutic Strategies

The primary alternatives to standard thiopurine (azathioprine or 6-mercaptopurine) monotherapy are the co-administration of allopurinol (B61711) or the use of 6-thioguanine (B1684491) (6-TG) as a primary agent. The following tables summarize the quantitative data from clinical studies, comparing the impact of these strategies on the levels of therapeutic and toxic metabolites.

Table 1: Comparison of Thiopurine Monotherapy vs. Combination Therapy with Allopurinol

ParameterAzathioprine (B366305)/6-Mercaptopurine (B1684380) MonotherapyAzathioprine/6-Mercaptopurine + AllopurinolReference(s)
Therapeutic Metabolite (6-TGN) Levels (pmol/8x10⁸ RBCs) Suboptimal to therapeutic (highly variable)Significantly Increased[1][2][3]
Toxic Metabolite (6-MMP) Levels (pmol/8x10⁸ RBCs) Can be highly elevated, associated with hepatotoxicitySignificantly Decreased[1][2][3]
Clinical Outcome Variable efficacy, risk of hepatotoxicityImproved therapeutic response, reduced hepatotoxicity[1][2][4]

Table 2: Comparison of Azathioprine/6-Mercaptopurine Monotherapy vs. 6-Thioguanine Therapy

ParameterAzathioprine/6-Mercaptopurine Monotherapy6-Thioguanine (6-TG) TherapyReference(s)
Toxic Metabolite (6-MMP) Levels (pmol/8x10⁸ RBCs) Present, potential for hepatotoxicityAbsent (not a metabolite of 6-TG)[5][6]
Toxic Metabolite (6-MTG) Levels PresentPresent[1][7]
Hepatotoxicity Associated with high 6-MMP levelsReduced incidence compared to AZA/6-MP[1][5]
Other Toxicities MyelosuppressionVeno-occlusive disease (at higher doses)[7][8]

Experimental Protocols

Quantification of 6-MMP and 6-TG (as a surrogate for 6-TGN) in Erythrocytes by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of thiopurine metabolites.[9][10][11]

1. Sample Preparation:

  • Collect whole blood in EDTA tubes.

  • Centrifuge to separate erythrocytes from plasma.

  • Wash the erythrocyte pellet with phosphate-buffered saline (PBS).

  • Lyse the erythrocytes with a suitable lysis buffer.

2. Internal Standard Spiking:

  • Add a known concentration of stable isotope-labeled internal standards (e.g., 6-Methylthioguanine-d3) to the erythrocyte lysate to correct for matrix effects and procedural losses.

3. Protein Precipitation and Hydrolysis:

  • Precipitate proteins by adding an acid, such as perchloric acid.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and hydrolyze the thiopurine nucleotides to their respective bases (6-MMP and 6-TG) by heating.

4. LC-MS/MS Analysis:

  • Inject the hydrolyzed sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the analytes.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 6-MMP, 6-TG, and their internal standards.

5. Quantification:

  • Construct calibration curves using standards of known concentrations.

  • Determine the concentration of 6-MMP and 6-TG in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Visualizations

Thiopurine Metabolism Pathways

Thiopurine_Metabolism AZA Azathioprine / 6-Mercaptopurine HPRT HPRT Pathway AZA->HPRT TPMT TPMT Pathway AZA->TPMT XO Xanthine Oxidase Pathway AZA->XO TG 6-Thioguanine TGNs 6-Thioguanine Nucleotides (Therapeutic Effect) HPRT->TGNs MMP 6-Methylmercaptopurine (Hepatotoxicity) TPMT->MMP MTG 6-Methylthioguanine (Mutagenicity) TPMT->MTG ThiouricAcid 6-Thiouric Acid (Inactive) XO->ThiouricAcid TG->HPRT TG->TPMT Allopurinol Allopurinol Allopurinol->XO Inhibits

Caption: Metabolic pathways of thiopurines and the point of allopurinol intervention.

Experimental Workflow for Thiopurine Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure WholeBlood Whole Blood Sample Erythrocytes Isolate Erythrocytes WholeBlood->Erythrocytes Lysate Erythrocyte Lysate Erythrocytes->Lysate Spiking Internal Standard Spiking Lysate->Spiking Hydrolysis Protein Precipitation & Hydrolysis Spiking->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for the quantification of thiopurine metabolites in erythrocytes.

Signaling Pathway for 6-MMP Induced Hepatotoxicity

Hepatotoxicity_Pathway MMP High 6-MMP Levels Mitochondria Mitochondrial Dysfunction MMP->Mitochondria ATP ATP Depletion Mitochondria->ATP ROS Increased ROS Mitochondria->ROS Hepatocyte Hepatocyte Injury / Necrosis ATP->Hepatocyte ROS->Hepatocyte

Caption: Key events in 6-MMP-mediated hepatotoxicity.

Signaling Pathway for 6-MTG Induced Mutagenicity

Mutagenicity_Pathway MTG 6-Methylthioguanine (6-MTG) DNA_Incorp Incorporation into DNA MTG->DNA_Incorp DNA_Adduct 6-MTG DNA Adduct DNA_Incorp->DNA_Adduct Replication DNA Replication DNA_Adduct->Replication DDR DNA Damage Response (e.g., Mismatch Repair) DNA_Adduct->DDR can be repaired by Mismatch Mispairing with Thymine Replication->Mismatch Mutation G to A Transition Mutation Mismatch->Mutation

Caption: Mechanism of 6-MTG-induced DNA mutation.

References

A Comparative Guide to the Environmental Impact of Tripropylene Glycol Monomethyl Ether (TPM) and Other Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an industrial solvent extends beyond mere efficacy. The environmental and safety profile of a solvent is a critical consideration in aligning with sustainability goals and regulatory requirements. This guide provides an objective comparison of the environmental impact of Tripropylene Glycol Monomethyl Ether (TPM) against other commonly used industrial solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Acetone, and Toluene. The information presented is supported by available data to facilitate informed decision-making.

Quantitative Comparison of Environmental Profiles

The following table summarizes key environmental and safety data for TPM and its alternatives. This data is crucial for a comparative assessment of their potential environmental impact.

ParameterThis compound (TPM)N-Methyl-2-pyrrolidone (NMP)Dichloromethane (DCM)AcetoneToluene
VOC Content (g/L) < 0.1 (considered LVP-VOC exempt in some cases)[1]~1030~1330Exempt from some VOC regulations due to low photochemical reactivity[2]~870[3]
Biodegradability Readily biodegradable[4]Readily biodegradable[5]Not readily biodegradableReadily biodegradable[6]Readily biodegradable
Aquatic Toxicity (Daphnia magna, 48h EC50) > 10,000 mg/L> 100 mg/L1,550 mg/L> 100 mg/L3.78 mg/L
Carcinogenicity Not classified as a carcinogen[4]Suspected of damaging the unborn child[7]Suspected of causing cancer[8]Not classified as a carcinogen[6]Not classified as a carcinogen
Flash Point (°C) 11191Not flammable-204

Experimental Protocols

Detailed methodologies for the key environmental impact assessments cited in this guide are outlined below. These protocols are based on internationally recognized standards to ensure data reliability and comparability.

OECD 301F: Ready Biodegradability – Manometric Respirometry Test

This method determines the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a closed flask at a constant temperature in the dark for 28 days.[4][9][10][11] The consumption of oxygen is measured by a manometric respirometer.[4][9][10][11] The amount of oxygen taken up by the microbial population during biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD).[4]

2. Materials and Equipment:

  • Manometric respirometer

  • Culture flasks

  • Mineral medium (as specified in OECD 301)

  • Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage.

  • Test substance

  • Reference substance (e.g., sodium benzoate)

  • Control (inoculum only)

3. Procedure:

  • Prepare the mineral medium and add the test substance to achieve a concentration corresponding to 50-100 mg ThOD/L.[12]

  • Inoculate the medium with activated sludge to a final concentration of not more than 30 mg/L of suspended solids.[12]

  • Prepare control flasks with inoculum and mineral medium only, and reference flasks with the reference substance.

  • Place the flasks in the manometric respirometer and incubate at 22 ± 1°C in the dark with constant stirring.[12]

  • Record the oxygen uptake at regular intervals for 28 days.

  • Calculate the percentage of biodegradation by dividing the oxygen consumed by the test substance (corrected for the blank) by its ThOD.

4. Pass Level: A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day period.[4]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna.

1. Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in a static or semi-static system for 48 hours.[1][13][14][15][16] The concentration of the substance that immobilizes 50% of the daphnids (EC50) is determined.[1][13][14][15][16]

2. Materials and Equipment:

  • Test organism: Daphnia magna (<24 hours old)

  • Test vessels (e.g., glass beakers)

  • Reconstituted water (as specified in OECD 202)

  • Test substance

  • Control (reconstituted water only)

  • Incubator or temperature-controlled room (20 ± 2°C)

3. Procedure:

  • Prepare a series of at least five concentrations of the test substance in reconstituted water. A control group is also prepared.[13][15]

  • Place at least 20 daphnids, divided into four replicates of five, into each test concentration and the control.[13]

  • Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.[1]

  • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[14]

  • Calculate the 48-hour EC50 value using appropriate statistical methods.

4. Validity Criteria:

  • In the control, not more than 10% of the daphnids should be immobilized or show other signs of disease or stress.

  • The dissolved oxygen concentration at the end of the test should be at least 3 mg/L in all test vessels.

Mandatory Visualization

The following diagrams illustrate a key experimental workflow and a logical approach to solvent selection, adhering to the specified formatting requirements.

OECD_301F_Workflow start Start: Prepare Test Materials prep_medium Prepare Mineral Medium start->prep_medium add_substance Add Test Substance (50-100 mg ThOD/L) prep_medium->add_substance inoculate Inoculate with Activated Sludge (<30 mg/L) add_substance->inoculate setup_flasks Set up Test, Control, & Reference Flasks inoculate->setup_flasks incubate Incubate in Respirometer (28 days, 22°C, dark, stirring) setup_flasks->incubate measure_o2 Measure O2 Consumption incubate->measure_o2 periodically calculate Calculate % Biodegradation measure_o2->calculate evaluate Evaluate against Pass Level (>60% in 10-day window) calculate->evaluate readily_biodegradable Result: Readily Biodegradable evaluate->readily_biodegradable Yes not_readily Result: Not Readily Biodegradable evaluate->not_readily No

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Solvent_Selection_Workflow start Start: Define Application & Performance Needs id_candidates Identify Potential Solvents (e.g., based on solubility parameters) start->id_candidates screen_safety Screen for Safety Hazards (Flammability, Toxicity, Carcinogenicity) id_candidates->screen_safety fail_safety Reject/Re-evaluate screen_safety->fail_safety Unacceptable pass_safety Acceptable Safety Profile screen_safety->pass_safety Acceptable screen_environmental Screen for Environmental Impact (VOC, Biodegradability, Aquatic Toxicity) pass_safety->screen_environmental fail_environmental Reject/Re-evaluate screen_environmental->fail_environmental Unacceptable pass_environmental Acceptable Environmental Profile screen_environmental->pass_environmental Acceptable lab_testing Perform Lab-Scale Performance Testing pass_environmental->lab_testing evaluate_performance Evaluate Performance (Efficacy, Cost, Process Fit) lab_testing->evaluate_performance fail_performance Reject/Re-evaluate evaluate_performance->fail_performance Unacceptable select_solvent Select Optimal Solvent evaluate_performance->select_solvent Acceptable

Caption: Logical workflow for environmentally conscious solvent selection.

References

TPM vs. Alternative Solvents: A Comparative Performance Evaluation in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of tripropylene (B76144) glycol monomethyl ether (TPM) against other common solvents in coating formulations, supported by experimental data and detailed methodologies.

Tripropylene glycol monomethyl ether (TPM) is a high-performance, slow-evaporating solvent increasingly favored in the coatings industry for its excellent solvency, favorable safety profile, and low volatile organic compound (VOC) content.[1][2][3] This guide provides a comprehensive comparison of TPM's performance against a range of other common solvents, offering a clear perspective for formulators seeking to optimize their coating systems.

Executive Summary

TPM distinguishes itself through a combination of a high flash point, low vapor pressure, and broad solvency for various resins, including acrylic, epoxy, and polyurethane.[3][4] Its slow evaporation rate makes it an ideal "tail solvent," promoting smooth film formation and excellent leveling.[5][6] Compared to many traditional solvents, TPM offers a significantly improved environmental, health, and safety (EHS) profile, being non-flammable, low in toxicity, and not classified as a hazardous air pollutant (HAP).[4][7] This guide presents a detailed analysis of TPM's performance attributes, supported by physical property data and standardized experimental protocols, to aid in the informed selection of solvents for your specific coating formulation needs.

Data Presentation: A Comparative Overview

The following tables summarize the key physical and solubility properties of TPM and a selection of other commonly used solvents in the coatings industry. This data provides a quantitative basis for comparing their performance characteristics.

Table 1: Physical Properties of TPM and Other Solvents
PropertyTPM (this compound)DBE (Dibasic Esters)PMA (Propylene Glycol Methyl Ether Acetate)NMP (N-Methyl-2-pyrrolidone)TolueneXyleneMEK (Methyl Ethyl Ketone)MIBK (Methyl Isobutyl Ketone)
Molecular Weight ( g/mol ) 206.3[5]~159 (avg.)[8][9]132.16[1][10]99.13[11]92.14[12][13]106.16[14][15]72.11[16][17]100.16[4][7]
Boiling Point (°C) 243[7]196-225[8]146[1][10]202[11]110.6[12]137-144[14]79.6[18]115[7]
Flash Point (°C) 121[7]>100[6][19]42[1][10]91[20]4[13]25-32[15][21]-9[18]14[7]
Evaporation Rate (n-BuAc=1) 0.0026[5]<0.01[6]0.33[1]0.052.2[13]0.6-0.74[16]1.6[7]
Viscosity (cP @ 25°C) 5.5[7]2.5-3.50.8[1]1.66[20]0.550.6-0.80.40.59[7]
Surface Tension (dynes/cm @ 25°C) 29.031.826.9[1]41[20]28.528-3024.623.9[7]
Density (g/mL @ 25°C) 0.965[5]1.092[8]0.967[1]1.03[20]0.8623[12]~0.87[22]0.805[23]0.802[7]
Water Solubility (% by wt) Complete[5]Slight[9]16[1]Miscible[20]0.05[12]Insoluble[22]25[16]2.0[7]
Table 2: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting the compatibility of a solvent with a polymer. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller distance between the HSP of a solvent and a polymer indicates a higher likelihood of dissolution.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
TPM 15.1[5]2.5[5]8.7[5]
PMA 15.65.48.6
NMP 18.012.37.2
Toluene 18.0[13]1.4[13]2.1[13]
Xylene 17.81.03.1
MEK 15.5[16]9.0[16]5.1[16]
MIBK 15.36.14.1

Performance Evaluation in Coating Formulations

While direct head-to-head quantitative data in specific coating formulations is proprietary and varies by resin system, the following sections provide a qualitative and descriptive comparison based on available technical literature.

Solvency and Resin Compatibility

TPM exhibits excellent solvency for a wide range of resins used in coatings, including acrylics, epoxies, polyurethanes, and polyesters.[3][4] Its balanced Hansen Solubility Parameters, with a moderate hydrogen bonding component, allow it to effectively dissolve both polar and non-polar polymers.[5] This versatility makes it a valuable component in diverse coating systems.

Viscosity Reduction

As a strong solvent, TPM can effectively reduce the viscosity of high-solids coating formulations.[5] While specific viscosity reduction efficiency is dependent on the resin system, TPM's performance as a "tail solvent" is particularly noteworthy.[6] It maintains a low viscosity during the final stages of drying, which aids in flow and leveling.

Evaporation Rate and Film Formation

TPM has a very slow evaporation rate, which is a key attribute for achieving a smooth, defect-free coating surface.[4][5] This slow evaporation allows for longer "open time," giving the coating ample opportunity to level out and for brush or roller marks to disappear. In baked coatings, this property helps to prevent surface defects like pinholing and cratering.

Impact on Coating Properties

The choice of solvent can significantly influence the final properties of the cured coating film.

  • Gloss: The excellent leveling properties promoted by the slow evaporation of TPM generally contribute to higher gloss in coatings.

  • Hardness: The complete and uniform evaporation of the solvent system is crucial for achieving optimal film hardness. The slow release of TPM can aid in proper film coalescence and crosslinking, leading to good hardness development.

  • Adhesion: Good solvency and substrate wetting are critical for adhesion. TPM's ability to dissolve the resin and its relatively low surface tension can contribute to improved adhesion to various substrates.

Environmental, Health, and Safety (EHS) Profile

TPM offers significant EHS advantages over many traditional solvents.[4][7]

  • Low VOC: Due to its low vapor pressure, TPM is often considered a VOC-exempt solvent under certain regulations.[4]

  • High Flash Point: With a flash point of 121°C, TPM is not classified as a flammable liquid, which simplifies storage and handling.[7]

  • Low Toxicity: TPM has a low order of toxicity, making it a safer alternative for workers.[4][7]

  • Not a HAP: TPM is not listed as a Hazardous Air Pollutant, which is a significant advantage in regulatory compliance.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of solvents in coating formulations.

Viscosity Measurement
  • Objective: To determine the efficiency of a solvent in reducing the viscosity of a resin solution.

  • Methodology:

    • Prepare solutions of a specific resin (e.g., epoxy, acrylic) in the solvent being tested at various concentrations (e.g., 40%, 50%, 60% solids by weight).

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25°C).

    • Measure the viscosity of each solution using a rotational viscometer (e.g., Brookfield viscometer) or a cone and plate viscometer.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

    • Plot viscosity as a function of resin concentration for each solvent to compare their viscosity reduction efficiency.

Evaporation Rate (ASTM D3539)
  • Objective: To determine the relative evaporation rate of a solvent.

  • Methodology:

    • This method uses a Shell Thin-Film Evaporometer.

    • A specified volume of the solvent is dispensed onto a filter paper disc of a known area.

    • The disc is suspended from a balance in a cabinet with controlled temperature and airflow.

    • The weight loss of the solvent is recorded over time, either manually or automatically.

    • The time it takes for 90% of the solvent to evaporate is determined.

    • The relative evaporation rate is calculated by dividing the evaporation time of a reference solvent (typically n-butyl acetate) by the evaporation time of the test solvent.

Drying Time
  • Objective: To assess the time required for a coating to reach different stages of drying.

  • Methodology:

    • Apply a uniform film of the coating formulation onto a standard test panel.

    • Place the panel in a controlled environment (temperature and humidity).

    • Periodically test the film for different stages of drying:

      • Set-to-touch: Gently touch the film with a fingertip; no paint should adhere to the finger.

      • Tack-free: Press a piece of cotton onto the film and remove it; no cotton fibers should adhere.

      • Dry-hard: Press the thumb firmly onto the film; no indentation or tackiness should be observed.

    • Record the time taken to reach each stage.

Specular Gloss (ASTM D523)
  • Objective: To measure the specular gloss of a coating surface.

  • Methodology:

    • Use a gloss meter with a specified geometry (e.g., 20°, 60°, or 85°).

    • Calibrate the gloss meter using a standard of known gloss value.

    • Place the gloss meter on the surface of the cured coating film.

    • The instrument directs a light beam at a specific angle to the surface and measures the amount of light reflected at the same angle.

    • The gloss value is reported in Gloss Units (GU).

Pencil Hardness (ASTM D3363)
  • Objective: To determine the hardness of a coating film by the pencil test.

  • Methodology:

    • A set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest) is used.

    • The pencil lead is sharpened to a specific shape.

    • The pencil is held at a 45° angle to the coated surface and pushed forward with a constant force.

    • The test is started with a softer pencil and repeated with progressively harder pencils.

    • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the coating film.

Adhesion (Cross-Cut Tape Test - ASTM D3359, Method B)
  • Objective: To assess the adhesion of a coating to a substrate.

  • Methodology:

    • A lattice pattern is cut into the cured coating film using a special cross-cut tool with multiple blades.

    • The cuts must penetrate through the coating to the substrate.

    • A pressure-sensitive tape is applied over the lattice and smoothed down firmly.

    • The tape is then rapidly pulled off at a 180° angle.

    • The grid area is inspected for any removal of the coating.

    • Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the performance evaluation of solvents in coating formulations.

Experimental_Workflow cluster_prep Formulation & Application cluster_testing Performance Testing cluster_analysis Analysis & Comparison Formulation Coating Formulation (Resin + Solvent + Additives) Application Film Application (Drawdown Bar) Formulation->Application Curing Curing (Air Dry or Bake) Application->Curing Viscosity Viscosity Measurement Curing->Viscosity DryingTime Drying Time (Set-to-touch, Tack-free) Curing->DryingTime Gloss Gloss (ASTM D523) Curing->Gloss Hardness Hardness (ASTM D3363) Curing->Hardness Adhesion Adhesion (ASTM D3359) Curing->Adhesion DataAnalysis Data Analysis Viscosity->DataAnalysis DryingTime->DataAnalysis Gloss->DataAnalysis Hardness->DataAnalysis Adhesion->DataAnalysis Comparison Comparative Evaluation DataAnalysis->Comparison

Experimental workflow for coating performance evaluation.

Hansen_Solubility_Parameters cluster_hsp Hansen Space origin delta_d delta_d origin->delta_d δD (Dispersion) delta_p delta_p origin->delta_p δP (Polar) delta_h delta_h origin->delta_h δH (H-Bonding) polymer Polymer good_solvent Good Solvent polymer->good_solvent Small Distance (Good Solubility) poor_solvent Poor Solvent polymer->poor_solvent Large Distance (Poor Solubility)

Concept of Hansen Solubility Parameters (HSP).

References

A Comparative Guide to the Cytotoxicity of Tripropylene Glycol Monomethyl Ether and Other Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Tripropylene Glycol Monomethyl Ether (TPM) and other common glycol ethers. The information presented herein is synthesized from publicly available research and safety data to assist in the informed selection of solvents for laboratory and pharmaceutical applications. While direct comparative cytotoxicity data for TPM is limited, this guide contextualizes its expected low toxicity based on the broader class of propylene (B89431) glycol ethers (PGEs) and contrasts it with the more toxic ethylene (B1197577) glycol ethers (EGEs).

Executive Summary

Glycol ethers are broadly categorized into two main series: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide. A significant body of evidence demonstrates that P-series glycol ethers, including TPM, exhibit a much lower order of toxicity than their E-series counterparts. This difference is primarily attributed to their distinct metabolic pathways. E-series glycol ethers can be metabolized to toxic alkoxyacetic acids, which are linked to reproductive and developmental toxicities. In contrast, P-series glycol ethers are not known to form these toxic metabolites, rendering them a safer alternative in many applications.

Quantitative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data for a range of glycol ethers, primarily focusing on EC50 values (the concentration that causes a 50% reduction in a measured cellular response, such as colony formation) in Chinese Hamster Ovary (CHO) cells. It is important to note the absence of a specific EC50 value for this compound (TPM) from the reviewed literature, which itself suggests its very low in vitro toxicity, as significant cytotoxic effects are often not observed at typical screening concentrations.

Glycol EtherAbbreviationSeriesEC50 (mM) in CHO Cells[1]Notes
This compound TPM P-Series Not Available Generally considered to have very low cytotoxicity. Studies show no cytotoxicity up to 1 mM in various cell lines.
Propylene Glycol Methyl EtherPGMEP-SeriesNot Available in this studyConsidered to have low toxicity.[2][3]
Dipropylene Glycol Methyl EtherDPGMEP-SeriesNot Available in this studyGenerally regarded as having low toxicity.
Ethylene Glycol Methyl EtherEGMEE-Series110Higher toxicity is attributed to its metabolite, methoxyacetic acid.[2][3]
Ethylene Glycol Ethyl EtherEGEEE-Series40
Ethylene Glycol Propyl EtherEGPEE-Series10
Ethylene Glycol Butyl EtherEGBEE-Series3.5Toxicity increases with increasing alkyl chain length in the E-series.[1]
Ethylene Glycol Hexyl EtherEGHEE-Series0.8
Ethylene Glycol Phenyl EtherEGPHEE-Series1.8

Note: The EC50 values are from a study using the colony formation assay in CHO-K1 cells without metabolic activation.[1] The absence of data for TPM in such studies often indicates that the compound did not elicit a 50% cytotoxic response at the concentrations tested.

Metabolic Pathways and Mechanism of Toxicity

The primary determinant of glycol ether cytotoxicity is the metabolic pathway. Ethylene glycol ethers are metabolized by alcohol and aldehyde dehydrogenases to their corresponding alkoxyacetic acids, which are the primary mediators of toxicity. Propylene glycol ethers, due to their different chemical structure, do not readily form these toxic acidic metabolites.

GlycolEtherMetabolism cluster_ege E-Series Glycol Ethers (e.g., EGME) cluster_pge P-Series Glycol Ethers (e.g., TPM) EGE Ethylene Glycol Ether EGE_Aldehyde Alkoxyaldehyde EGE->EGE_Aldehyde Alcohol Dehydrogenase EGE_Acid Alkoxyacetic Acid (Toxic Metabolite) EGE_Aldehyde->EGE_Acid Aldehyde Dehydrogenase Toxicity Cellular Toxicity (Reproductive, Developmental) EGE_Acid->Toxicity Induces PGE Propylene Glycol Ether (e.g., TPM) PG Propylene Glycol (Low Toxicity) PGE->PG O-demethylation / Other pathways Metabolites Further Metabolism (e.g., CO2) PG->Metabolites

Metabolic pathways of E-Series vs. P-Series glycol ethers.

Experimental Protocols

The following is a representative protocol for an in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to assess the effect of compounds on cell viability.

MTT Assay for Cell Viability

1. Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cell line (e.g., Chinese Hamster Ovary (CHO), Human neuroblastoma SH-SY5Y)

  • Complete cell culture medium

  • Glycol ethers to be tested (TPM, EGME, etc.)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (capable of measuring absorbance at 570 nm)

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test glycol ethers in complete culture medium. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the glycol ethers. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

4. Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The EC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Glycol Ether Dilutions treatment 3. Treat Cells with Glycol Ethers compound_prep->treatment incubation 4. Incubate (e.g., 24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ec50 10. Determine EC50 calculate_viability->determine_ec50

Generalized workflow for an in vitro cytotoxicity assay.

Conclusion

The available toxicological data strongly indicates that this compound (TPM) and other P-series glycol ethers possess a significantly lower cytotoxicity profile compared to E-series glycol ethers. This is primarily due to the metabolic pathway of P-series ethers, which avoids the formation of toxic alkoxyacetic acids. For researchers and professionals in drug development, the selection of a P-series glycol ether like TPM can be a prudent choice to minimize potential cellular toxicity in experimental systems. When selecting a solvent, it is crucial to consider the entire toxicological profile, including potential effects beyond direct cytotoxicity. This guide serves as a starting point for making an informed decision based on current scientific understanding.

References

A Comparative Guide to Tripropylene Glycol Monomethyl Ether (TPM) and Other Solvents for Resin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tripropylene glycol monomethyl ether (TPM) with other common solvents regarding their performance in dissolving various resins. The information presented is supported by experimental data and theoretical principles to assist researchers, scientists, and drug development professionals in selecting the most appropriate solvent for their specific applications.

Introduction

Solvent selection is a critical parameter in many chemical processes, including polymer synthesis, coatings formulation, 3D printing, and drug delivery systems. The effectiveness of a solvent is primarily determined by its ability to dissolve a specific resin, which is governed by principles of chemical similarity often summarized by the adage "like dissolves like." Beyond solubility, other physical properties such as evaporation rate, viscosity, and safety profile are crucial considerations.

This compound (TPM) is a hydrophilic, slow-evaporating glycol ether with excellent active solvency and coupling power.[1] This guide compares the performance of TPM against other common solvents for the solubility of acrylic, epoxy, and polyurethane resins.

Theoretical Framework for Solubility: Hansen Solubility Parameters

A powerful tool for predicting the solubility of a polymer in a solvent is the Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from atomic forces.

  • δP (Polar): Arising from molecular dipole moments.

  • δH (Hydrogen Bonding): Arising from hydrogen bonds.

For a polymer to dissolve in a solvent, their HSP values should be similar. The "distance" (Ra) between the HSP of the polymer and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Comparison of Solvent Properties

The selection of a solvent extends beyond its ability to dissolve a resin. The following table summarizes key physical properties of TPM and other commonly used industrial solvents.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Flash Point (°C)Evaporation Rate (BuAc = 1.0)Viscosity (cP at 20°C)
This compound (TPM) C₁₀H₂₂O₄206.28242.8124< 0.015.5
Acetone C₃H₆O58.0856.2-1811.60.36
Methyl Ethyl Ketone (MEK) C₄H₈O72.1179.6-75.80.43
Toluene C₇H₈92.14110.662.00.59
Xylene (mixed isomers) C₈H₁₀106.16~138.5~270.6~0.8
Isopropanol (IPA) C₃H₈O60.1082.3122.12.4
n-Butyl Acetate C₆H₁₂O₂116.16126.1221.00.74

Resin Solubility Data

The following tables provide a comparative view of resin solubility. Table 2 presents the Hansen Solubility Parameters for TPM and various resins, allowing for a theoretical assessment of compatibility. Table 3 provides available quantitative experimental solubility data.

Table 2: Hansen Solubility Parameters (HSP) of TPM and Common Resins

A smaller HSP distance (Ra) between a solvent and a resin suggests a higher likelihood of solubility.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound (TPM) 16.225.938.27
Polymethyl Methacrylate (PMMA) (Acrylic) 17.910.15.4
Bisphenol A Epoxy Resin 18.77--
Polyurethane (general) 18.0 - 22.05.0 - 12.05.0 - 10.0

Note: Specific HSP values for resins can vary depending on their exact composition and molecular weight.

Table 3: Quantitative Solubility of Resins in Various Solvents

This table compiles available experimental data. It is important to note that these values are sourced from different studies and may have been determined under varying conditions.

ResinSolventSolubility ( g/100 mL)Temperature (°C)
Polymethyl Methacrylate (PMMA) AcetoneSolubleAmbient
Polymethyl Methacrylate (PMMA) TolueneSolubleAmbient
Polymethyl Methacrylate (PMMA) n-Butyl AcetateSolubleAmbient
Bisphenol A Epoxy Resin AcetoneSolubleAmbient
Bisphenol A Epoxy Resin Methyl Ethyl Ketone (MEK)SolubleAmbient
Bisphenol A Epoxy Resin TolueneSolubleAmbient
Polyurethane (Thermoplastic) Methyl Ethyl Ketone (MEK)SolubleAmbient
Polyurethane (Thermoplastic) TolueneSolubleAmbient
Polyurethane (Thermoplastic) AcetoneSolubleAmbient

Experimental Protocols

Determination of Resin Solubility by Visual Inspection (ASTM D3132-84 - Modified)

This protocol provides a standardized method for determining the solubility of a resin in a solvent.

Methodology:

  • Preparation: Weigh 1 gram of the resin into a clean, dry 20 mL glass vial.

  • Solvent Addition: Add 10 mL of the solvent to be tested to the vial.

  • Mixing: Cap the vial and agitate the mixture using a vortex mixer or a magnetic stirrer at a constant speed for 24 hours at a controlled temperature (e.g., 25°C).

  • Observation: After 24 hours, visually inspect the solution against a dark background.

  • Classification:

    • Soluble: The solution is clear and free of any visible particles or cloudiness.

    • Partially Soluble: The solution is cloudy, or there are visible undissolved particles.

    • Insoluble: The resin shows no signs of dissolving.

G A Weigh 1g of Resin into a Vial B Add 10mL of Solvent A->B C Agitate for 24 hours at a Controlled Temperature B->C D Visually Inspect the Solution C->D E Classify as Soluble, Partially Soluble, or Insoluble D->E G cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis and Comparison A Prepare Resin Solutions at Various Concentrations B Measure Viscosity of Each Solution at a Controlled Temperature A->B C Plot Viscosity vs. Concentration B->C D Compare Viscosity Curves to Determine Best Solvent C->D G cluster_properties Solvent Properties cluster_performance Performance Outcome Solubility High Resin Solubility Performance High-Performance Formulation Solubility->Performance  Efficient Dissolution EvaporationRate Optimal Evaporation Rate EvaporationRate->Performance  Controlled Drying Time Viscosity Low Viscosity Viscosity->Performance  Good Flow and Application Safety Favorable Safety Profile (Low Flammability, Low Toxicity) Safety->Performance  Safe Handling and Use

References

Quantitative Analysis of TPM Anthelmintics in Complex Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of anthelmintic drug residues, such as Thiabendazole (TBZ), Mebendazole (MBZ), and Pyrantel (PYR), in complex environmental matrices is crucial for environmental risk assessment and monitoring. This guide provides a comparative overview of analytical methodologies for the determination of these compounds, hereafter referred to as TPM, in soil, water, and sediment.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of TPM residues are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its superior sensitivity and selectivity, which are critical for detecting trace levels of contaminants in complex environmental samples.

Quantitative Performance Data

Table 1: Performance of LC-MS/MS Methods for TPM Analysis

AnalyteMatrixSample PreparationLOQLODRecovery (%)
Thiabendazole WaterSPE0.05 µg/L0.001 µg/L70-120
SoilQuEChERS0.01-0.4 mg/kg-31-104
Mebendazole Animal TissueLLE-SPE0.2 µg/kg0.07 µg/kg85.98-97.38[1]
PlasmapH-dependent extraction0.3-5.0 µg/kg0.08-2.0 µg/kg75.0-120.0[2]
Pyrantel PlasmaPP & LLE4 ng/mL->90

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid Phase Extraction; LLE: Liquid-Liquid Extraction; PP: Protein Precipitation; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Table 2: Performance of HPLC-UV/DAD Methods for TPM Analysis

AnalyteMatrixSample PreparationLOQLODRecovery (%)
Thiabendazole Pharmaceutical Tablets----
Mebendazole Pharmaceutical Tablets-2.988 µg/mL0.986 µg/mL99.22-99.54
Pyrantel Pharmaceutical Tablets---98.44-100.35

Experimental Protocols

The following are generalized experimental protocols for the extraction and analysis of TPM from environmental matrices, based on commonly employed and validated methods.

Sample Preparation: Modified QuEChERS for Soil and Sediment

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has been adapted for various environmental matrices.

Protocol:

  • Sample Homogenization: Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a hydrated consistency and allow it to equilibrate.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) (ACN) to the sample tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥ 5000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the ACN supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. The choice of sorbent may be optimized based on the specific matrix interferences.

    • Vortex for 30 seconds and centrifuge at ≥ 5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS or HPLC analysis. A solvent exchange step may be necessary depending on the mobile phase compatibility.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of organic pollutants from aqueous samples.

Protocol:

  • Sample Pre-treatment: Acidify the water sample (e.g., 50 mL) to a pH of approximately 2.5 with a suitable acid.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with methanol (B129727) followed by acidified water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a small volume of water to remove any unretained impurities.

  • Elution: Elute the retained analytes with methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis.

Instrumental Analysis: LC-MS/MS and HPLC-UV

LC-MS/MS:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for TPM.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

HPLC-UV/DAD:

  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and a buffer solution.

  • Detection: UV detection at a wavelength that provides good absorbance for the target analytes (e.g., around 290-311 nm).

Visualizations

Mechanism of Action of TPM Anthelmintics

The three anthelmintic drugs target different aspects of the parasite's neuromuscular and cellular functions.

TPM_Mechanism_of_Action cluster_benzimidazoles Benzimidazoles (Thiabendazole, Mebendazole) cluster_pyrantel Tetrahydropyrimidine (Pyrantel) TBZ Thiabendazole Tubulin β-Tubulin TBZ->Tubulin Binds to MBZ Mebendazole MBZ->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Disruption Disruption of: - Mitosis - Cellular Transport - Glucose Uptake Microtubule->Disruption Death Parasite Death Disruption->Death PYR Pyrantel nAChR Nicotinic Acetylcholine Receptors (nAChRs) PYR->nAChR Activates Depolarization Persistent Depolarization of Muscle Cells nAChR->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Mechanism of action of TPM anthelmintics.

General Experimental Workflow for TPM Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of TPM in environmental samples.

Experimental_Workflow Sample Environmental Sample (Soil, Water, Sediment) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS or SPE) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Result (Concentration of TPM) Quantification->Result

Caption: Generalized workflow for TPM analysis.

References

A Comparative Guide to TPM (Tetraphenylethylene-Maleimide) for Thiol-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical step in understanding biological processes and creating targeted therapeutics. Tetraphenylethylene-Maleimide (TPM) has emerged as a powerful tool for this purpose, leveraging the principles of Aggregation-Induced Emission (AIE) to provide a "turn-on" fluorescence signal upon conjugation. This guide provides an objective, data-driven comparison of TPM's performance against conventional thiol-reactive fluorescent probes, such as Fluorescein-5-Maleimide, and discusses the stability of the resulting bioconjugates.

Mechanism of Action: Thiol-Maleimide "Click" Chemistry

TPM, like other maleimide-based probes, reacts with thiol (sulfhydryl) groups, predominantly found on cysteine residues within proteins. This reaction is a Michael addition, forming a stable thioether bond.[1][2] The process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing off-target labeling of lysine (B10760008) residues.[2] However, above pH 7.5, reactivity with primary amines can become a competing side reaction.[2][4]

The primary advantage of TPM stems from its tetraphenylethene (TPE) core, a classic AIE luminogen (AIEgen).[5] In its unconjugated state in aqueous solutions, the free intramolecular rotation of TPE's phenyl rings provides a non-radiative decay pathway for the excited state, rendering the molecule virtually non-emissive.[5][6] Upon successful conjugation to a biomolecule, this intramolecular rotation is restricted, blocking the non-radiative pathway and causing a significant increase in fluorescence emission.[5] This "turn-on" mechanism provides a high signal-to-noise ratio, as background fluorescence from unreacted probes is minimal.

Performance Benchmarking: TPM vs. Conventional Dyes

The choice of a fluorescent probe significantly impacts experimental outcomes. Here, we compare the key performance characteristics of TPM with Fluorescein-5-Maleimide, a traditional and widely used thiol-reactive dye that exhibits Aggregation-Caused Quenching (ACQ).

Table 1: Comparison of Photophysical and Reaction Properties

ParameterTPM (TPE-Maleimide)Fluorescein-5-MaleimideKey Considerations
Fluorescence Mechanism Aggregation-Induced Emission (AIE)[5][6]Aggregation-Caused Quenching (ACQ)TPM fluoresces brightly upon conjugation; unreacted probe has low background. Fluorescein fluorescence can decrease upon aggregation.
Quantum Yield (QY) Low in solution; High upon conjugation (e.g., >0.25)[5]High in dilute solution (e.g., ~0.85); can decrease upon conjugation/aggregation[7]AIE property of TPM leads to a "turn-on" signal with high contrast.
Optimal Reaction pH 6.5 - 7.5[3]6.5 - 7.5[4][8]Both are highly selective for thiols in this range.
Photostability Generally highNotoriously susceptible to photobleaching[9]TPM is more suitable for long-term imaging experiments like time-lapse microscopy.
Environmental Sensitivity Fluorescence is largely pH-independentFluorescence is highly pH-dependent (decreases in acidic conditions)[9]TPM provides more reliable signals in cellular environments with varying pH.
Conjugate Stability: A Critical Consideration

While the thiol-maleimide reaction is robust, the stability of the resulting succinimidyl thioether linkage is a critical factor, especially for in vivo applications. The linkage can undergo a retro-Michael reaction, leading to the transfer of the probe to other thiol-containing molecules like glutathione (B108866) or serum albumin.[10][11] Additionally, the succinimide (B58015) ring can be opened by hydrolysis, which can alter the conjugate's properties but also makes the linkage more resistant to the retro-Michael reaction.[10] For applications requiring exceptional long-term stability, alternative chemistries such as phenyloxadiazole sulfones have been developed and shown to form more stable conjugates compared to maleimides.[11][12]

Visualizing the Process: Workflows and Mechanisms

To clarify the experimental process and underlying principles, the following diagrams illustrate the bioconjugation workflow and the distinct fluorescence mechanisms of AIE and ACQ probes.

G cluster_prep Preparation cluster_react Reaction cluster_post Post-Reaction cluster_analysis Analysis p_prot 1. Protein Preparation (Target Protein with Cys Residue) p_red 2. Disulfide Reduction (optional) (e.g., with TCEP) p_prot->p_red p_buff 3. Buffer Exchange (Thiol-free buffer, pH 6.5-7.5) p_red->p_buff r_tpm 4. Add TPM Probe (10-20 fold molar excess) p_buff->r_tpm r_inc 5. Incubate (2h @ RT or O/N @ 4°C) r_tpm->r_inc pr_que 6. Quench Reaction (optional) (e.g., with L-cysteine) r_inc->pr_que pr_pur 7. Purification (e.g., Desalting Column) pr_que->pr_pur a_char 8. Characterization (SDS-PAGE, MS) pr_pur->a_char a_fluor 9. Fluorescence Measurement (Spectrofluorometer) a_char->a_fluor

Caption: General experimental workflow for protein labeling with TPM.

G cluster_aie AIE Probe (e.g., TPM) cluster_acq ACQ Probe (e.g., Fluorescein) aie_sol In Solution (Unconjugated) - Active Intramolecular Rotation - Non-Radiative Decay aie_agg Conjugated to Protein - Rotation is Restricted - Radiative Decay aie_sol->aie_agg Conjugation to Protein aie_sol_fluor Weak / No Fluorescence aie_sol->aie_sol_fluor aie_agg_fluor Strong Fluorescence aie_agg->aie_agg_fluor acq_sol In Solution (Dilute) - Monomeric State - Radiative Decay acq_agg Aggregated / Concentrated - π-π Stacking - Non-Radiative Decay acq_sol->acq_agg Aggregation acq_sol_fluor Strong Fluorescence acq_sol->acq_sol_fluor acq_agg_fluor Weak / No Fluorescence (Quenching) acq_agg->acq_agg_fluor

Caption: Comparison of AIE (TPM) and ACQ (Fluorescein) mechanisms.

Experimental Protocols

The following are generalized protocols for the bioconjugation of proteins with TPM and the subsequent characterization of the conjugate. Optimization may be required for specific proteins and applications.

Protocol 1: Protein Labeling with TPM

This protocol details the steps for conjugating a TPM probe to a cysteine-containing protein.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer like PBS, pH 7.2-7.5).

  • TPM stock solution (10 mM in anhydrous DMSO, prepare fresh).

  • Reducing agent (e.g., 10 mM TCEP solution, optional).

  • Quenching solution (e.g., 1 M L-cysteine or DTT, optional).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation : Ensure the protein solution is in an amine-free and thiol-free buffer (e.g., PBS) at a pH between 7.2 and 7.5.[13]

  • Disulfide Reduction (if necessary) : If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[10] TCEP does not need to be removed before adding the maleimide (B117702) probe. Avoid using DTT, as it must be removed prior to labeling.[14]

  • Labeling Reaction :

    • Calculate the volume of the 10 mM TPM stock solution required to achieve a 10- to 20-fold molar excess relative to the protein.[13]

    • Slowly add the TPM stock solution to the stirring protein solution. The final DMSO concentration should ideally be below 10% to maintain protein stability.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching (Optional) : To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 50-100 mM to consume any unreacted TPM. Incubate for 30 minutes.[15]

  • Purification : Remove unreacted TPM and quenching reagent by passing the solution through a desalting column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer.[8][13] The labeled protein is typically the first colored or fluorescent fraction to elute.

  • Characterization :

    • Confirm conjugation and assess purity using SDS-PAGE. The labeled protein should show a higher molecular weight and can be visualized under UV light if the gel is not stained.

    • Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the TPE probe (at its absorbance maximum, typically ~330 nm).

Protocol 2: Determination of Fluorescence Quantum Yield (QY)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[16] It is calculated relative to a standard with a known quantum yield.

Materials:

  • Purified TPM-protein conjugate of known concentration.

  • Fluorescence standard with a known QY in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

  • UV-Vis Spectrophotometer.

  • Spectrofluorometer.

Procedure:

  • Prepare a Series of Dilutions : Prepare at least five serial dilutions for both the TPM-protein conjugate and the fluorescence standard in the same buffer.

  • Measure Absorbance : Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The absorbance values should be kept below 0.1 to minimize inner filter effects.

  • Measure Fluorescence Emission :

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the dilutions.

    • Integrate the area under the emission curve for each measurement.

  • Plot Data : For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield : The quantum yield (Φ_s) of the TPM-conjugate is calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solvents, respectively (if the solvent is the same, this term is 1).

References

Safety Operating Guide

Tripropylene glycol monomethyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of Tripropylene Glycol Monomethyl Ether (TPM)

This guide provides essential safety and logistical information for the proper disposal of this compound (TPM), a common solvent used in laboratory settings. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the chemical supplier, as this is the primary source of detailed safety information.[1] Always handle TPM in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses.[1][2]

Spill Management: In the event of a spill, absorb the liquid with dry paper towels or an inert absorbent material.[1][3] Clean the remaining residue with wet paper towels. All cleanup materials, including contaminated gloves, must be collected and disposed of as hazardous waste in accordance with local regulations.[1] Do not allow TPM to evaporate, as it is a slow process.[1]

Step-by-Step Disposal Protocol

The disposal of TPM, particularly when contaminated, is regulated as hazardous waste. Under no circumstances should TPM or its solutions be poured down the drain or discarded with regular trash.[1][4]

Step 1: Waste Characterization

  • Pure TPM: Unused, expired, or surplus TPM should be treated as chemical waste.

  • Contaminated TPM: TPM used as a solvent (e.g., for washing 3D prints) will contain dissolved substances like methacrylated monomers, oligomers, and photoinitiators.[1] This contaminated solvent must be managed as hazardous waste.

  • Peroxide Formation: As a glycol ether, TPM has the potential to form explosive peroxides over time, especially when concentrated.[5][6] It is crucial to label containers with the date they were opened and to dispose of them before the expiration date.[7] If old or undated containers are found, contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

Step 2: Waste Collection and Containerization

  • Select a Proper Container: Collect TPM waste in a sturdy, leak-proof container that is chemically compatible with the solvent.[7][8] Ideally, use the original container if it is in good condition and not degraded.[9] Do not use food-grade containers.[9]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when you are actively adding waste.[7][9] This minimizes vapors and prevents spills.

  • Avoid Mixing: Never mix incompatible waste streams. Store TPM waste separately from acids, bases, and oxidizing agents.[7][9]

Step 3: Labeling Hazardous Waste Properly label the waste container immediately upon starting accumulation. The label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound Waste". Do not use abbreviations.[4][7]

  • A list of all chemical constituents and their approximate percentages, including any dissolved resins or other contaminants.[4][7]

  • The date when the container was first used for waste accumulation.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Use secondary containment, such as a larger, chemically resistant tray or tub, for all liquid hazardous waste containers to contain potential leaks.[7][8]

  • Do not accumulate more than 10-55 gallons of hazardous waste in your laboratory's SAA, depending on local regulations.[4][7]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or within one year for partially filled containers, contact your institution's EHS office or designated hazardous waste coordinator to schedule a pickup.[7][9] A full container must be removed from the SAA within three days.[9]

  • Waste Disposal Service: The disposal will likely be handled by a licensed hazardous waste disposal service.[1] Inform them of the container's contents, emphasizing that it contains TPM with dissolved contaminants.[1]

Quantitative Data for Disposal Consideration

The following table summarizes key data for TPM relevant to safety and waste characterization.

PropertyValueSignificance for Disposal
Flash Point 93 - 118 °C (200 - 244.4 °F)[2][10]Classified as combustible, not flammable. Reduces fire risk during storage but still requires separation from ignition sources.[10]
Oral Toxicity (LD50, Rat) 3,300 - 3,400 mg/kg[2][10]Not considered highly toxic. This is relevant for empty container disposal protocols.[7]
Water Solubility 1000 g/L (Soluble)[2]Despite high solubility, drain disposal is prohibited due to its chemical nature and potential contaminants.[1][11]
pH for Drain Disposal N/A (Prohibited)General lab guidelines restrict drain disposal to substances with a neutral pH (typically 5.5-10.5), but TPM should not be drain disposed regardless of pH.[4][11]
Potential Hazard May form explosive peroxides[5][6]Requires dating of containers upon opening and disposal before expiration to prevent shock-sensitive peroxide accumulation.[6][7]

Protocols for Waste Handling

Protocol 1: Empty Container Decontamination

This protocol outlines the procedure for cleaning TPM containers before they can be disposed of as non-hazardous solid waste.

  • Initial Draining: Thoroughly empty all contents from the TPM container into a designated hazardous waste collection container. If any solid residue or sludge remains, the container itself must be disposed of as hazardous waste.[7]

  • First Rinse Collection: Rinse the empty container thoroughly with a suitable solvent (e.g., water or a small amount of fresh TPM). This first rinseate must be collected and managed as hazardous waste.[4][7]

  • Subsequent Rinses: Perform at least two additional rinses with water.

  • Drying and Final Disposal: Allow the rinsed container to air-dry completely in a well-ventilated area (e.g., a fume hood). Once dry, deface or remove all labels from the container.[7] The clean, dry container can now be disposed of with regular solid waste or recycled, according to institutional guidelines.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TPM_Disposal_Workflow cluster_Start Waste Generation cluster_Collection Step 1: Collection & Labeling cluster_Storage Step 2: On-Site Storage cluster_Disposal Step 3: Final Disposal start TPM Waste Generated (Used, Contaminated, or Expired) container Select Appropriate, Chemically-Compatible Container start->container Begin Disposal Process labeling Label Container: 'Hazardous Waste' Full Chemical Name & % Accumulation Start Date container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa containment Use Secondary Containment for Liquid Waste saa->containment segregate Segregate from Incompatible Chemicals containment->segregate check_full Is Container Full or Stored > 1 Year? segregate->check_full check_full->saa No (Continue Accumulating) contact_ehs Contact EHS / Waste Coordinator for Pickup check_full->contact_ehs Yes disposal_service Waste Collected by Licensed Disposal Service contact_ehs->disposal_service

Caption: TPM Waste Disposal Decision Workflow.

References

Essential Safety and Handling Guide for Tripropylene Glycol Monomethyl Ether (TPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tripropylene glycol monomethyl ether (TPM). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Properties and Hazards

This compound is a colorless, clear liquid with a low volatility and an ether-like odor.[1] While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is crucial to handle it with care to minimize exposure.[1]

PropertyValue
Chemical Formula C10H22O4
CAS Number 25498-49-1
Molecular Weight 206.28 g/mol
Boiling Point 242°C (467.6°F)
Flash Point 111 - 113°C (232 - 235.4°F) (closed cup)[1][2]
Density 0.963 g/mL at 25°C[2]
Solubility in Water Soluble
Oral LD50 (Rat) 3100 - 3900 mg/kg
Dermal LD50 (Rabbit) 15,440 mg/kg

Personal Protective Equipment (PPE)

When handling TPM, the following personal protective equipment is mandatory to prevent direct contact and ensure safety.

PPE TypeSpecification
Hand Protection Chemical-resistant gloves such as nitrile or neoprene.[1][3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.
Skin and Body Lab coat, overalls, or other protective clothing to prevent skin contact.[3] An apron may also be used.[3]
Respiratory A NIOSH/MSHA approved respirator may be necessary if there is a risk of overexposure or if working in an area with inadequate ventilation.[4]

Operational Plan: Safe Handling Workflow

Following a systematic workflow is essential for minimizing risks associated with TPM. This includes preparation, use, and disposal phases.

Safe Handling Workflow for TPM cluster_prep Preparation cluster_use Use cluster_cleanup Spill & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Transfer Chemical Transfer Chemical Ensure Ventilation->Transfer Chemical Proceed to Use Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Label Containers Label Containers Perform Experiment->Label Containers Manage Spills Manage Spills Label Containers->Manage Spills Post-Experiment Segregate Waste Segregate Waste Manage Spills->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: A diagram illustrating the safe handling workflow for TPM.

  • Risk Assessment : Before starting any new procedure, conduct a thorough risk assessment.

  • PPE : Don the appropriate PPE as specified in the table above.

  • Ventilation : Ensure you are working in a well-ventilated area, such as under a fume hood.[1]

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Use a siphon pump for transferring from larger containers to prevent spills.[1]

    • Keep containers tightly sealed when not in use.[3]

  • Storage :

    • Store in a cool, dry, well-ventilated area.[3]

    • Store away from incompatible materials such as oxidizing agents.[3][4]

    • Protect containers from physical damage.[3]

Emergency and First Aid Plan

Immediate and appropriate first aid is crucial in the event of an exposure to TPM.

First Aid for TPM Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Remove Clothing Remove Clothing Exposure->Remove Clothing Flush Eyes Flush with water for at least 15 minutes Exposure->Flush Eyes Move to Fresh Air Move to Fresh Air Exposure->Move to Fresh Air Rinse Mouth Give a glass of water Exposure->Rinse Mouth Wash Skin Wash with soap and running water Remove Clothing->Wash Skin Seek Medical Attention if Irritation Persists Seek Medical Attention if Irritation Persists Wash Skin->Seek Medical Attention if Irritation Persists Remove Contacts Remove Contacts Flush Eyes->Remove Contacts Seek Medical Attention if Irritation Continues Seek Medical Attention if Irritation Continues Remove Contacts->Seek Medical Attention if Irritation Continues Artificial Respiration (if needed) Artificial Respiration (if needed) Move to Fresh Air->Artificial Respiration (if needed) Seek Medical Attention Seek Medical Attention Artificial Respiration (if needed)->Seek Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: A diagram outlining first aid procedures for TPM exposure.

  • Skin Contact : Immediately flush skin with running water and soap if available.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If irritation continues, seek medical attention.[3]

  • Inhalation : Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion : Do not induce vomiting.[6] Give a glass of water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of TPM and TPM-contaminated waste is essential to prevent environmental contamination.

  • Consult Regulations : All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Segregation : Do not pour TPM, whether used or unused, down the drain.[1]

  • Contaminated Materials : Dispose of contaminated gloves, paper towels, and other materials as hazardous waste.[1]

  • Professional Disposal : It is likely that a licensed waste disposal service will be required.[1] Inform the service that the waste contains this compound. If it has been used as a solvent, also declare the dissolved substances.[1]

  • Recycling : Consult the manufacturer for recycling options where possible.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.